molecular formula C10H12O2 B093142 Ethyl 3-methylbenzoate CAS No. 120-33-2

Ethyl 3-methylbenzoate

Cat. No.: B093142
CAS No.: 120-33-2
M. Wt: 164.2 g/mol
InChI Key: WSJNYOVBJSOQST-UHFFFAOYSA-N
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Description

Ethyl 3-methylbenzoate is a benzoate ester derivative that serves as a valuable compound in advanced research and development. Recent scientific investigations into structurally related methyl benzoate compounds have highlighted their significant potential as environmentally benign botanical insecticides . Research indicates that methyl benzoate exhibits multiple modes of action against various arthropods, functioning as a contact toxicant, fumigant, and repellent , suggesting that this compound may hold similar promise for agrochemical research, particularly in the development of new integrated pest management strategies. In chemical synthesis, benzoate esters are key intermediates in various organic transformations. They are utilized in mixed Claisen condensation reactions, where esters without α-hydrogen atoms, such as methyl benzoate, react with enolate anions from other esters to form β-ketoesters . This reactivity makes this compound a compound of interest for synthesizing more complex molecular architectures in pharmaceutical and fine chemical development. This product is intended for use in these and other experimental applications in a controlled laboratory setting. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methylbenzoate
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InChI

InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Source PubChem
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InChI Key

WSJNYOVBJSOQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID70152641
Record name Ethyl m-toluate
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Molecular Weight

164.20 g/mol
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CAS No.

120-33-2
Record name Ethyl 3-methylbenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 120-33-2

This technical guide provides a comprehensive overview of Ethyl 3-methylbenzoate, a significant organic compound utilized in research and various industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and key safety information.

Chemical and Physical Properties

This compound, also known as ethyl m-toluate, is an ester with a molecular formula of C10H12O2.[1] It is a colorless liquid with a characteristic mild, sweet aroma.[2] This compound is valued as an intermediate in the synthesis of fragrances, flavor compounds, pharmaceuticals, and agrochemicals.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 120-33-2[1][3][4]
Molecular Formula C10H12O2[1][4]
Molecular Weight 164.20 g/mol [1][4]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.03 g/mL at 25 °C[1]
Boiling Point 110 °C at 27 hPa[1]
Flash Point 101 °C (closed cup)[1]
Refractive Index 1.50600 @ 20.00 °C[2]
Solubility Soluble in alcohol; poorly soluble in water.[2][5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research and development.

This compound is commonly synthesized through the Fischer esterification of 3-methylbenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylbenzoic acid and an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[6][8]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the excess ethanol under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.[7]

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • GC Separation: The separation is typically performed on a capillary column (e.g., Restek Rtx-5ms). The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure the separation of components. Helium is commonly used as the carrier gas.[9]

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass spectrum of this compound will show a characteristic fragmentation pattern, with a molecular ion peak and other fragment ions that can be used for its identification.[10]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Spectral Interpretation: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the methyl group protons on the benzene ring (a singlet). The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule.[11]

Visualizations

Diagrams illustrating the experimental workflows provide a clear and concise understanding of the processes involved.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3-Methylbenzoic_Acid 3-Methylbenzoic_Acid Reflux Reflux 3-Methylbenzoic_Acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4_catalyst H₂SO₄ (catalyst) H2SO4_catalyst->Reflux Washing Washing Reflux->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Fischer Esterification Workflow for this compound Synthesis.

GCMS_Analysis_Workflow Sample_Preparation Sample Preparation (Dilution in Solvent) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (Ionization & Fragmentation) GC_Separation->MS_Detection Data_Analysis Data Analysis (Spectral Interpretation) MS_Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification

Caption: Workflow for the GC-MS Analysis of this compound.

Safety Information

It is important to handle this compound with appropriate safety precautions. While comprehensive safety data is not available for all aspects, general laboratory safety practices should be followed. This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat. The compound should be used in a well-ventilated area or under a fume hood.[1] In case of contact with skin, wash with soap and plenty of water. If inhaled, move the person to fresh air.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Physical Properties of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 3-methylbenzoate, an aromatic ester of significant interest in chemical synthesis and as a potential intermediate in pharmaceutical development. The information presented herein is intended to support laboratory research, process development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for the determination of key physical characteristics.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its fundamental physical characteristics are crucial for handling, storage, and application in various chemical processes. A summary of these properties is presented in the table below.

Physical PropertyValueTemperature (°C)PressureReference(s)
Molecular Formula C₁₀H₁₂O₂--[2][3]
Molecular Weight 164.20 g/mol --[2][4]
Appearance Colorless to light yellow liquidRoom Temperature-[1]
Boiling Point 234.00 °C-760.00 mmHg[5]
110 °C-20 mmHg[1][6][7]
106 °C-11 mmHg[2]
Melting Point No data available--[3]
Density 1.03 g/mL25-[1][6][7][8][9]
1.03000 g/mL25-[5]
1.03 g/cm³25-[3]
Refractive Index 1.5060020-[5]
1.5055-1.5075--[1][6][7]
Flash Point 101.11 °C (214.00 °F)-Closed Cup (TCC)[5]
101 °C--[1][6][7][8]
Vapor Pressure 0.052000 mmHg25-[5]
Solubility Soluble in alcohol.--[5]
Water: 233.3 mg/L (estimated)25-[5]
Insoluble in water.--[5]

Experimental Protocols

Accurate determination of physical properties is paramount for the reliable use of chemical substances in research and development. The following sections detail the standard methodologies for measuring the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (-10 to 250 °C)

  • Small test tube (e.g., sodium fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Stand and clamp

Procedure:

  • Fill the small test tube with approximately 2-3 mL of this compound.[11]

  • Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band or thread, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Immerse the assembly in a Thiele tube or oil bath, making sure the liquid level in the bath is above the level of the sample in the test tube.[10]

  • Gently heat the apparatus.[10] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[10] Record this temperature.

Determination of Density

Density is the mass per unit volume of a substance.[12] For liquids, this is commonly measured using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure (using a Pycnometer):

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Adjust the water level to the calibration mark, ensuring no air bubbles are present.

  • Remove the pycnometer from the bath, wipe it dry, and weigh it (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound and repeat steps 3-5 to obtain the mass of the pycnometer filled with the sample (m₃).

  • Calculate the density (ρ) of the sample using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to assess purity. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Lens cleaning paper

  • Standard liquid with a known refractive index (for calibration, e.g., distilled water)

Procedure:

  • Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.

  • Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow them to dry completely.

  • Place a few drops of the this compound sample onto the surface of the lower prism.[13]

  • Close the prism assembly firmly.

  • Look through the eyepiece and adjust the light source to get optimal illumination.

  • Rotate the coarse adjustment knob until the light and dark fields appear in the field of view.

  • Adjust the chromaticity control to eliminate any color fringes at the boundary, resulting in a sharp, black-and-white borderline.

  • Use the fine adjustment knob to bring the borderline exactly to the center of the crosshairs.

  • Press the read button or look at the scale to obtain the refractive index value.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[1] The Pensky-Martens closed-cup tester is a standard apparatus for this measurement.[3][6]

Apparatus:

  • Pensky-Martens closed-cup flash point tester

  • Thermometer

  • Heating source

  • Ignition source (e.g., gas flame or electric igniter)

Procedure:

  • Fill the test cup of the Pensky-Martens apparatus with this compound to the marked level.

  • Place the lid on the cup, ensuring it is securely sealed.

  • Insert the thermometer into its designated port.

  • Begin heating the sample at a slow, constant rate as specified by the standard method (e.g., ASTM D93).

  • Start the stirrer to ensure uniform temperature distribution.

  • At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup for a specified duration.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[1] Record this temperature.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

  • Test tubes

  • Graduated cylinder or pipette

  • Vortex mixer or stirring rod

  • Analytical balance

Procedure (Qualitative):

  • Place a small, measured amount of this compound (e.g., 0.1 g or 0.1 mL) into a test tube.

  • Add a small volume of the solvent to be tested (e.g., 3 mL of water or alcohol) to the test tube.[4]

  • Vigorously shake or stir the mixture for a set period.

  • Visually observe if the solute has completely dissolved. If a single liquid phase is observed, the substance is soluble. If two distinct layers remain or if the liquid is cloudy, it is considered insoluble or partially soluble.

Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid compound like this compound.

G Experimental Workflow for Physical Property Determination A Sample Preparation (Ensure Purity) B Boiling Point Determination (Thiele Tube Method) A->B C Density Measurement (Pycnometer Method) A->C D Refractive Index Measurement (Abbe Refractometer) A->D E Flash Point Determination (Pensky-Martens Closed-Cup) A->E F Solubility Testing (Water, Alcohols, etc.) A->F G Data Compilation & Analysis B->G C->G D->G E->G F->G H Technical Report G->H

Caption: Generalized workflow for determining physical properties.

References

Ethyl 3-methylbenzoate structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-Methylbenzoate

This technical guide provides a comprehensive overview of this compound, also known as ethyl m-toluate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the compound's structural formula, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis via Fischer esterification.

Chemical Structure and Identification

This compound is an aromatic ester. Its structure consists of a benzene ring substituted with an ethyl ester group and a methyl group at positions 1 and 3, respectively.

  • IUPAC Name: this compound[1]

  • Synonyms: Ethyl m-toluate, 3-Methylbenzoic acid ethyl ester, Ethyl-3-methylbenzoate[1][2]

  • CAS Registry Number: 120-33-2[2]

  • Molecular Formula: C₁₀H₁₂O₂[2][3]

  • Molecular Weight: 164.20 g/mol [1]

Caption: Structural representation of this compound.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[4][5] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Physical State Colorless Liquid[4][5]
Density 1.03 g/mL at 25 °C[3][4]
Boiling Point 110 °C at 27 hPa[5]
Flash Point 101 °C (closed cup)[5]
Refractive Index 1.5060 at 20 °C[6]

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl, methyl, and aromatic protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentReference
7.84 - 7.88Multiplet-2HAromatic protons[7]
7.28 - 7.36Multiplet-2HAromatic protons[7]
4.38Quartet7.32H-O-CH₂ -CH₃[7]
2.41Singlet-3HAr-CH₃ [7]
1.38Triplet7.13H-O-CH₂-CH₃ [7]
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional Group
~3050Aromatic C-H Stretch
~2980Aliphatic C-H Stretch
~1720C=O (Ester) Stretch
~1250C-O (Ester) Stretch
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) results in characteristic fragmentation patterns.

m/zIon
164[M]⁺ (Molecular Ion)
135[M - OCH₂CH₃]⁺
119[M - CH₂CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Synthesis: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of 3-methylbenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[8] This is a reversible reaction, and to favor the formation of the ester, an excess of the alcohol is typically used, or the water formed is removed.[8][9]

Experimental Protocol

Materials:

  • 3-Methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methylbenzoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: a. After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water. b. Extract the aqueous layer with diethyl ether. c. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and finally with brine.[10]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by distillation under reduced pressure to yield pure this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine 3-Methylbenzoic Acid and excess Ethanol in flask catalyst 2. Add conc. H₂SO₄ reactants->catalyst reflux 3. Heat to reflux for 1-2 hours catalyst->reflux extraction 4. Quench with water & Extract with ether reflux->extraction wash_bicarp wash_bicarp extraction->wash_bicarp wash_bicarb 5. Wash with NaHCO₃ solution wash_brine 6. Wash with brine dry 7. Dry with MgSO₄ wash_brine->dry wash_bicarp->wash_brine evaporate 8. Evaporate solvent dry->evaporate distill 9. Purify by vacuum distillation evaporate->distill product product distill->product Pure this compound

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Fischer Esterification

The mechanism involves several key steps, starting with the protonation of the carboxylic acid, which activates it for nucleophilic attack by the alcohol.

fischer_esterification A 1. Protonation of Carbonyl (R-COOH + H⁺ ⇌ R-C(OH)₂⁺) B 2. Nucleophilic Attack (R-C(OH)₂⁺ + R'OH ⇌ R-C(OH)₂-O⁺HR') A->B Ethanol attacks C 3. Proton Transfer (R-C(OH)₂-O⁺HR' ⇌ R-C(OH)(O⁺H₂)-OR') B->C Intramolecular D 4. Elimination of Water (R-C(OH)(O⁺H₂)-OR' ⇌ R-C(O⁺H)-OR' + H₂O) C->D H₂O leaves E 5. Deprotonation (R-C(O⁺H)-OR' ⇌ R-COOR' + H⁺) D->E Final step

Caption: Key steps in the Fischer Esterification mechanism.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ethyl 3-methylbenzoate from 3-methylbenzoic acid, focusing on the widely utilized Fischer esterification method. This document details the underlying chemical principles, experimental protocols, and relevant data to support research and development activities.

Introduction

This compound, also known as ethyl m-toluate, is an important organic ester with applications in the fragrance, flavor, and pharmaceutical industries.[1] It is a key intermediate in the synthesis of various organic compounds. The most common and direct method for its preparation is the Fischer esterification of 3-methylbenzoic acid (m-toluic acid) with ethanol in the presence of an acid catalyst. This reaction is a reversible process, and therefore, reaction conditions are optimized to favor the formation of the ester product.[2][3]

Chemical Reaction:

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

Property3-Methylbenzoic AcidThis compound
CAS Number 99-04-7120-33-2[4]
Molecular Formula C₈H₈O₂C₁₀H₁₂O₂[5]
Molecular Weight 136.15 g/mol 164.20 g/mol
Appearance White to off-white crystalline solidColorless liquid
Boiling Point 263 °C228-229 °C
Melting Point 111-113 °CN/A
Density 1.054 g/cm³1.03 g/mL at 25 °C[4]
Solubility Sparingly soluble in water; soluble in ethanol, ether, and acetone.[1]Insoluble in water; soluble in organic solvents.

Experimental Protocol: Fischer Esterification

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 3-methylbenzoic acid and an excess of absolute ethanol. For every 1 mole of 3-methylbenzoic acid, typically 3-5 moles of ethanol are used to shift the equilibrium towards the product.[2]

  • Catalyst Addition: While swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the molar amount of the carboxylic acid). The addition is exothermic and should be done with caution.

  • Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to reflux using a heating mantle or water bath. The reaction is typically refluxed for 2-4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel. Dilute the mixture with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with:

    • Water to remove the excess ethanol.

    • Saturated sodium bicarbonate solution to neutralize the unreacted sulfuric acid and 3-methylbenzoic acid.[2] Be cautious of CO₂ evolution.

    • Saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain a pure product.

Reaction Mechanism and Workflow

The synthesis of this compound via Fischer esterification proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism.

Fischer Esterification Signaling Pathway

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products RCOOH 3-Methylbenzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus H+ (from H₂SO₄) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Dehydration Water Water Tetrahedral_Intermediate->Water Protonated_Ester->H_plus Ester This compound Protonated_Ester->Ester Deprotonation

Caption: Fischer Esterification Mechanism.

Experimental Workflow

Synthesis_Workflow Reactants 1. Mix 3-Methylbenzoic Acid & Ethanol Catalyst 2. Add conc. H₂SO₄ Reactants->Catalyst Reflux 3. Heat to Reflux Catalyst->Reflux Workup 4. Work-up (Extraction & Washing) Reflux->Workup Drying 5. Dry Organic Layer Workup->Drying Evaporation 6. Solvent Removal Drying->Evaporation Purification 7. Fractional Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental Workflow for Synthesis.

Quantitative Data Summary

The yield of this compound is dependent on the reaction conditions. The following table summarizes typical yields and conditions.

CatalystMolar Ratio (Acid:Alcohol)Reaction Time (h)Temperature (°C)Yield (%)Reference
H₂SO₄1:53Reflux~85-95General Fischer Esterification[2]
p-TsOH1:44Reflux~80-90General Fischer Esterification[2]
Solid Acid Catalyst1:7.524120Varies[6]

Safety Considerations

  • 3-Methylbenzoic Acid: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Ethanol: Highly flammable liquid and vapor.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. It is a strong oxidizing agent.

  • Diethyl Ether/Ethyl Acetate: Highly flammable liquids and vapors. May cause drowsiness or dizziness.

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from 3-methylbenzoic acid via Fischer esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the removal of water, high yields of the desired ester can be achieved. This guide provides the necessary technical details for the successful synthesis and purification of this compound for various research and development applications.

References

An In-Depth Technical Guide to the Fischer Esterification of m-Toluic Acid with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Fischer esterification of m-toluic acid with ethanol to produce ethyl m-toluate. This guide details the reaction mechanism, experimental protocols, and quantitative data pertinent to this synthesis.

Introduction

Fischer esterification is a classic and widely utilized acid-catalyzed reaction for the synthesis of esters from carboxylic acids and alcohols.[1][2] The reaction is an equilibrium process, and various strategies are employed to drive it towards the formation of the desired ester product.[2] This guide focuses on the specific application of this reaction to produce ethyl m-toluate, an important intermediate in the synthesis of various organic compounds.

Reaction Mechanism and Signaling Pathway

The Fischer esterification of m-toluic acid with ethanol proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of m-toluic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation to regenerate the acid catalyst and yield the final ester product, ethyl m-toluate.[3]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products m-Toluic Acid Protonated Acid Protonated m-Toluic Acid m-Toluic Acid->Protonated Acid Protonation Ethanol Tetrahedral Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral Intermediate H+ H+ H+->m-Toluic Acid Protonated Acid->Tetrahedral Intermediate Nucleophilic Attack (Ethanol) Protonated Ester Protonated Ethyl m-Toluate Tetrahedral Intermediate->Protonated Ester Elimination of Water Water Tetrahedral Intermediate->Water Ethyl m-Toluate Protonated Ester->Ethyl m-Toluate Deprotonation H+_regen H+ Protonated Ester->H+_regen

Caption: Reaction mechanism of Fischer esterification.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product involved in the Fischer esterification of m-toluic acid with ethanol.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
m-Toluic Acid136.152631.054-
Ethanol46.0778.370.7891.361
Ethyl m-Toluate164.202291.031.506

Experimental Protocols

This section provides a detailed methodology for the synthesis of ethyl m-toluate via Fischer esterification.

Materials and Equipment
  • m-Toluic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Experimental Workflow

The overall workflow for the synthesis and purification of ethyl m-toluate is depicted below.

Experimental_Workflow A Reaction Setup: Combine m-toluic acid, ethanol, and sulfuric acid in a round-bottom flask. B Reflux: Heat the reaction mixture to reflux for a specified duration. A->B C Work-up: Cool the mixture and transfer to a separatory funnel with diethyl ether and water. B->C D Extraction: Separate the organic layer. C->D E Washing: Wash the organic layer sequentially with water, 5% NaHCO3 solution, and brine. D->E F Drying: Dry the organic layer over anhydrous magnesium sulfate. E->F G Solvent Removal: Remove the diethyl ether using a rotary evaporator. F->G H Purification: Purify the crude ethyl m-toluate by distillation. G->H I Characterization: Analyze the final product (e.g., NMR, IR). H->I

Caption: Experimental workflow for ethyl m-toluate synthesis.

Detailed Synthesis Procedure

A representative experimental procedure for the Fischer esterification of m-toluic acid is as follows, adapted from general procedures for similar aromatic carboxylic acids.[1][4]

  • Reaction Setup: In a 100 mL round-bottom flask, combine m-toluic acid (e.g., 5.0 g, 0.037 mol), absolute ethanol (e.g., 25 mL, 0.43 mol, a significant excess), and slowly add concentrated sulfuric acid (e.g., 1.0 mL) with cooling.

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 2-3 hours.

  • Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel containing 100 mL of cold water. Add 50 mL of diethyl ether to the separatory funnel and shake vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of 5% aqueous sodium bicarbonate solution (to neutralize any unreacted acid), and finally with 50 mL of saturated sodium chloride solution (brine). After each wash, separate and discard the aqueous layer.

  • Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

  • Purification: The crude ethyl m-toluate can be purified by distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for ethyl m-toluate.

  • Characterization: The purified product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Factors Influencing Reaction Yield

The Fischer esterification is an equilibrium-limited reaction. To maximize the yield of ethyl m-toluate, Le Châtelier's principle can be applied in several ways:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), shifts the equilibrium towards the products.[1]

  • Removal of Water: The removal of water as it is formed can also drive the reaction to completion. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[3]

Conclusion

The Fischer esterification of m-toluic acid with ethanol is a robust and effective method for the synthesis of ethyl m-toluate. By understanding the reaction mechanism and optimizing the experimental conditions, particularly through the use of excess ethanol and an appropriate acid catalyst, high yields of the desired ester can be achieved. The detailed protocol provided in this guide serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Ethyl m-Toluate: A Comprehensive Technical Guide to its Synonyms, Identifiers, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Ethyl m-toluate, a significant chemical compound utilized in various research and development applications. This document compiles essential data on its synonyms, chemical identifiers, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, offering a valuable resource for professionals in the scientific community.

Chemical Identity and Synonyms

Ethyl m-toluate is known by several names in scientific literature and commercial databases. A comprehensive list of its synonyms is provided below to facilitate accurate identification and literature searches.

Table 1: Synonyms for Ethyl m-toluate

SynonymSource
Ethyl 3-methylbenzoateIUPAC Name[1][2]
Benzoic acid, 3-methyl-, ethyl esterChemical Abstracts Service (CAS) Name[1][2]
m-Toluic acid, ethyl esterCommon Synonym[1]
Ethyl m-methylbenzoateCommon Synonym[1]
3-Methylbenzoic acid ethyl esterCommon Synonym[1]
AI3-30145Identifier[1]
EINECS 204-386-3European Inventory of Existing Commercial Chemical Substances[1]
NSC 20009National Cancer Institute Identifier[1]
UNII-H3AK4M7DH5Unique Ingredient Identifier[1]

Chemical Identifiers

A variety of chemical identifiers are used to categorize and reference Ethyl m-toluate in databases and regulatory frameworks. These identifiers are crucial for unambiguous documentation and information retrieval.

Table 2: Chemical Identifiers for Ethyl m-toluate

Identifier TypeIdentifier
CAS Number120-33-2[1]
PubChem CID67117[2]
IUPAC NameThis compound[1][2]
InChIInChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3[1]
InChIKeyWSJNYOVBJSOQST-UHFFFAOYSA-N[1]
SMILESCCOC(=O)C1=CC=CC(=C1)C[1]
Molecular FormulaC10H12O2[1]

Physicochemical Properties

The physical and chemical properties of Ethyl m-toluate are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Table 3: Physicochemical Properties of Ethyl m-toluate

PropertyValueSource
Molecular Weight164.20 g/mol [1]
AppearanceClear, colorless liquid
Boiling Point234.6 °C at 760 mmHg
Melting PointNot available
Density1.025 g/cm³
Refractive Index1.504
Flash Point101.1 °C
SolubilitySoluble in alcohol

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Ethyl m-toluate, based on established chemical principles and general procedures for similar compounds.

Synthesis of Ethyl m-toluate via Fischer Esterification

The most common method for the synthesis of Ethyl m-toluate is the Fischer esterification of m-toluic acid with ethanol using an acid catalyst.[3][4]

Materials:

  • m-Toluic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine m-toluic acid and an excess of absolute ethanol. A molar ratio of at least 1:3 (acid:alcohol) is recommended to drive the equilibrium towards the product.[4]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours.[5]

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add water to the separatory funnel to dilute the mixture.

  • Extract the aqueous layer with dichloromethane.

  • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize any unreacted acid and the sulfuric acid catalyst. Carbon dioxide evolution will be observed; vent the separatory funnel frequently.[6][7]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Ethyl m-toluate.

Purification by Distillation

The crude Ethyl m-toluate can be purified by simple vacuum distillation.

Materials:

  • Crude Ethyl m-toluate

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source

  • Heating mantle

Procedure:

  • Set up the distillation apparatus for vacuum distillation.

  • Transfer the crude Ethyl m-toluate to the distillation flask.

  • Apply vacuum and slowly heat the flask using a heating mantle.

  • Collect the fraction that distills at the appropriate boiling point for Ethyl m-toluate under the applied pressure. The boiling point will be lower than the atmospheric boiling point.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of the synthesized Ethyl m-toluate.

Experimental Conditions (General):

  • Gas Chromatograph: Equipped with a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-1ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

  • Injector Temperature: 250 °C.[8][9]

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10-15 °C/min).[8]

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.[8]

  • Scan Range: m/z 40-400.

Procedure:

  • Prepare a dilute solution of the purified Ethyl m-toluate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to Ethyl m-toluate.

  • Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST) to confirm the identity of the compound. The purity can be estimated from the relative peak area in the TIC.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows related to Ethyl m-toluate.

Ethyl_m_toluate_Identification cluster_Classification Chemical Classification cluster_Identifiers Chemical Identifiers Ethyl m-toluate Ethyl m-toluate Aromatic Ester Aromatic Ester Ethyl m-toluate->Aromatic Ester Benzoate Ester Benzoate Ester Ethyl m-toluate->Benzoate Ester Toluene Derivative Toluene Derivative Ethyl m-toluate->Toluene Derivative CAS: 120-33-2 CAS: 120-33-2 Ethyl m-toluate->CAS: 120-33-2 PubChem CID: 67117 PubChem CID: 67117 Ethyl m-toluate->PubChem CID: 67117 IUPAC Name IUPAC Name Ethyl m-toluate->IUPAC Name InChI / InChIKey InChI / InChIKey Ethyl m-toluate->InChI / InChIKey SMILES SMILES Ethyl m-toluate->SMILES

Caption: Logical relationship of Ethyl m-toluate classification and its primary identifiers.

Synthesis_Workflow cluster_Synthesis Synthesis via Fischer Esterification cluster_Purification Purification cluster_Analysis Analysis m-Toluic Acid + Ethanol m-Toluic Acid + Ethanol Reflux Reflux m-Toluic Acid + Ethanol->Reflux Add Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Reflux Add Crude Ethyl m-toluate Crude Ethyl m-toluate Reflux->Crude Ethyl m-toluate Workup (Extraction & Washing) Workup (Extraction & Washing) Crude Ethyl m-toluate->Workup (Extraction & Washing) Drying Drying Workup (Extraction & Washing)->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Pure Ethyl m-toluate Pure Ethyl m-toluate Vacuum Distillation->Pure Ethyl m-toluate GC-MS GC-MS Pure Ethyl m-toluate->GC-MS NMR (1H, 13C) NMR (1H, 13C) Pure Ethyl m-toluate->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Pure Ethyl m-toluate->IR Spectroscopy

Caption: Experimental workflow for the synthesis, purification, and analysis of Ethyl m-toluate.

References

Spectroscopic Profile of Ethyl 3-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-methylbenzoate (CAS No. 120-33-2), a common reagent and building block in organic synthesis. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.84-7.88m-Ar-H
7.28-7.36m-Ar-H
4.38q7.3-O-CH₂ -CH₃
2.41s-Ar-CH₃
1.38t7.1-O-CH₂-CH₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
166.8C =O
137.8Ar-C
133.5Ar-C H
130.1Ar-C
129.8Ar-C H
128.2Ar-C H
126.5Ar-C H
60.9-O-C H₂-CH₃
21.2Ar-C H₃
14.3-O-CH₂-C H₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
~2980C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1250C-O stretch (ester)
Table 4: Mass Spectrometry (MS) Data
m/zInterpretation
164[M]⁺ (Molecular Ion)
135[M - C₂H₅]⁺
119[M - OC₂H₅]⁺
91[C₇H₇]⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3]

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5]

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[3]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single peaks for each unique carbon.[6]

    • Set the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one or two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7][8]

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[7][8]

  • Instrument Setup and Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.[9]

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction:

    • Since this compound is a volatile liquid, it can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS).

    • For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The GC separates the components of the sample, and the pure this compound then enters the mass spectrometer.

  • Ionization and Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11][12] This causes the molecules to ionize and fragment.

    • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion at a specific m/z value.

  • Data Processing:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion [M]⁺.

    • The fragmentation pattern provides valuable information about the structure of the molecule.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FT-IR Spectrometer Prep_IR->Acquire_IR Acquire_MS GC-MS System Prep_MS->Acquire_MS Process_NMR FT, Phasing, Calibration Acquire_NMR->Process_NMR Process_IR Background Subtraction Acquire_IR->Process_IR Process_MS Generate Mass Spectrum Acquire_MS->Process_MS Analyze_Data Structural Elucidation Process_NMR->Analyze_Data Process_IR->Analyze_Data Process_MS->Analyze_Data

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the ¹H-NMR Spectrum of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H-NMR) spectrum of Ethyl 3-methylbenzoate. The document details the chemical shifts, multiplicities, coupling constants, and integration of the various proton signals. A standardized experimental protocol for acquiring the spectrum is also presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.

¹H-NMR Spectral Data of this compound

The ¹H-NMR spectrum of this compound presents distinct signals corresponding to the different proton environments in the molecule. The data, acquired in deuterated chloroform (CDCl₃) at 400 MHz, is summarized in the table below.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a7.84-7.88Multiplet2H-Ar-H
b7.28-7.36Multiplet2H-Ar-H
c4.38Quartet2H7.3-O-CH₂-CH₃
d2.41Singlet3H-Ar-CH₃
e1.38Triplet3H7.1-O-CH₂-CH₃

Interpretation of the Spectrum

The aromatic region of the spectrum displays two multiplets between 7.84-7.88 ppm and 7.28-7.36 ppm, corresponding to the four protons on the benzene ring. The downfield multiplet (7.84-7.88 ppm) is assigned to the protons ortho to the electron-withdrawing ester group, while the upfield multiplet (7.28-7.36 ppm) corresponds to the remaining two aromatic protons.

The ethyl ester group gives rise to a quartet at 4.38 ppm and a triplet at 1.38 ppm. The quartet is due to the methylene protons (-O-CH₂-) which are deshielded by the adjacent oxygen atom and are split by the neighboring methyl protons. The triplet at 1.38 ppm corresponds to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

A singlet at 2.41 ppm with an integration of 3H is characteristic of the methyl group attached to the aromatic ring (Ar-CH₃).

Experimental Protocol for ¹H-NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring the ¹H-NMR spectrum of a liquid sample such as this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solution height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

  • Wipe the outside of the NMR tube and the spinner with a lint-free tissue.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity. This can be done manually or automatically.

  • Tune and match the probe for the ¹H nucleus.

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

  • Acquire the ¹H-NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling relationships between neighboring protons.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its ¹H-NMR spectral analysis.

molecular_structure cluster_molecule This compound C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 H1 H C4 C C3->C4 C10 CH₃ C3->C10 C5 C C4->C5 H2 H C6 C C5->C6 H3 H C6->C1 H4 H O1 O C7->O1 = O2 O C7->O2 C8 CH₂ O2->C8 C9 CH₃ C8->C9

Caption: Molecular structure of this compound.

experimental_workflow cluster_workflow ¹H-NMR Analysis Workflow prep Sample Preparation acq Data Acquisition prep->acq Insert into Spectrometer proc Data Processing acq->proc FID signal interp Spectral Interpretation proc->interp Processed Spectrum

Caption: Experimental workflow for ¹H-NMR analysis.

An In-depth Technical Guide to the C-NMR Spectral Data of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectral data for Ethyl 3-methylbenzoate. It includes tabulated chemical shift data, a detailed experimental protocol for data acquisition, and visualizations to aid in the interpretation of the spectral information.

Data Presentation: ¹³C-NMR Spectral Data

The ¹³C-NMR spectrum of this compound shows nine distinct signals corresponding to the nine unique carbon environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The assignments are based on empirical data and comparison with spectral data of similar compounds.

Carbon AtomChemical Shift (δ) in ppmMultiplicity (Proton Decoupled)
C=O166.4Singlet
Ar-C (quaternary)138.0Singlet
Ar-CH133.4Singlet
Ar-C (quaternary)130.2Singlet
Ar-CH129.9Singlet
Ar-CH128.1Singlet
Ar-CH126.6Singlet
O-CH₂60.8Singlet
Ar-CH₃21.2Singlet
O-CH₂-CH₃14.3Singlet

Experimental Protocols

The following is a standard protocol for the acquisition of a ¹³C-NMR spectrum for a liquid sample such as this compound.

2.1 Sample Preparation

  • Sample Weighing: Accurately weigh approximately 50-100 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. Modern spectrometers can also reference the residual solvent peak.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2 NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. The spectrometer's field frequency is then "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The probe is tuned to the ¹³C frequency to ensure efficient transfer of radiofrequency energy.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is used to allow the carbon nuclei to return to equilibrium between pulses.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final frequency-domain NMR spectrum.

Visualization

The following diagrams illustrate the structure and ¹³C-NMR signal correlations for this compound.

Ethyl_3_methylbenzoate_Structure cluster_molecule C1 C1 C2 C2 C1->C2 C7 C7 (C=O) C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C11 C11 (Ar-CH3) C3->C11 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 O8 O C7->O8 O12 O C9 C9 (O-CH2) O8->C9 C10 C10 (CH3) C9->C10

This compound Structure with Numbered Carbons

CNMR_Signaling_Pathway cluster_structure Chemical Structure cluster_shifts 13C Chemical Shift (ppm) C1 C=O S1 166.4 C1->S1 C2 Ar-C (quat) S2 138.0 C2->S2 C3 Ar-CH S3 133.4 C3->S3 C4 Ar-C (quat) S4 130.2 C4->S4 C5 Ar-CH S5 129.9 C5->S5 C6 Ar-CH S6 128.1 C6->S6 C7 Ar-CH S7 126.6 C7->S7 C8 O-CH2 S8 60.8 C8->S8 C9 Ar-CH3 S9 21.2 C9->S9 C10 O-CH2-CH3 S10 14.3 C10->S10

Correlation of Carbon Atoms to their 13C-NMR Signals

An In-depth Technical Guide to the GC-MS Analysis of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the identification and quantification of Ethyl 3-methylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, data presentation, and visual diagrams of key processes are included to support researchers in the fields of analytical chemistry, flavor and fragrance analysis, and pharmaceutical development.

Introduction

This compound (CAS No. 120-33-2), also known as ethyl m-toluate, is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][2] It is a compound of interest in various industries due to its characteristic fruity and floral aroma. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in different matrices. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive molecular identification.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound is presented below. This protocol is based on established methods for the analysis of benzoate esters and similar aromatic compounds.[3]

Sample Preparation

For a standard solution, accurately weigh and dissolve this compound in a high-purity volatile solvent such as ethanol or dichloromethane to a known concentration (e.g., 10-100 µg/mL). If the analyte is present in a complex matrix (e.g., food, beverage, or pharmaceutical formulation), a suitable extraction method, such as liquid-liquid extraction or solid-phase microextraction (SPME), may be necessary to isolate the compound of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph
Column5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms)
Column Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio of 20:1 or as appropriate for concentration)
Oven Temperature ProgramInitial temperature of 60 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 10 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 40-200

Data Presentation: Mass Spectrum of this compound

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented in the following table is based on the NIST (National Institute of Standards and Technology) Mass Spectrometry Data Center.

m/zRelative Intensity (%)Proposed Fragment Ion
16425[C₁₀H₁₂O₂]⁺ (Molecular Ion)
135100[M - C₂H₅]⁺
11980[M - OC₂H₅]⁺
9160[C₇H₇]⁺
6520[C₅H₅]⁺

Visualization of the Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer follows predictable pathways for aromatic esters. The following diagram, generated using the DOT language, illustrates the primary fragmentation steps.

fragmentation_pathway mol This compound [C10H12O2]+ m/z = 164 frag1 [M - C2H5]+ m/z = 135 mol->frag1 - C2H5 frag2 [M - OC2H5]+ m/z = 119 mol->frag2 - OC2H5 frag3 [C7H7]+ m/z = 91 frag2->frag3 - CO frag4 [C5H5]+ m/z = 65 frag3->frag4 - C2H2

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Quantitative Analysis

Representative Experimental Protocol for Quantification

This protocol describes the quantification of this compound in a liquid matrix (e.g., a beverage) using an internal standard method.

  • Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the chosen solvent.

  • Internal Standard: Add a constant, known concentration of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time, such as ethyl benzoate-d5) to each calibration standard and the sample.

  • Sample Preparation: Spike a known volume of the sample with the internal standard. Perform any necessary extraction or clean-up steps.

  • GC-MS Analysis: Analyze the calibration standards and the prepared sample using the GC-MS conditions outlined in section 2.2.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards. Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Illustrative Quantitative Data

The following tables present example data that would be generated during a quantitative analysis.

Table 1: Calibration Curve Data

Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio
15,000100,0000.05
525,000100,0000.25
1050,000100,0000.50
25125,000100,0001.25
50250,000100,0002.50
100500,000100,0005.00

Table 2: Sample Analysis Data

SampleAnalyte Peak AreaInternal Standard Peak AreaPeak Area RatioCalculated Concentration (µg/mL)
Sample A75,000100,0000.7515
Sample B180,000100,0001.8036

Experimental Workflow

The logical flow of the GC-MS analysis of this compound, from sample receipt to final data analysis, is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Sample Receipt c Extraction (if necessary) a->c b Standard Preparation d Addition of Internal Standard b->d c->d e Injection into GC-MS d->e f Chromatographic Separation e->f g Mass Spectrometric Detection f->g h Peak Integration g->h i Spectral Library Matching h->i j Quantification h->j k Reporting i->k j->k

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopy of ethyl 3-methylbenzoate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material identification, purity assessment, and quality control. This document details the characteristic vibrational modes of this compound, presents a detailed experimental protocol for obtaining its IR spectrum, and includes a workflow for the analytical process.

Introduction to Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its functional groups and overall structure.

This compound (C₁₀H₁₂O₂) is an aromatic ester. Its structure comprises a benzene ring substituted with an ethyl ester group at position 1 and a methyl group at position 3. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are the carbonyl group (C=O) of the ester, the C-O bonds of the ester, the aromatic C-H bonds, the aliphatic C-H bonds of the ethyl and methyl groups, and the C=C bonds of the benzene ring.

Data Presentation: Characteristic Infrared Absorptions of this compound

The following table summarizes the principal infrared absorption bands for this compound. This data is compiled from spectral information available in the NIST Chemistry WebBook and general IR correlation tables for aromatic esters.[1]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3050 - 3000Medium-WeakAromatic C-H Stretch
~2985 - 2850Medium-WeakAliphatic C-H Stretch (ethyl & methyl)
~1720StrongC=O Stretch (ester carbonyl)
~1610, ~1585, ~1485Medium-WeakAromatic C=C Ring Stretch
~1450MediumAliphatic C-H Bend (methyl & methylene)
~1370Medium-WeakAliphatic C-H Bend (methyl)
~1270StrongAsymmetric C-O-C Stretch (ester)
~1120StrongSymmetric C-O-C Stretch (ester)
~780StrongC-H Out-of-Plane Bend (m-disubstituted benzene)

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section outlines a detailed methodology for acquiring the infrared spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.

3.1. Instrumentation and Materials

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample: this compound (liquid).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

3.2. Sample Preparation

As this compound is a liquid, minimal sample preparation is required for ATR-FTIR analysis. Ensure the sample is at room temperature and free of any solid impurities.

3.3. Instrument Setup and Background Collection

  • Ensure the FTIR spectrometer and ATR accessory are clean and free from any residual contaminants. Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

  • Launch the spectrometer control software.

  • Set the desired data acquisition parameters. Typical parameters include:

    • Spectral Range: 4000 - 650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal-averaged to improve signal-to-noise ratio)

  • Collect a background spectrum. This is a crucial step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal. The background spectrum is collected with no sample on the crystal.

3.4. Sample Analysis

  • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the liquid and the crystal.

  • Collect the sample spectrum using the same acquisition parameters as the background scan.

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3.5. Post-Analysis

  • Retract the press arm and carefully clean the this compound from the ATR crystal using a lint-free wipe soaked in isopropanol.

  • Perform a final wipe with a clean, dry, lint-free cloth.

  • Process the acquired spectrum as needed (e.g., baseline correction, peak picking).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the infrared spectroscopy analysis process.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis instrument_setup Instrument Setup (ATR-FTIR) background_scan Background Scan (Clean Crystal) instrument_setup->background_scan sample_prep Sample Preparation (Liquid Drop) background_scan->sample_prep sample_scan Sample Scan sample_prep->sample_scan data_processing Data Processing (e.g., Baseline Correction) sample_scan->data_processing spectral_interpretation Spectral Interpretation data_processing->spectral_interpretation reporting Reporting spectral_interpretation->reporting

Caption: Experimental workflow for ATR-FTIR analysis of a liquid sample.

logical_relationship cluster_input Input cluster_process Process cluster_output Output sample This compound ftir FTIR Spectroscopy sample->ftir spectrum IR Spectrum ftir->spectrum interpretation Structural Information (Functional Groups) spectrum->interpretation

Caption: Logical relationship from sample to structural information.

References

Ethyl 3-Methylbenzoate: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-methylbenzoate, a substituted aromatic ester, serves as a crucial and versatile building block in organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing ester group and an electron-donating methyl group at the meta-position, allows for a diverse range of chemical transformations. This guide provides a detailed overview of the key synthetic applications of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in research and development.

Core Reactions and Applications

This compound is a valuable precursor for the synthesis of a wide array of target molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] Its reactivity can be broadly categorized into transformations of the ester group and reactions on the aromatic ring.

Key Synthetic Transformations:

  • Electrophilic Aromatic Substitution: The benzene ring can undergo substitution, with the existing substituents directing the position of the incoming electrophile.

  • Nucleophilic Acyl Substitution: The ester functional group is susceptible to attack by various nucleophiles, leading to the formation of amides, other esters (transesterification), or ketones.

  • Reduction: The ester can be reduced to the corresponding primary alcohol.

  • Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents) provides a route to tertiary alcohols.

Synthesis of this compound

The most common method for the preparation of this compound is the Fischer esterification of 3-methylbenzoic acid with ethanol in the presence of an acid catalyst.

Reaction Scheme: Synthesis of this compound

Synthesis_of_Ethyl_3_Methylbenzoate cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 3-Methylbenzoic_Acid 3-Methylbenzoic Acid reaction_center + 3-Methylbenzoic_Acid->reaction_center Ethanol Ethanol Ethanol->reaction_center H2SO4 H₂SO₄ (cat.) Ethyl_3_Methylbenzoate This compound Water Water product_center reaction_center->product_center H₂SO₄ (cat.) Heat product_center->Ethyl_3_Methylbenzoate product_center->Water

Caption: Fischer esterification of 3-methylbenzoic acid.

Key Experiments and Protocols

This section details the experimental procedures for several key transformations of this compound.

Electrophilic Aromatic Substitution: Nitration

The nitration of this compound is a classic example of electrophilic aromatic substitution. The ester group is a meta-director and deactivating, while the methyl group is an ortho-, para-director and activating. The directing effects of these groups will influence the regioselectivity of the nitration.

Experimental Protocol: Nitration of this compound

  • In a round-bottom flask, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 5.0 g (30.4 mmol) of this compound to the cooled sulfuric acid with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Pour the reaction mixture onto 100 g of crushed ice and stir until the ice has melted.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the purified nitro-substituted this compound.

Reactants/Reagents Molecular Weight ( g/mol ) Amount Moles (mmol)
This compound164.205.0 g30.4
Conc. Sulfuric Acid98.08~13.5 mL-
Conc. Nitric Acid63.013.5 mL-
Product Molecular Weight ( g/mol ) Expected Yield
Ethyl 3-methyl-X-nitrobenzoate209.19~80%

Reaction Scheme: Nitration of this compound

Nitration_of_Ethyl_3_Methylbenzoate Ethyl_3_Methylbenzoate This compound Reagents HNO₃, H₂SO₄ Ethyl_3_Methylbenzoate->Reagents Product Ethyl 3-methyl-X-nitrobenzoate Reagents->Product

Caption: Nitration of this compound.

Reduction to (3-methylphenyl)methanol

The reduction of the ester functionality in this compound to a primary alcohol can be efficiently achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of this compound with LiAlH₄

  • To a dry three-necked flask equipped with a reflux condenser and a dropping funnel, add a suspension of 1.5 g (39.5 mmol) of lithium aluminum hydride in 50 mL of anhydrous diethyl ether under an inert atmosphere.

  • Dissolve 5.0 g (30.4 mmol) of this compound in 20 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, reflux the reaction mixture for 2 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of 1.5 mL of water, followed by 1.5 mL of 15% aqueous sodium hydroxide, and then 4.5 mL of water.

  • Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to yield (3-methylphenyl)methanol.

Reactants/Reagents Molecular Weight ( g/mol ) Amount Moles (mmol)
This compound164.205.0 g30.4
Lithium Aluminum Hydride37.951.5 g39.5
Product Molecular Weight ( g/mol ) Expected Yield
(3-methylphenyl)methanol122.16~90%

Reaction Scheme: Reduction of this compound

Reduction_of_Ethyl_3_Methylbenzoate Ethyl_3_Methylbenzoate This compound Reagents 1. LiAlH₄, Et₂O 2. H₂O Ethyl_3_Methylbenzoate->Reagents Product (3-methylphenyl)methanol Reagents->Product

Caption: Reduction of this compound to the corresponding alcohol.

Nucleophilic Acyl Substitution: Amidation

The conversion of this compound to N,N-diethyl-3-methylbenzamide (DEET), a common insect repellent, is a prime example of its application in the synthesis of agrochemicals. This transformation is a nucleophilic acyl substitution where diethylamine displaces the ethoxy group. A base-promoted direct amidation has been reported to proceed in high yield.[2]

Experimental Protocol: Synthesis of N,N-Diethyl-3-methylbenzamide (DEET)

  • In a round-bottom flask, dissolve 5.0 g (30.4 mmol) of this compound in 30 mL of anhydrous tetrahydrofuran (THF).

  • Add 6.3 mL (60.8 mmol) of diethylamine to the solution.

  • Cool the mixture to 0 °C and slowly add 24.3 mL of a 2.5 M solution of n-butyllithium in hexanes (60.8 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 5 minutes.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain N,N-diethyl-3-methylbenzamide.

Reactants/Reagents Molecular Weight ( g/mol ) Amount Moles (mmol)
This compound164.205.0 g30.4
Diethylamine73.146.3 mL60.8
n-Butyllithium64.0624.3 mL (2.5 M)60.8
Product Molecular Weight ( g/mol ) Reported Yield
N,N-Diethyl-3-methylbenzamide191.2794%[2]

Reaction Scheme: Amidation of this compound

Amidation_of_Ethyl_3_Methylbenzoate Ethyl_3_Methylbenzoate This compound Reagents Diethylamine, n-BuLi, THF Ethyl_3_Methylbenzoate->Reagents Product N,N-Diethyl-3-methylbenzamide Reagents->Product

Caption: Synthesis of DEET via amidation.

Grignard Reaction

The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, results in the formation of a tertiary alcohol. This reaction proceeds via a double addition of the Grignard reagent to the ester carbonyl group.

Experimental Protocol: Grignard Reaction of this compound

  • Set up a dry three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Place 1.8 g (74.0 mmol) of magnesium turnings in the flask.

  • Add a small crystal of iodine and gently heat the flask to initiate the reaction.

  • Prepare a solution of 11.6 g (7.8 mL, 74.0 mmol) of bromobenzene in 30 mL of anhydrous diethyl ether and add a small portion to the magnesium turnings.

  • Once the reaction begins (as evidenced by bubbling and heat), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C and add a solution of 5.0 g (30.4 mmol) of this compound in 20 mL of anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Carefully pour the reaction mixture into a mixture of 100 g of ice and 20 mL of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield (3-methylphenyl)diphenylmethanol.

Reactants/Reagents Molecular Weight ( g/mol ) Amount Moles (mmol)
This compound164.205.0 g30.4
Magnesium24.311.8 g74.0
Bromobenzene157.0111.6 g (7.8 mL)74.0
Product Molecular Weight ( g/mol ) Expected Yield
(3-methylphenyl)diphenylmethanol274.37~75%

Reaction Scheme: Grignard Reaction of this compound

Grignard_Reaction_of_Ethyl_3_Methylbenzoate Ethyl_3_Methylbenzoate This compound Reagents 1. PhMgBr (2 equiv.), Et₂O 2. H₃O⁺ Ethyl_3_Methylbenzoate->Reagents Product (3-methylphenyl)diphenylmethanol Reagents->Product

Caption: Grignard reaction yielding a tertiary alcohol.

Synthetic Workflow Overview

The following diagram illustrates the central role of this compound as a starting material for various synthetic pathways.

Synthetic_Workflow Start 3-Methylbenzoic Acid Intermediate This compound Start->Intermediate Fischer Esterification Product1 Nitro-substituted This compound Intermediate->Product1 Nitration Product2 (3-methylphenyl)methanol Intermediate->Product2 Reduction (LiAlH₄) Product3 N,N-Diethyl-3-methylbenzamide (DEET) Intermediate->Product3 Amidation Product4 (3-methylphenyl)diphenylmethanol Intermediate->Product4 Grignard Reaction

Caption: Synthetic pathways originating from this compound.

Conclusion

This compound is a readily accessible and highly versatile intermediate in organic synthesis. Its distinct substitution pattern allows for a multitude of transformations at both the ester functionality and the aromatic ring. The protocols and data presented in this guide demonstrate its utility in the synthesis of a diverse range of valuable compounds, underscoring its importance for researchers and professionals in the chemical and pharmaceutical industries. The provided experimental procedures and reaction schemes offer a practical foundation for the application of this compound in the development of novel molecules and synthetic methodologies.

References

An In-depth Technical Guide to the Solubility of Ethyl 3-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-methylbenzoate, a key intermediate in the synthesis of various organic compounds. Understanding its solubility is crucial for its application in reaction chemistry, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Data Presentation: Solubility of this compound

The solubility of this compound has been characterized in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below. It is generally observed that this compound, an ester with a significant nonpolar character, exhibits good solubility in common organic solvents while having very limited solubility in water.

SolventChemical FormulaTypeTemperature (°C)Solubility
WaterH₂OPolar Protic25233.3 mg/L (estimated)[1][2]
AlcoholR-OHPolar ProticNot SpecifiedSoluble[1][2]
Ethyl AcetateCH₃COOCH₂CH₃Polar AproticNot SpecifiedSoluble[3]
ChloroformCHCl₃NonpolarNot SpecifiedSoluble[3]
HexaneC₆H₁₄NonpolarNot SpecifiedSoluble[3]

Experimental Protocols: Determination of Solubility

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (±0.1 mg)

  • Vials with airtight caps

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

    • For fine suspensions, centrifugation of the vials at a controlled temperature can be employed to facilitate phase separation.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding disturbance of the sediment.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

    • Record the exact weight of the transferred solution.

    • Dilute the sample to a known volume with the same solvent. Further dilutions may be necessary to bring the concentration within the analytical range of the quantification method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factors and the density of the solvent if converting to mass/volume units.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound, such as this compound, using the isothermal equilibrium method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis cluster_result Result prep_solid Weigh Excess Solute (this compound) prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine in Vial equilibration Agitate at Constant Temperature (e.g., 24-48 hours) prep_solvent->equilibration settling Allow Undissolved Solute to Settle equilibration->settling centrifugation Centrifuge (Optional) settling->centrifugation If needed sampling Withdraw Supernatant settling->sampling centrifugation->sampling filtration Filter (0.45 µm) sampling->filtration dilution Dilute Sample filtration->dilution analysis Quantify by HPLC/GC dilution->analysis result Calculate Solubility analysis->result

Caption: Workflow for Solubility Determination.

References

Stability of Ethyl 3-Methylbenzoate Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of ethyl 3-methylbenzoate under acidic conditions. This compound, an aromatic ester, is susceptible to acid-catalyzed hydrolysis, a reaction of significant interest in pharmaceutical development and organic synthesis. This document details the kinetics of this degradation pathway, presents experimental protocols for its study, and outlines analytical methodologies for monitoring the compound and its degradation products. The information herein is intended to assist researchers in predicting and assessing the stability of this compound in acidic environments.

Introduction

This compound (also known as ethyl m-toluate) is a benzoate ester that finds application in various chemical industries. The stability of this compound, particularly in acidic media, is a critical parameter for its storage, handling, and application, especially in the pharmaceutical industry where excipient compatibility and drug product stability are paramount. The primary degradation pathway for esters in the presence of acid and water is hydrolysis, which results in the formation of the corresponding carboxylic acid and alcohol.[1] This guide will delve into the specifics of this process for this compound.

Acid-Catalyzed Hydrolysis of this compound

The hydrolysis of this compound in an acidic aqueous solution is a reversible reaction that yields 3-methylbenzoic acid and ethanol. The reaction is catalyzed by hydronium ions (H₃O⁺).

Reaction Scheme:

C₁₀H₁₂O₂ + H₂O ⇌ C₈H₈O₂ + C₂H₅OH (this compound) + (Water) ⇌ (3-Methylbenzoic Acid) + (Ethanol)

The mechanism of acid-catalyzed ester hydrolysis generally proceeds through a series of protonation and nucleophilic attack steps.

Signaling Pathway of Acid-Catalyzed Ester Hydrolysis

Acid_Catalyzed_Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Protonated_Ester->Ester - H₃O⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate 1 Protonated_Ester->Tetrahedral_Intermediate1 + H₂O Tetrahedral_Intermediate1->Protonated_Ester - H₂O Tetrahedral_Intermediate2 Tetrahedral Intermediate 2 Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Proton Transfer Tetrahedral_Intermediate2->Tetrahedral_Intermediate1 Proton Transfer Protonated_Acid Protonated Carboxylic Acid Tetrahedral_Intermediate2->Protonated_Acid - Ethanol Protonated_Acid->Tetrahedral_Intermediate2 + Ethanol Carboxylic_Acid 3-Methylbenzoic Acid Protonated_Acid->Carboxylic_Acid - H₃O⁺ Carboxylic_Acid->Protonated_Acid + H₃O⁺ Alcohol Ethanol H3O H₃O⁺ H2O H₂O

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Quantitative Data on Hydrolysis

Table 1: Estimated Kinetic Data for Acid-Catalyzed Hydrolysis of this compound

ParameterEthyl Benzoate (Reference)This compound (Estimated)Conditions
Rate Constant (k) Data not available in provided search resultsSlightly faster than ethyl benzoate1 M HCl, 25°C
Activation Energy (Ea) Data not available in provided search resultsSimilar to ethyl benzoate-
Hammett ρ value 0.14 (for substituted ethyl benzoates)-Acid-catalyzed hydrolysis

Note: The Hammett ρ value of 0.14 for the acid-catalyzed hydrolysis of substituted ethyl benzoates indicates a low sensitivity to electronic effects of substituents.[2] The 3-methyl group is a weak electron-donating group, which would be expected to slightly accelerate the rate of hydrolysis compared to the unsubstituted ethyl benzoate.

Experimental Protocols

This section outlines detailed methodologies for conducting a forced degradation study and for the kinetic analysis of the acid-catalyzed hydrolysis of this compound.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[3]

Objective: To investigate the degradation of this compound under acidic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (for neutralization)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see section 5).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the remaining this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Neutralization cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Methanol Acid Acid Hydrolysis: 0.1 M HCl, 60°C Stock->Acid Sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Acid->Sample Neutralize Neutralize with NaOH Sample->Neutralize Dilute Dilute to 100 µg/mL Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Evaluation HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Kinetic Analysis Protocol

This protocol describes how to determine the rate constant for the acid-catalyzed hydrolysis.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in an acidic solution.

Materials:

  • Same as in section 4.1.

  • Constant temperature water bath.

Procedure:

  • Reaction Setup:

    • Equilibrate separate solutions of this compound in methanol and 0.1 M HCl to the desired temperature (e.g., 25°C, 40°C, 55°C) in a constant temperature water bath.

    • Initiate the reaction by mixing the two solutions to achieve a final desired concentration of the ester and acid. Start a stopwatch immediately.

  • Sampling: Withdraw aliquots of the reaction mixture at regular intervals.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a cold mobile phase and neutralizing it with a calculated amount of NaOH.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentration of this compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[Ester]) versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.[2][4][5][6]

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
10
12
15
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

This compound is expected to undergo hydrolysis under acidic conditions, yielding 3-methylbenzoic acid and ethanol. The rate of this degradation is dependent on factors such as acid concentration and temperature. While specific kinetic data for this compound is limited, this guide provides a framework for its investigation through forced degradation studies and kinetic analysis. The outlined experimental protocols and analytical methods will enable researchers to thoroughly assess the stability of this compound and develop strategies to mitigate its degradation in acidic environments. This information is critical for ensuring the quality, safety, and efficacy of products containing this compound.

References

The Elusive Natural Presence of Ethyl 3-methylbenzoate: A Survey of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide addresses the current understanding of the natural occurrence of Ethyl 3-methylbenzoate. Contrary to expectations for many aromatic esters, extensive database searches and literature reviews indicate that this compound is not a known naturally occurring compound. One industry resource explicitly states it is "not found in nature"[1]. This finding necessitates a focused exploration of closely related, naturally occurring benzoate esters to provide context and potential avenues for related research.

While this compound itself appears to be absent from the natural world, its structural isomer, Ethyl benzoate , is well-documented as a volatile organic compound in a variety of plants and food products. This guide will, therefore, provide a summary of the known natural sources and biosynthesis of Ethyl benzoate, as the closest naturally occurring analogue of interest.

Part 1: The Natural Occurrence of Ethyl Benzoate

Ethyl benzoate, an ester recognized for its fruity and sweet aroma, has been identified in a diverse range of natural sources. Its presence contributes to the characteristic scent and flavor profiles of many fruits and fermented products.

Quantitative Data on Ethyl Benzoate Occurrence

The following table summarizes the known occurrences of Ethyl benzoate in various natural matrices. While quantitative data is often limited in the available literature, this compilation provides a qualitative overview of its distribution.

Natural Source CategorySpecific Examples
Fruits Apple, Banana, Sweet Cherry, Cranberry, Kiwifruit, Papaya, Starfruit, Guava, Peaches[2][3][4][5][6]
Beverages Wine, Rum, Black Tea, Fruit Brandies[2][4][5]
Dairy Products Milk, Butter[2][4]
Spices and Plants Allspice, Bourbon Vanilla, Osmanthus fragrans, Artemisia judaica[2][6]

Part 2: Biosynthesis of Benzoate Esters in Plants

While a specific biosynthetic pathway for this compound in nature has not been described due to its apparent absence, the formation of the closely related methyl benzoate and ethyl benzoate in plants provides a valuable model. The biosynthesis of these esters generally involves the final step of esterification of benzoic acid.

The biosynthesis of methyl benzoate is well-studied and proceeds via the methylation of benzoic acid, catalyzed by S-adenosyl-l-methionine-dependent benzoic acid methyltransferase (BAMT)[7]. This process starts from the shikimate pathway, leading to the formation of L-phenylalanine, which is then converted to benzoic acid through various routes[7].

Recent research on the floral scent of Lilium orientalis has identified a BAHD acyltransferase enzyme, LoAAT1, responsible for the biosynthesis of both ethyl benzoate and methyl benzoate[8]. This enzyme catalyzes the reaction between benzoyl-CoA and ethanol to form ethyl benzoate[8]. This discovery highlights a key mechanism for the formation of ethyl esters of benzoic acid in plants.

Proposed Biosynthetic Pathway for Ethyl Benzoate

The following diagram illustrates the likely biosynthetic pathway leading to the formation of Ethyl Benzoate in plants, based on current literature.

Ethyl Benzoate Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Benzoic_Acid Benzoic Acid L_Phenylalanine->Benzoic_Acid Phenylpropanoid Pathway Benzoyl_CoA Benzoyl-CoA Benzoic_Acid->Benzoyl_CoA Activation Ethyl_Benzoate Ethyl Benzoate Benzoyl_CoA->Ethyl_Benzoate LoAAT1 (BAHD Acyltransferase) Ethanol Ethanol Ethanol->Ethyl_Benzoate Experimental Workflow Sample_Collection Sample Collection (e.g., Flower Petals, Fruit Tissue) Extraction Extraction of Volatiles (e.g., Headspace SPME, Solvent Extraction) Sample_Collection->Extraction Analysis Analysis by GC-MS Extraction->Analysis Identification Compound Identification (Comparison with Standards and Libraries) Analysis->Identification Quantification Quantification (Using Internal Standards) Identification->Quantification

References

Methodological & Application

Application Notes and Protocols for the Lab-Scale Synthesis of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory-scale synthesis of Ethyl 3-methylbenzoate, a valuable intermediate in organic synthesis. The protocol detailed below is based on the well-established Fischer esterification reaction, a reliable and common method for the preparation of esters.

Reaction Principle

The synthesis of this compound is achieved through the Fischer esterification of 3-methylbenzoic acid with ethanol, using a strong acid catalyst, typically concentrated sulfuric acid. The reaction is a reversible equilibrium process. To drive the equilibrium towards the formation of the ester product, an excess of the alcohol reactant (ethanol) is used.

Reaction Scheme:

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis, work-up, and purification of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
3-Methylbenzoic acid136.1510.0 g (0.0734 mol)Reagent grade, finely powdered
Absolute Ethanol46.0750 mL (excess)Anhydrous
Concentrated Sulfuric Acid98.082.0 mLCatalyst, handle with extreme care
Diethyl ether74.12~100 mLFor extraction
Saturated Sodium Bicarbonate Solution-~50 mLFor neutralization
Saturated Sodium Chloride Solution (Brine)-~25 mLFor washing
Anhydrous Magnesium Sulfate120.37~5 gDrying agent
Boiling chips-2-3 piecesFor smooth boiling
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator (optional)

  • Distillation apparatus

  • pH paper

Procedure

1. Reaction Setup: a. To a 250 mL round-bottom flask, add 10.0 g (0.0734 mol) of 3-methylbenzoic acid and 50 mL of absolute ethanol. b. Swirl the flask to dissolve the solid. c. Carefully and slowly add 2.0 mL of concentrated sulfuric acid to the mixture while swirling. d. Add a few boiling chips to the flask. e. Assemble a reflux apparatus by attaching the condenser to the flask. Ensure that water is flowing through the condenser.

2. Reflux: a. Heat the reaction mixture to a gentle reflux using a heating mantle. b. Continue refluxing for 2 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up: a. Allow the reaction mixture to cool to room temperature. b. Transfer the cooled mixture to a 250 mL separatory funnel. c. Carefully add 100 mL of cold water to the separatory funnel. d. Add 50 mL of diethyl ether to the separatory funnel to extract the ester. e. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. f. Allow the layers to separate. The aqueous layer is the bottom layer. g. Drain the lower aqueous layer and discard it. h. Wash the organic layer with 25 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: Carbon dioxide gas will be evolved. Shake gently at first and vent frequently. i. Test the aqueous layer with pH paper to ensure it is basic. If not, repeat the bicarbonate wash. j. Separate and discard the aqueous layer. k. Wash the organic layer with 25 mL of saturated sodium chloride solution (brine). l. Separate and discard the aqueous layer.

4. Drying and Solvent Removal: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add anhydrous magnesium sulfate to the organic layer to remove any residual water. Swirl the flask until the drying agent no longer clumps together. c. Filter the solution to remove the drying agent. d. Remove the diethyl ether using a rotary evaporator or by simple distillation.

5. Purification: a. The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature (see physical properties table).

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood.

  • Ethanol and diethyl ether are highly flammable. Ensure there are no open flames or ignition sources nearby.

  • Perform the reaction and extractions in a well-ventilated fume hood.

Data Presentation

Physical and Chemical Properties
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (at 20°C)
3-Methylbenzoic acid136.15263--
Ethanol46.0778.370.7891.361
This compound164.20233-2341.0301.506
Expected Yield
Theoretical Yield (g)Expected Actual Yield (g)Expected Percent Yield (%)
12.069.6 - 10.880 - 90

Note: The expected yield is an estimate based on typical Fischer esterification reactions and may vary depending on reaction conditions and purification efficiency.

Characterization Data

¹H NMR (Proton NMR) Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85 - 7.80m2HAromatic CH
7.35 - 7.25m2HAromatic CH
4.37q2H-O-CH₂ -CH₃
2.39s3HAr-CH₃
1.39t3H-O-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
166.8C=O (Ester)
138.2Aromatic C
133.5Aromatic CH
130.3Aromatic C
129.8Aromatic CH
128.2Aromatic CH
126.6Aromatic CH
60.9-O-CH₂ -CH₃
21.2Ar-CH₃
14.3-O-CH₂-CH₃

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1275, ~1110StrongC-O stretch (ester)
~1600, ~1450MediumC=C stretch (aromatic ring)

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix: 3-Methylbenzoic Acid Ethanol Sulfuric Acid reflux 2. Reflux (2-3 hours) reactants->reflux extraction 3. Extraction (Water, Diethyl Ether) reflux->extraction wash1 4. Wash (Sat. NaHCO₃) extraction->wash1 wash2 5. Wash (Brine) wash1->wash2 drying 6. Drying (Anhydrous MgSO₄) wash2->drying solvent_removal 7. Solvent Removal (Rotovap/Distillation) drying->solvent_removal purification 8. Vacuum Distillation solvent_removal->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Fischer Esterification Mechanism

fischer_esterification RCOOH R-COOH protonated_carbonyl R-C(=O+H)-OH RCOOH->protonated_carbonyl + H+ H_plus H+ tetrahedral_intermediate1 R-C(OH)(O+H-R')-OH protonated_carbonyl->tetrahedral_intermediate1 + R'-OH ROH R'-OH tetrahedral_intermediate2 R-C(OH)2-OR' tetrahedral_intermediate1->tetrahedral_intermediate2 - H+ tetrahedral_intermediate2->protonated_carbonyl + H+ protonated_ester R-C(=O+H)-OR' tetrahedral_intermediate2->protonated_ester + H+ H2O H₂O tetrahedral_intermediate2->H2O - H₂O ester R-COOR' protonated_ester->ester - H+ ester->RCOOH + H₂O, - R'-OH H2O->tetrahedral_intermediate2

Caption: Generalized mechanism of Fischer Esterification.

Application Notes and Protocols for the Purification of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-methylbenzoate, also known as ethyl m-toluate, is an organic ester commonly used in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. Its purity is crucial for the successful outcome of subsequent reactions and the quality of the final product. This document provides detailed protocols for the purification of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described include extractive workup followed by fractional distillation, with an alternative column chromatography method for achieving higher purity.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for monitoring the purification process and assessing the purity of the final product.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
Appearance Colorless liquid[1][3]
Boiling Point 110 °C at 27 hPa[1]
Density 1.03 g/cm³ at 25 °C[1][3][4]
Refractive Index 1.5060 at 20 °C[5]
Flash Point 101 °C (closed cup)[1][5]
CAS Number 120-33-2[1]

Purification Protocols

Two primary methods for the purification of this compound are detailed below. The choice of method depends on the nature of the impurities and the desired final purity.

Method 1: Extractive Workup and Fractional Distillation

This is the most common method for purifying esters and is effective for removing acidic and water-soluble impurities.

Experimental Protocol:

  • Initial Wash: Transfer the crude this compound to a separatory funnel. Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous (lower) layer.

  • Neutralization: Wash the organic layer with a 5% aqueous sodium bicarbonate or sodium carbonate solution to remove any acidic impurities, such as unreacted 3-methylbenzoic acid.[6][7] During this step, carbon dioxide evolution may occur, so vent the separatory funnel frequently. Discard the aqueous layer.

  • Final Water Wash: Wash the organic layer again with deionized water to remove any remaining sodium carbonate and other water-soluble impurities. Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Dry the ester over anhydrous magnesium sulfate or sodium sulfate.[8] Swirl the flask occasionally for 10-15 minutes until the drying agent no longer clumps together, indicating that all the water has been absorbed.

  • Filtration: Filter the dried ester to remove the drying agent.

  • Fractional Distillation: Set up a fractional distillation apparatus. It is crucial to perform the distillation under reduced pressure (vacuum) to avoid decomposition of the ester at high temperatures.[9] Collect the fraction that distills at 110 °C at 27 hPa.[1] Monitor the temperature closely to ensure a sharp boiling point, which is indicative of a pure compound.

Method 2: Flash Column Chromatography

For the removal of non-volatile or closely-boiling impurities, flash column chromatography is a more suitable technique.[10]

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent, such as hexane or petroleum ether.[10]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a mixture of petroleum ether and ethyl acetate.[10] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the separation of compounds. A typical starting eluent mixture would be 95:5 petroleum ether:ethyl acetate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Purity Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.[11] A suitable eluent for TLC analysis is a 3:1 (v/v) mixture of hexanes and ethyl acetate.[11]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude Ethyl 3-methylbenzoate Wash_H2O Wash with Water Crude->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO3 Wash_H2O->Wash_NaHCO3 Wash_H2O_2 Wash with Water Wash_NaHCO3->Wash_H2O_2 Drying Dry over Na2SO4 Wash_H2O_2->Drying Filtration Filtration Drying->Filtration Distillation Fractional Distillation (Vacuum) Filtration->Distillation Method 1 Chromatography Column Chromatography Filtration->Chromatography Method 2 Pure_Product Pure Ethyl 3-methylbenzoate Distillation->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Handle all chemicals in a well-ventilated fume hood.

  • This compound is an irritant to the eyes, respiratory system, and skin.[3] In case of contact, rinse the affected area with plenty of water.[3]

  • Take necessary precautions when working with flammable solvents like diethyl ether and petroleum ether.[7] Ensure there are no open flames or ignition sources nearby.

  • When performing distillations, especially under vacuum, use appropriate glassware and ensure the setup is secure.

By following these detailed protocols and safety guidelines, researchers can effectively purify this compound to a high degree of purity suitable for various research and development applications.

References

Application Notes and Protocols for the Recrystallization of Ethyl 3-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of ethyl 3-methylbenzoate and its derivatives through recrystallization. This key purification technique is essential for obtaining high-purity compounds required for research, chemical synthesis, and the development of novel therapeutics. Additionally, this document outlines the antifungal activity of certain this compound derivatives, highlighting their potential as drug candidates and illustrating their mechanism of action.

Principles of Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

Experimental Protocols

Protocol for Solvent Screening

The selection of an appropriate solvent is critical for successful recrystallization. This protocol outlines a systematic approach to identify a suitable solvent or solvent system for a given this compound derivative.

Materials:

  • Crude this compound derivative (approx. 100 mg)

  • Selection of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane, water)

  • Test tubes (10 x 75 mm)

  • Hot plate or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature.

  • Observe the solubility at room temperature. An ideal solvent should not dissolve the compound at this stage.

  • If the compound is insoluble, gently heat the test tube on a hot plate or in a water bath and observe the solubility. Add the solvent dropwise until the solid completely dissolves.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Evaluate the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of pure crystals upon cooling.

  • If a single solvent is not effective, a mixed-solvent system can be tested. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.

Recrystallization Protocol for this compound

Based on the solubility of similar compounds, a mixture of ethanol and water is a promising solvent system for the recrystallization of this compound. This compound is soluble in alcohol.[1]

Materials:

  • Crude this compound

  • Ethanol (absolute)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to clarify the solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

The following table summarizes expected outcomes for the recrystallization of a representative this compound derivative, ethyl 4-amino-3-(methylthiomethyl)benzoate, which can serve as a reference.[2]

CompoundRecrystallization SolventYield (%)Melting Point (°C)
Ethyl 4-amino-3-(methylthiomethyl)benzoateAbsolute Ethanol34-3783-85

Application in Drug Development: Antifungal Activity

Derivatives of this compound, specifically 3-methyl-4-nitrobenzoates, have demonstrated promising antifungal activity against various fungal pathogens.

Mechanism of Action

In silico studies have suggested that the antifungal activity of these compounds may stem from the inhibition of the fungal enzyme thymidylate kinase (TMPK).[3] TMPK is a crucial enzyme in the pyrimidine synthesis pathway, responsible for the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP).[4] This step is essential for the synthesis of thymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair.[3][5] By inhibiting fungal TMPK, these derivatives disrupt DNA synthesis, ultimately leading to fungal cell death.[3]

Antifungal_Mechanism cluster_drug Drug Action cluster_pathway Fungal Pyrimidine Synthesis Pathway cluster_cellular Cellular Processes Drug This compound Derivative TMPK Thymidylate Kinase (TMPK) Drug->TMPK Inhibition dTMP dTMP dTMP->TMPK Substrate dTDP dTDP TMPK->dTDP Phosphorylation NDK Nucleoside-Diphosphate Kinase (NDK) dTDP->NDK Substrate dTTP dTTP NDK->dTTP Phosphorylation DNA_Synthesis DNA Synthesis & Repair dTTP->DNA_Synthesis Cell_Death Fungal Cell Death DNA_Synthesis->Cell_Death Disruption leads to

Experimental Workflow

The following diagram illustrates the general workflow from crude product to purified compound and subsequent biological evaluation.

Experimental_Workflow Crude Crude this compound Derivative Screening Solvent Screening Crude->Screening Recrystallization Recrystallization Screening->Recrystallization Purified Purified Crystals Recrystallization->Purified Analysis Purity & Yield Analysis (e.g., MP, NMR, HPLC) Purified->Analysis Bioassay Antifungal Bioassay Purified->Bioassay

References

Application Notes and Protocols: Distillation of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the purification of Ethyl 3-methylbenzoate via distillation. The information is intended to guide laboratory-scale purification to achieve high purity for research, development, and quality control purposes.

Introduction

This compound, also known as ethyl m-toluate, is a benzoate ester commonly used as a flavoring and fragrance agent, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] Distillation is a critical purification step to remove unreacted starting materials, byproducts, and solvents from the crude product. Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent thermal degradation and improve separation efficiency.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for planning the distillation process, particularly for selecting the appropriate vacuum level and temperature range.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[3][4][5]
Molecular Weight 164.20 g/mol [2][3][4]
Appearance Colorless liquid[1][3]
Boiling Point 234.0 °C @ 760 mmHg
110 °C @ 27 hPa (20.3 mmHg)[3]
110 °C @ 20 mmHg
Density 1.030 g/mL at 25 °C[1][3][6]
Refractive Index 1.5060 at 20 °C[7]
Flash Point 101.1 °C (214.0 °F)[3][7]
Solubility Soluble in alcohol; Insoluble in water[7]

Experimental Protocol: Vacuum Distillation

This protocol details the vacuum distillation of crude this compound. The synthesis of this ester is typically achieved via Fischer esterification of 3-methylbenzoic acid and ethanol.[8][9][10] The crude product from the reaction workup requires purification to remove impurities.

3.1. Materials and Equipment

  • Crude this compound

  • Drying agent (e.g., anhydrous magnesium sulfate, anhydrous sodium sulfate)

  • Round-bottom flask (distillation flask)

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer and adapter

  • Vacuum pump (capable of reaching at least 20 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (recommended to protect the vacuum pump)

  • Glass wool for insulation

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

3.2. Pre-Distillation Preparation (Drying)

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a suitable amount of anhydrous drying agent (e.g., magnesium sulfate).

  • Swirl the flask and let it stand for at least 30 minutes to remove any residual water. The liquid should be clear.

  • Filter or decant the dried crude product into the distillation flask.

3.3. Distillation Procedure

  • Assembly: Assemble the short-path distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum grease. Place a magnetic stir bar in the distillation flask.

  • Heating: Place the distillation flask in a heating mantle. Insulate the distillation head with glass wool to ensure a stable distillation temperature.

  • Vacuum Application: Connect the vacuum pump to the apparatus, with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating and Stirring: Begin stirring the contents of the flask. Gradually increase the temperature of the heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head and the pressure of the system.

    • A forerun containing any low-boiling impurities may distill first. Collect this in a separate receiving flask and discard it appropriately.

    • As the temperature stabilizes near the boiling point of this compound at the applied pressure (e.g., ~110 °C at 20 mmHg), change to a clean receiving flask to collect the main product fraction.[1][3]

  • Completion: Continue distillation until most of the product has been collected and the temperature begins to drop or rise significantly, indicating the end of the product fraction.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool completely under vacuum. Once cooled, slowly and carefully release the vacuum before disconnecting the flasks.

  • Analysis: Analyze the purified product for purity using appropriate techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

  • Conduct the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inspect all glassware for cracks or defects before use, especially for vacuum applications.

  • Use a safety shield around the distillation apparatus.

  • Be cautious when heating organic materials. Avoid overheating, which can lead to decomposition.

  • Ensure the cold trap is properly filled (e.g., with dry ice/acetone or liquid nitrogen) to protect the vacuum pump.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the purification process for this compound.

Distillation_Workflow cluster_prep Preparation cluster_distill Vacuum Distillation cluster_post Post-Distillation Crude Crude Ethyl 3-methylbenzoate Drying Drying with Anhydrous MgSO4 Crude->Drying Filtration Filtration Drying->Filtration Setup Apparatus Setup Filtration->Setup Vacuum Apply Vacuum (~20 mmHg) Setup->Vacuum Heating Gradual Heating & Stirring Vacuum->Heating Fraction1 Collect Forerun (Low-boiling impurities) Heating->Fraction1 Fraction2 Collect Product (~110 °C) Fraction1->Fraction2 Cooldown Cool & Release Vacuum Fraction2->Cooldown PureProduct Pure Ethyl 3-methylbenzoate Cooldown->PureProduct Analysis Purity Analysis (GC, NMR) PureProduct->Analysis

References

Application Note: HPLC Method for Purity Assessment of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Ethyl 3-methylbenzoate, a common intermediate and additive in the chemical and pharmaceutical industries. The described reverse-phase HPLC method is designed for accuracy, precision, and high-throughput analysis, making it suitable for quality control and research environments. This document provides a comprehensive protocol, including system parameters, sample preparation, and data analysis, to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as ethyl m-toluate) is an aromatic ester with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol .[1][2][3] Purity assessment is a critical step in the quality control of this compound, as impurities can affect its chemical and physical properties, as well as the safety and efficacy of final products in which it is used. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal choice for determining the purity of this compound.

This application note presents a validated reverse-phase HPLC (RP-HPLC) method that effectively separates this compound from its potential process-related impurities, such as 3-methylbenzoic acid and other related esters. The method utilizes a C18 stationary phase and a UV detector for quantification.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Software: Chromatography data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Detailed Protocol

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Blank Injection: Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Standard Injection: Inject the standard solution (100 µg/mL) multiple times (e.g., n=5) to check for system suitability parameters such as retention time reproducibility and peak area precision.

  • Sample Injection: Inject the prepared sample solution.

  • Data Analysis: Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

    Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time for this compound is typically observed to be around 6-8 minutes. Potential impurities, such as the more polar 3-methylbenzoic acid, will have a shorter retention time.

System Suitability

The following table summarizes the acceptance criteria for system suitability.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%
Purity Calculation

The purity of a sample batch of this compound was determined using the area normalization method. The results are presented in the table below.

Peak No.Retention Time (min)Peak AreaArea (%)Identification
13.215,2340.35Impurity A
24.58,6750.20Impurity B
37.14,321,56799.45This compound
Total 4,345,476 100.00

Experimental Workflow Diagram

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (ACN:H2O, 60:40, pH 3.0) start->prep_mobile_phase prep_solutions Prepare Standard and Sample Solutions (100 µg/mL) start->prep_solutions system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration system_suitability Perform System Suitability Test (Inject Standard) prep_solutions->system_suitability system_equilibration->system_suitability inject_sample Inject Sample Solution system_suitability->inject_sample If passes data_acquisition Acquire Chromatographic Data inject_sample->data_acquisition data_analysis Analyze Data (Peak Integration, Purity Calculation) data_acquisition->data_analysis report Generate Report data_analysis->report end_node End report->end_node

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the purity assessment of this compound. The method is simple, accurate, and precise, making it highly suitable for routine quality control in both research and industrial settings. The provided protocol and workflow diagram offer a clear guide for implementation.

References

Application Note: Gas Chromatography Analysis of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of Ethyl 3-methylbenzoate using gas chromatography with flame ionization detection (GC-FID). The method is intended for the quantification and purity assessment of this compound in various sample matrices.

Introduction

This compound (also known as ethyl m-toluate) is an aromatic ester used in the synthesis of various organic compounds. Gas chromatography is a robust and reliable technique for the separation and analysis of volatile and semi-volatile compounds like this compound. This application note outlines the instrumental parameters and a detailed experimental protocol for its analysis.

Experimental Apparatus and Conditions

A standard gas chromatograph equipped with a flame ionization detector (FID) is recommended for this analysis. The following table summarizes the key instrumental parameters.

Parameter Value
Gas Chromatograph Agilent 6890N GC System or equivalent
Detector Flame Ionization Detector (FID)
Injector Split/Splitless Inlet
Column Agilent DB-1 (dimethylpolysiloxane) or equivalent
Length: 30 m
Internal Diameter: 0.25 mm
Film Thickness: 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program
Initial Temperature60 °C
Hold Time2 min
Ramp Rate10 °C/min
Final Temperature280 °C
Final Hold Time5 min
Injection Volume 1 µL
Split Ratio 50:1
Data Acquisition Chromatographic software for data collection and analysis

Experimental Protocol

3.1. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of a suitable solvent (e.g., methanol or ethyl acetate) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the desired concentration range for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Sample Preparation

The sample preparation method will vary depending on the matrix. For a simple solution, a direct injection after dilution to fall within the calibration range is sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

3.3. Instrument Setup and Calibration

  • Set up the GC-FID system according to the parameters outlined in the table above.

  • Allow the instrument to stabilize.

  • Inject the series of working standard solutions to generate a calibration curve. The calibration curve is constructed by plotting the peak area of this compound against the corresponding concentration.

3.4. Sample Analysis

  • Inject the prepared sample solution into the GC system.

  • Record the chromatogram and identify the peak corresponding to this compound based on its retention time, which can be estimated using its Kovats retention index (approximately 1246 on a standard non-polar column).[1]

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

The quantitative data for a typical analysis are summarized below.

Parameter Result
Retention Time (RT) ~13.5 min (estimated)
Linearity (r²) > 0.995
Limit of Detection (LOD) Dependent on instrument sensitivity, typically in the low ng/mL range.
Limit of Quantitation (LOQ) Dependent on instrument sensitivity, typically in the mid-to-high ng/mL range.

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow A Standard & Sample Preparation B GC-FID System Setup & Stabilization A->B Prepare Instrument C Calibration Curve Generation B->C Inject Standards D Sample Injection & Data Acquisition C->D Inject Samples E Data Analysis: Peak Identification & Quantification D->E Process Data F Result Reporting E->F Finalize Results

GC Analysis Workflow

References

Application Note: Derivatization of Ethyl 3-methylbenzoate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-methylbenzoate is an aromatic ester used in various applications, including flavors, fragrances, and as a chemical intermediate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for its analysis. While this compound is sufficiently volatile for direct GC-MS analysis, in many experimental contexts, such as stability studies or reaction monitoring, it is necessary to analyze its potential hydrolysis product, 3-methylbenzoic acid. Unlike its ester form, 3-methylbenzoic acid is a polar, non-volatile compound that exhibits poor peak shape and potential for adsorption in the GC system.[1][2]

To overcome these analytical challenges, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable derivative.[1][2] This application note provides detailed protocols for the analysis of this compound following a two-step procedure: saponification (hydrolysis) to 3-methylbenzoic acid, followed by derivatization. Two common and effective derivatization methods are presented: silylation to form a trimethylsilyl (TMS) ester and methylation to form the corresponding methyl ester.

Principle

The overall workflow involves two main chemical transformations prior to GC-MS analysis.

  • Saponification: The initial step is the base-catalyzed hydrolysis of this compound. Using a strong base, such as sodium hydroxide (NaOH), the ester is converted into its corresponding carboxylate salt (sodium 3-methylbenzoate) and ethanol.[3][4] Subsequent acidification protonates the carboxylate salt to yield the free 3-methylbenzoic acid.[4]

  • Derivatization: The resulting 3-methylbenzoic acid is then converted into a volatile derivative suitable for GC-MS.

    • Silylation: This method replaces the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][5] The addition of a catalyst such as Trimethylchlorosilane (TMCS) can increase the reactivity of the reagent.[6]

    • Methylation: This method converts the carboxylic acid into its corresponding methyl ester. A common reagent for this is Boron trifluoride-methanol (BF₃-Methanol), which acts as an acid catalyst to promote esterification.[7][8][9]

The resulting TMS-ester or methyl ester is significantly more volatile and less polar, leading to improved chromatographic performance and detection sensitivity.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Silylating agents are extremely sensitive to moisture and can be corrosive. BF₃-Methanol is toxic and corrosive.

Protocol 1: Saponification of this compound

This protocol describes the conversion of this compound to 3-methylbenzoic acid.

Materials:

  • This compound sample

  • Sodium hydroxide (NaOH), 2 M aqueous solution

  • Hydrochloric acid (HCl), 6 M aqueous solution

  • Ethyl acetate (or Diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Place a known quantity (e.g., 100 mg) of the this compound sample into a round-bottom flask.

  • Add 10 mL of 2 M NaOH solution to the flask.

  • Add a few boiling chips and fit the flask with a reflux condenser.[3]

  • Heat the mixture to a gentle boil using a heating mantle and maintain reflux for 30-60 minutes, or until the oily ester layer has completely disappeared.[3]

  • Cool the reaction mixture to room temperature.

  • Transfer the cooled solution to a separatory funnel.

  • Slowly acidify the solution by adding 6 M HCl dropwise while swirling. Check the pH frequently and continue adding acid until the solution is acidic (pH < 2). A white precipitate of 3-methylbenzoic acid should form.[4]

  • Extract the aqueous solution three times with 20 mL portions of ethyl acetate. Combine the organic layers.

  • Wash the combined organic layer with a small amount of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the 3-methylbenzoic acid product.

  • Proceed to Protocol 2 or 3 for derivatization.

Protocol 2: Silylation of 3-methylbenzoic acid with BSTFA

This protocol details the formation of the trimethylsilyl (TMS) ester.

Materials:

  • Dried 3-methylbenzoic acid sample from Protocol 1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with 1% TMCS catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

Procedure:

  • Ensure the 3-methylbenzoic acid sample is completely dry, as silylating reagents are highly moisture-sensitive.[10]

  • Place approximately 1-5 mg of the dried sample into a GC vial.

  • Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample.

  • Add 100 µL of BSTFA (+1% TMCS) to the vial. A 2:1 molar ratio of derivatizing reagent to analyte is generally recommended.[5][10]

  • Tightly cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the vial at 60-70°C for 30 minutes in a heating block.[1][10]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 3: Methylation of 3-methylbenzoic acid with BF₃-Methanol

This protocol provides an alternative derivatization by forming the methyl ester.

Materials:

  • Dried 3-methylbenzoic acid sample from Protocol 1

  • Boron trifluoride-methanol solution (BF₃-Methanol, 10-14% w/w)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Reaction vial or test tube with a screw cap

  • Heating block or water bath

Procedure:

  • Place approximately 1-5 mg of the dried 3-methylbenzoic acid sample into a reaction vial.

  • Add 1 mL of BF₃-Methanol solution to the vial.[7][9]

  • Cap the vial tightly and heat at 60°C for 10-15 minutes.[1][9]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.[9]

  • Vortex vigorously for 30 seconds to extract the methyl ester into the hexane layer. Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean GC vial. This layer contains the derivatized analyte and is ready for injection.

GC-MS Analysis Parameters

The following are general starting parameters for the analysis of the derivatized 3-methylbenzoic acid. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 250°C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Vol. 1 µL
Oven Program Initial 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-450

Data Presentation

The following table summarizes the expected GC-MS data for the direct analysis of this compound and its derivatives. Retention times are estimates and will vary depending on the specific chromatographic system.

CompoundDerivativeExpected Retention Time (min)Key Mass Fragments (m/z)
This compoundNone~9-11150 (M+), 121, 105, 91, 77
3-methylbenzoic acidTMS Ester~10-12208 (M+), 193 (M-15), 119, 91
3-methylbenzoic acidMethyl Ester~8-10150 (M+), 119 (M-31), 91, 65

Visualizations

Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to analysis.

DerivatizationWorkflow Workflow for Derivatization of this compound cluster_prep Sample Preparation cluster_deriv Derivatization (Choose One Path) cluster_analysis Analysis start This compound Sample sapon Saponification (NaOH, Heat) start->sapon Step 1 acidify Acidification (HCl) sapon->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Evaporation extract->dry intermediate 3-methylbenzoic acid dry->intermediate deriv_silylation Silylation (BSTFA, 60-70°C) intermediate->deriv_silylation Path A deriv_methylation Methylation (BF3-Methanol, 60°C) intermediate->deriv_methylation Path B gcms GC-MS Analysis deriv_silylation->gcms deriv_methylation->gcms ChemicalReactions Key Chemical Reactions cluster_sapon Saponification & Acidification cluster_deriv Derivatization Ester This compound Acid 3-methylbenzoic acid Ester->Acid 1. NaOH, H2O, Δ 2. H+ TMS_Ester TMS-3-methylbenzoate Acid->TMS_Ester BSTFA (+TMCS) 60-70°C Methyl_Ester Mthis compound Acid->Methyl_Ester BF3-Methanol 60°C

References

Application Notes and Protocols: Ethyl 3-methylbenzoate as a Versatile Intermediate in the Synthesis of Bioactive Benzothiazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3-methylbenzoate is a valuable and versatile intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its chemical structure offers multiple reaction sites that can be strategically manipulated to build complex molecular architectures. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a substituted ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a scaffold known to be associated with a range of biological activities, including anti-inflammatory and analgesic properties.[1] The protocols outlined below are designed to be illustrative for researchers in drug discovery and medicinal chemistry, providing a foundation for the synthesis of novel therapeutic candidates. The benzothiazine moiety is a key pharmacophore in several biologically active compounds.[1][2][3][4][5][6]

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step sequence starting from this compound to yield the target benzothiazine scaffold. The key steps include:

  • Step 1: Nitration of this compound to introduce a nitro group, which serves as a precursor to an amino functionality.

  • Step 2: Reduction of the Nitro Group to yield an aniline derivative.

  • Step 3: Sulfonylation of the Aniline to produce a key sulfonamide intermediate.

  • Step 4: Cyclization of the sulfonamide with a suitable partner to construct the benzothiazine ring system.

This synthetic route is designed to be robust and adaptable for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

2.1. Step 1: Synthesis of Ethyl 2-nitro-5-methylbenzoate

This protocol describes the nitration of this compound.

  • Materials:

    • This compound (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask cooled in an ice-water bath (0-5 °C), slowly add this compound to concentrated sulfuric acid with constant stirring.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

2.2. Step 2: Synthesis of Ethyl 2-amino-5-methylbenzoate

This protocol details the reduction of the nitro group to an amine.

  • Materials:

    • Ethyl 2-nitro-5-methylbenzoate (1.0 eq)

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution (10 M)

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Ethyl 2-nitro-5-methylbenzoate in ethanol in a round-bottom flask.

    • Add Tin(II) chloride dihydrate to the solution.

    • Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a 10 M sodium hydroxide solution until the pH is approximately 8-9.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.

2.3. Step 3: Synthesis of Ethyl 2-(chlorosulfonylamino)-5-methylbenzoate

This protocol describes the sulfonylation of the synthesized aniline derivative.

  • Materials:

    • Ethyl 2-amino-5-methylbenzoate (1.0 eq)

    • Chlorosulfonic Acid (ClSO₃H)

    • Dichloromethane (DCM)

    • Ice

  • Procedure:

    • Dissolve Ethyl 2-amino-5-methylbenzoate in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with cold water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the sulfonyl chloride intermediate.

2.4. Step 4: Synthesis of Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate

This protocol outlines the final cyclization step to form the benzothiazine ring.

  • Materials:

    • Ethyl 2-(chlorosulfonylamino)-5-methylbenzoate (1.0 eq)

    • Ethyl Acetoacetate (1.1 eq)

    • Sodium Ethoxide (NaOEt) in Ethanol

    • Ethanol (EtOH)

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol.

    • Add ethyl acetoacetate to the sodium ethoxide solution and stir for 15 minutes at room temperature.

    • Add a solution of Ethyl 2-(chlorosulfonylamino)-5-methylbenzoate in ethanol dropwise to the mixture.

    • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

    • Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

    • The precipitated product is collected by filtration, washed with cold water, and dried.

    • Recrystallize the crude product from ethanol to obtain the pure Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate from this compound.

StepProduct NameStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (by HPLC) (%)
1Ethyl 2-nitro-5-methylbenzoateThis compoundC₁₀H₁₁NO₄209.2085-90>98
2Ethyl 2-amino-5-methylbenzoateEthyl 2-nitro-5-methylbenzoateC₁₀H₁₃NO₂179.2290-95>99
3Ethyl 2-(chlorosulfonylamino)-5-methylbenzoateEthyl 2-amino-5-methylbenzoateC₁₀H₁₂ClNO₄S277.7275-80>95
4Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylateEthyl 2-(chlorosulfonylamino)-5-methylbenzoateC₁₂H₁₃NO₄S267.3060-70>98

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the multi-step synthesis of Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate from this compound.

Synthetic_Workflow cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Product This compound This compound Ethyl 2-nitro-5-methylbenzoate Ethyl 2-nitro-5-methylbenzoate This compound->Ethyl 2-nitro-5-methylbenzoate Nitration Ethyl 2-amino-5-methylbenzoate Ethyl 2-amino-5-methylbenzoate Ethyl 2-nitro-5-methylbenzoate->Ethyl 2-amino-5-methylbenzoate Reduction Ethyl 2-(chlorosulfonylamino)-5-methylbenzoate Ethyl 2-(chlorosulfonylamino)-5-methylbenzoate Ethyl 2-amino-5-methylbenzoate->Ethyl 2-(chlorosulfonylamino)-5-methylbenzoate Sulfonylation Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Ethyl 2-(chlorosulfonylamino)-5-methylbenzoate->Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Cyclization

Caption: Synthetic route from this compound.

4.2. Pharmacophore Interaction Model

The benzothiazine scaffold can act as a pharmacophore, interacting with biological targets such as enzymes. The following diagram illustrates a hypothetical interaction of the benzothiazine core within an enzyme's active site, highlighting potential hydrogen bonding and hydrophobic interactions that are crucial for biological activity.

Pharmacophore_Interaction cluster_enzyme Enzyme Active Site cluster_ligand Benzothiazine Ligand Amino Acid Residue 1 (H-bond donor) Amino Acid Residue 1 (H-bond donor) Amino Acid Residue 2 (Hydrophobic pocket) Amino Acid Residue 2 (Hydrophobic pocket) Amino Acid Residue 3 (H-bond acceptor) Amino Acid Residue 3 (H-bond acceptor) Benzothiazine Core Benzothiazine Core Benzothiazine Core->Amino Acid Residue 1 (H-bond donor) H-bond Benzothiazine Core->Amino Acid Residue 2 (Hydrophobic pocket) Hydrophobic Interaction Benzothiazine Core->Amino Acid Residue 3 (H-bond acceptor) H-bond

Caption: Benzothiazine scaffold in an active site.

References

Application of Benzoate Esters in Fragrance Formulations: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Ethyl 3-methylbenzoate: Initial research indicates that this compound (CAS 120-33-2), the specified topic, is not recommended for use in fragrance or flavor applications. Authoritative industry resources categorize it for informational or research purposes only. Therefore, this document will focus on two closely related and widely utilized fragrance ingredients: Ethyl Benzoate and Methyl Benzoate . These compounds offer valuable olfactory properties and serve as instructive examples for the application of aromatic esters in perfumery.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Ethyl Benzoate and Methyl Benzoate in fragrance formulations. It covers their olfactory characteristics, physicochemical properties, and inclusion in fragrance compositions, alongside protocols for their evaluation.

Olfactory Profile and Applications

Both Ethyl Benzoate and Methyl Benzoate are valued for their sweet, floral, and fruity characteristics, acting as key components in various fragrance accords.

Ethyl Benzoate is generally perceived as softer and sweeter than its methyl counterpart. Its scent profile is characterized by a medicinal, floral character with prominent cherry and berry notes.[1][2] It possesses a sweet, rich, heavy-fruity aroma with nuances of black currant and grape.[3] This profile makes it highly effective in several applications:

  • Floral Accords: It serves as a powerful floral amplifier, lending sweetness and lift to compositions featuring ylang-ylang, tuberose, and carnation.[3]

  • Fruity Accords: It is used to anchor and add phenolic fruity sweetness to berry and cherry accords.[1]

  • Complex Compositions: It can add syrupy complexity to leather and labdanum accords and soften sharp balsamic facets in oriental fragrances.[3]

Methyl Benzoate presents a more powerful, narcotic-floral odor with sharp, phenolic overtones.[4][5] Its scent is reminiscent of ylang-ylang and tuberose, with a harsh, wintergreen aspect and a pungent, heavy-sweet character.[1] Key applications include:

  • Narcotic White Florals: It is considered essential in building bases for ylang-ylang, tuberose, and narcissus, where its phenolic character reinforces the natural profiles of these flowers.[4]

  • Fruity Accords: It contributes to feijoa, cherry, and other red fruit notes.[4]

  • Masking and Industrial Use: Due to its strength, it is effective as a masking agent in industrial perfumes.

Due to its higher volatility, Methyl Benzoate is often used for its impact on the top and middle notes, while the longer-lasting Ethyl Benzoate contributes to the middle and base notes of a fragrance.[2]

Quantitative Data Summary

The physicochemical properties and recommended usage levels of these esters are critical for formulation development.

Table 1: Physicochemical Properties of Ethyl Benzoate and Methyl Benzoate
PropertyEthyl BenzoateMethyl Benzoate
CAS Number 93-89-093-58-3
Molecular Formula C₉H₁₀O₂C₈H₈O₂
Molecular Weight 150.17 g/mol 136.15 g/mol [4]
Appearance Colorless to pale yellow liquid[3]Colorless, oily liquid[6][7]
Boiling Point 211-213 °C198-199 °C[8][9]
Melting Point -34 °C[10]-12 °C[8][9]
Density 1.045 g/mL at 25 °C1.088 g/mL at 20 °C[8][9]
Flash Point 88 °C (closed cup)[10]83 °C (closed cup)[6][11]
Water Solubility Very slightly soluble / InsolublePoorly soluble (<0.1 g/100 mL)[8]
Solubility Miscible with most organic solventsMiscible with organic solvents[8]
Odor Threshold Not determined~110 ppb[4]
Table 2: Usage Levels in Fragrance Formulations
Fragrance IngredientTypical Use Level in ConcentrateMaximum Use Level in Concentrate
Ethyl Benzoate 0.5%[2]8.0%
Methyl Benzoate 0.1% - 1.5%[4]4.0%[12]

Experimental Protocols

The evaluation of new fragrance ingredients involves a systematic process of formulation, sensory analysis, and stability testing.

Protocol for Incorporation and Evaluation of a New Benzoate Ester

This protocol outlines the steps for incorporating an ingredient like Ethyl Benzoate into a simple floral fragrance base for evaluation.

Objective: To evaluate the olfactory contribution of Ethyl Benzoate in a foundational ylang-ylang accord.

Materials:

  • Ethyl Benzoate

  • Benzyl Acetate

  • Linalool

  • Methyl Anthranilate

  • Perfumer's Alcohol (Ethanol)

  • Glass beakers, pipettes, and vials

  • Digital scale (0.001g precision)

  • Scent strips

Procedure:

  • Prepare Stock Solutions: Create 10% dilutions of all fragrance materials, including Ethyl Benzoate, in perfumer's alcohol to facilitate precise blending.[13]

  • Formulate a Control Accord: Prepare a simple ylang-ylang base accord (Control) by blending the stock solutions. A sample formula could be:

    • Benzyl Acetate: 5 parts

    • Linalool: 3 parts

    • Methyl Anthranilate: 1 part

  • Formulate the Test Accord: Prepare the experimental accord (Test) by incorporating Ethyl Benzoate.

    • Benzyl Acetate: 5 parts

    • Linalool: 3 parts

    • Methyl Anthranilate: 1 part

    • Ethyl Benzoate (10% solution): 1 part

  • Maturation: Seal both the Control and Test vials and allow them to mature for at least 48 hours in a cool, dark place. This allows the different components to meld and the fragrance profile to stabilize.

  • Olfactory Evaluation:

    • Dip a clean scent strip into the Control accord and another into the Test accord.

    • Evaluate the strips at three key time points:

      • Top Note (Immediately): Note the initial impression.

      • Heart Note (after 15-30 minutes): Assess the main character of the fragrance.

      • Base Note (after 2-4 hours): Evaluate the dry-down and tenacity.

    • Record detailed descriptors for each, comparing the Test accord to the Control. Note changes in sweetness, fruitiness, floral character, and overall strength.

Protocol for Sensory Panel Evaluation

Objective: To obtain an objective assessment of the fragrance profile and performance of the formulated accords.

Procedure:

  • Panelist Selection: Recruit a panel of at least 15 individuals. Panelists should be screened for their ability to smell and articulate olfactory perceptions.[14]

  • Testing Environment: Conduct the evaluation in a well-ventilated, odor-neutral room to prevent sensory fatigue and cross-contamination.[14]

  • Sample Presentation: Prepare scent strips for both the Control and Test accords as described in Protocol 3.1. Label the strips with random three-digit codes to blind the panelists.

  • Evaluation Method (Triangle Test): To determine if a perceptible difference exists, present each panelist with three scent strips, two of which are identical (e.g., two Control, one Test) and ask them to identify the one that is different.

  • Descriptive Analysis: Provide panelists with a questionnaire to rate the perceived intensity of specific attributes (e.g., "sweet," "fruity," "floral," "medicinal") on a structured scale (e.g., a 5-point or 9-point scale).[15]

  • Data Analysis: Statistically analyze the results from the triangle test to determine significance. Compile and average the scores from the descriptive analysis to create an olfactory profile of the test fragrance.

Protocol for Accelerated Stability Testing

Objective: To assess the stability of the new fragrance accord in an alcohol-based product under stressed conditions.

Procedure:

  • Sample Preparation: Prepare two final fragrance solutions by diluting the "Test" accord (from Protocol 3.1) to a 15% concentration in perfumer's alcohol. Place them in clear glass spray bottles. One will be the "Test Sample," and the other the "Control Sample."

  • Storage Conditions:

    • Store the Control Sample in a dark place at room temperature (approx. 25°C).

    • Place the Test Sample in a stability oven at an elevated temperature (e.g., 40-45°C).[16]

    • Optionally, place another Test Sample in a UV light cabinet to assess photo-stability.[17][18]

  • Evaluation Schedule: Evaluate the samples at set intervals: Time 0, 1 week, 2 weeks, 4 weeks, and 8 weeks.

  • Assessment Parameters: At each interval, remove the Test Sample from the stress condition and allow it to return to room temperature. Compare it against the Control Sample for:

    • Color: Note any changes or discoloration.

    • Clarity: Observe any cloudiness or precipitation.

    • Odor: Conduct an olfactory evaluation on scent strips, noting any deviation from the original scent profile, such as loss of top notes, development of off-odors, or changes in character.[18]

  • Documentation: Record all observations meticulously. A fragrance is considered stable if there are no significant changes in color, clarity, and odor profile throughout the testing period.

Diagrams and Workflows

Olfactory Signal Transduction Pathway

The perception of a fragrance molecule like Ethyl Benzoate begins with its interaction with olfactory receptors in the nasal epithelium. This triggers a complex signaling cascade that results in the perception of smell.

Olfactory_Signal_Transduction cluster_cilia Olfactory Cilium cluster_neuron Olfactory Receptor Neuron Odorant Odorant Molecule (e.g., Ethyl Benzoate) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_olf G-protein (Golf) OR->G_olf 2. Activation AC Adenylate Cyclase G_olf->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG 5. Opens Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Cl_Channel Ca²⁺-activated Cl⁻ Channel Ca_Na->Cl_Channel 6. Ca²⁺ Activates Depolarization Membrane Depolarization Ca_Na->Depolarization Cl_Efflux Cl⁻ Efflux Cl_Channel->Cl_Efflux Cl_Efflux->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Brain Signal to Olfactory Bulb (Brain) Action_Potential->Signal_Brain

Caption: Generalized pathway for olfactory signal transduction.

Fragrance Development and Evaluation Workflow

The process of creating a new fragrance and evaluating a new ingredient follows a structured workflow from initial concept to final product assessment.

Fragrance_Development_Workflow Concept Concept & Brief Ingredient_Eval Raw Material Evaluation Concept->Ingredient_Eval Formulation Formulation & Compounding Ingredient_Eval->Formulation Maceration Maturation & Maceration Formulation->Maceration QC_Initial Initial QC (GC-MS, Olfaction) Maceration->QC_Initial Application_Test Application Testing (e.g., in lotion, soap) QC_Initial->Application_Test Stability_Test Stability & Safety Assessment QC_Initial->Stability_Test Sensory_Panel Consumer / Expert Sensory Panel Application_Test->Sensory_Panel Stability_Test->Sensory_Panel Sensory_Panel->Formulation Reformulation Final_Formula Final Formula Approved Sensory_Panel->Final_Formula

Caption: Workflow for fragrance development and ingredient evaluation.

References

Application Notes and Protocols: Sensory Profile of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the sensory profile of Ethyl 3-methylbenzoate, a compound for which public sensory data is limited. The following protocols for advanced flavor analysis techniques will enable researchers to generate the necessary data to characterize its potential applications in flavor chemistry.

Introduction to this compound

This compound (CAS: 120-33-2) is an ester with potential applications in various chemical syntheses, including pharmaceuticals and dyes.[1][2] While its sensory properties are not well-documented in public literature, its structural similarity to other flavor-active esters suggests it may possess distinct sensory characteristics.[2][3] A thorough sensory evaluation is the first step in understanding its potential as a flavor ingredient. The following sections detail the known physical and chemical properties of this compound and provide robust protocols for determining its sensory profile.

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented below. This information is crucial for sample preparation and analytical method development.

PropertyValueSource
Molecular Formula C10H12O2[1][4]
Molecular Weight 164.20 g/mol [1][4][5]
CAS Number 120-33-2[2][4][5]
Appearance Colorless liquid[1][4]
Boiling Point 234 °C at 760 mmHg[3]
Flash Point 101.11 °C[3]
Specific Gravity 1.030 g/cm³ at 25 °C[3]
Refractive Index 1.5060 at 20 °C[3]
Vapor Pressure 0.052 mmHg at 25 °C (estimated)[3]
Odor No data available[4]
Odor Threshold No data available[4]

Experimental Protocols for Sensory Analysis

To determine the sensory profile of this compound, a combination of instrumental and human sensory analysis is required. The following protocols describe the methodologies for Gas Chromatography-Olfactometry (GC-O) and Descriptive Sensory Panel Analysis.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[6][7]

Objective: To identify the odor character and intensity of volatile compounds in a sample of this compound.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Olfactory Detection Port (ODP)

  • Humidifier for the ODP air supply

  • High-purity helium or hydrogen as carrier gas

  • This compound sample

  • Appropriate solvent (e.g., ethanol, diethyl ether) for dilution

  • Series of clean, airtight vials for sample dilution

  • Microsyringes for sample injection

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions of the stock solution to determine the odor detection threshold and intensity.

  • GC-O System Configuration:

    • Install a suitable capillary column (e.g., DB-5, DB-Wax) in the GC.

    • Split the column effluent at the end of the column, directing a portion to the FID/MS and the other portion to the ODP. Ensure the transfer lines to both detectors are heated to prevent condensation.[6]

  • Instrumental Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 230 °C, and hold for 5 minutes.

    • Carrier Gas Flow: 1.5 mL/min

    • Split Ratio: 10:1 (adjust as needed)

    • FID/MS Temperature: 280 °C

    • ODP Transfer Line Temperature: 250 °C

  • Olfactometry Procedure:

    • A trained sensory panelist (or a panel of assessors) will sniff the effluent from the ODP.

    • The panelist will record the retention time, odor descriptor (e.g., fruity, floral, chemical), and intensity of each detected odor. Intensity can be rated on a numerical scale (e.g., 0-10).

    • This process is repeated for each dilution to determine the Flavor Dilution (FD) factor, which is the highest dilution at which an odor is still detectable.

  • Data Analysis:

    • Correlate the retention times of the detected odors with the peaks from the FID/MS chromatogram to identify the compounds responsible for the aromas.

    • Compile the odor descriptors and intensities to create an aromagram.

    • The results will provide a detailed profile of the odor-active components of the this compound sample.

GCO_Workflow GC-O Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection cluster_data Data Acquisition & Analysis Sample This compound Sample Dilution Serial Dilution in Solvent Sample->Dilution Injection Inject Sample into GC Separation Chromatographic Separation Injection->Separation Split Effluent Split Separation->Split FID_MS FID / MS Detection Split->FID_MS ODP Olfactory Detection Port (ODP) Split->ODP Chromatogram Generate Chromatogram FID_MS->Chromatogram Aromagram Record Odor Descriptors & Intensity ODP->Aromagram Correlation Correlate Chromatogram and Aromagram Chromatogram->Correlation Aromagram->Correlation Profile Generate Odor Profile Correlation->Profile

GC-O Experimental Workflow Diagram

Descriptive analysis provides a detailed sensory profile of a product, including its aroma, flavor, and mouthfeel characteristics.[8]

Objective: To develop a comprehensive sensory lexicon and quantify the sensory attributes of this compound in a neutral medium.

Materials:

  • High-purity this compound

  • Neutral evaluation medium (e.g., deionized water, unsalted crackers, or a sugar solution)

  • Reference standards for various aroma and taste attributes (e.g., isoamyl acetate for "banana," vanillin for "vanilla")

  • Sensory evaluation booths with controlled lighting and ventilation

  • Coded sample presentation cups

  • Data collection software or paper ballots

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their sensory acuity, motivation, and ability to articulate sensory perceptions.

    • Train the panel over several sessions to identify, describe, and quantify a wide range of sensory attributes relevant to esters and potential off-notes. This involves introducing reference standards and developing a consensus lexicon for the sensory attributes of this compound.

  • Sample Preparation and Presentation:

    • Prepare solutions of this compound in the chosen neutral medium at various concentrations.

    • Present the samples to the panelists in a monadic, sequential, and randomized order to avoid bias. Each sample should be coded with a random three-digit number.

  • Sensory Evaluation:

    • Panelists will evaluate each sample individually in the sensory booths.

    • They will rate the intensity of each attribute from the agreed-upon lexicon on a numerical scale (e.g., a 15-point line scale anchored with "none" and "very intense").

    • Attributes to be evaluated may include:

      • Aroma: Fruity, floral, sweet, chemical, nutty, etc.

      • Flavor: Sweet, sour, bitter, fruity, floral, etc.

      • Mouthfeel: Astringent, warming, cooling, etc.

  • Data Analysis:

    • Collect the intensity ratings from all panelists for each attribute and sample.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and to assess panel performance.

    • Generate a sensory profile for this compound, which can be visualized using a spider web plot or bar chart.

Sensory_Panel_Workflow Descriptive Sensory Panel Workflow cluster_setup Setup & Training cluster_evaluation Evaluation cluster_analysis Data Analysis & Reporting Panel_Selection Select 8-12 Panelists Lexicon_Dev Develop Sensory Lexicon with References Panel_Selection->Lexicon_Dev Panel_Training Train Panel on Lexicon & Scaling Lexicon_Dev->Panel_Training Sample_Prep Prepare & Code Samples Evaluation Individual Panelist Evaluation in Booths Sample_Prep->Evaluation Data_Collection Record Intensity Ratings Evaluation->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stats_Analysis Profile_Generation Generate Sensory Profile (e.g., Spider Plot) Stats_Analysis->Profile_Generation Report Final Report Profile_Generation->Report

Descriptive Sensory Panel Workflow Diagram

Data Presentation: Template for Sensory Profile

The data generated from the protocols above can be summarized in a table for clear comparison and interpretation.

Table 1: Sensory Profile of this compound

Attribute CategorySensory DescriptorIntensity Rating (0-15 scale)Odor/Flavor Threshold (in water)Notes
Aroma Fruity (e.g., Cherry-like)
Floral (e.g., Rose-like)
Sweet
Chemical
Flavor Sweet
Sour
Bitter
Fruity
Mouthfeel Astringent
Warming

By following these detailed application notes and protocols, researchers can systematically and accurately characterize the sensory profile of this compound, providing valuable data for its potential use in the flavor industry and other relevant fields.

References

Application Note: Quantification of Ethyl 3-methylbenzoate in Complex Matrices using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-methylbenzoate (CAS No. 120-33-2) is an organic ester used in various industrial applications, including as a flavoring agent and in chemical synthesis.[1][2][3] Its accurate quantification in complex matrices such as biological fluids, environmental samples, or pharmaceutical formulations is critical for quality control, safety assessment, and research. This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including sample preparation, method validation parameters, and data presentation.

Analytical Principles

The choice of analytical technique depends on the analyte's properties and the complexity of the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile and thermally stable compound, this compound is well-suited for GC-MS analysis.[4] This technique offers high selectivity and sensitivity, providing both quantification and structural confirmation, which is essential for unambiguous identification in complex samples.[4][5]

Data Presentation: Comparative Overview

The following tables summarize typical validation parameters for the analysis of aromatic esters similar to this compound. These values serve as a benchmark for method development and validation.[4][8][9]

Table 1: Typical GC-MS Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²)≥ 0.995> 0.999
Accuracy (% Recovery)80 - 120%95.5 - 104.5%
Precision (%RSD)≤ 15%< 5%
Limit of Detection (LOD)Signal-to-Noise ≥ 30.5 - 5 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 102 - 15 ng/mL

Table 2: Typical HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²)≥ 0.999≥ 0.999
Accuracy (% Recovery)98 - 102%98.0 - 102.0%[6]
Precision (%RSD)≤ 2%< 2.0%[6]
Limit of Detection (LOD)Signal-to-Noise ≥ 30.003 mg/mL[6]
Limit of Quantification (LOQ)Signal-to-Noise ≥ 100.01 mg/mL[6]

Experimental Protocols

Workflow Overview

The general workflow for the quantification of this compound involves sample preparation to isolate the analyte from the matrix, followed by instrumental analysis and data processing.

Quantification_Workflow Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma, Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC-MS or HPLC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry or UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overall Experimental Workflow.

Protocol 1: Quantification by GC-MS

This protocol is designed for the analysis of volatile esters in complex matrices.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common method for separating compounds based on their differential solubilities in two immiscible liquid phases.[10]

LLE_Workflow Liquid-Liquid Extraction (LLE) Protocol start 1. Sample Aliquot (e.g., 1 mL Plasma) add_is 2. Add Internal Standard start->add_is add_solvent 3. Add Extraction Solvent (e.g., 3 mL Ethyl Acetate) add_is->add_solvent vortex 4. Vortex Mix (2 min) add_solvent->vortex centrifuge 5. Centrifuge (10 min @ 3000 rpm) vortex->centrifuge separate 6. Collect Organic Layer centrifuge->separate dry 7. Evaporate to Dryness (Under Nitrogen Stream) separate->dry reconstitute 8. Reconstitute in Solvent (e.g., 100 µL Ethyl Acetate) dry->reconstitute end 9. Transfer to GC Vial for Analysis reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) Protocol.

2. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 250 µg/mL).

  • Internal Standard (IS): A structurally similar compound not present in the matrix (e.g., Ethyl benzoate) should be used. Prepare an IS stock solution and add a consistent amount to all standards and samples before extraction.

3. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Injection ModeSplitless, 1 µL
Inlet Temperature250°C
Carrier GasHelium, 1.0 mL/min constant flow
Oven ProgramInitial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)[4]
Mass Spectrometer
MS Transfer Line280°C[4]
Ion Source Temp.230°C[4]
Ionization ModeElectron Ionization (EI), 70 eV[4]
Scan ModeSelected Ion Monitoring (SIM) for quantification
Target Ions (m/z)To be determined from standard spectrum (e.g., 164, 135, 119)
Protocol 2: Quantification by HPLC-UV

This protocol is suitable for routine quality control of samples where this compound is a primary component.[7]

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is used for sample clean-up and concentration prior to chromatographic analysis.[11] It is effective at removing interfering matrix components.

SPE_Workflow Solid-Phase Extraction (SPE) Protocol start 1. Condition Cartridge (e.g., C18 SPE Cartridge) with Methanol then Water load 2. Load Sample (Pre-treated sample) start->load wash 3. Wash Cartridge (To remove interferences, e.g., 5% Methanol in Water) load->wash elute 4. Elute Analyte (e.g., Acetonitrile) wash->elute process 5. Evaporate & Reconstitute in Mobile Phase elute->process end 6. Transfer to HPLC Vial for Analysis process->end

Caption: Solid-Phase Extraction (SPE) Protocol.

2. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.[7]

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[7]

3. HPLC-UV Instrumental Parameters

ParameterSetting
ColumnC18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[7]
Mobile PhaseAcetonitrile : Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detection WavelengthTo be determined (typically ~230 nm for benzoates)
Run Time10 minutes

4. Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the analyte versus its concentration for the working standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be ≥ 0.999 for good linearity.[7]

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The final concentration should be adjusted for any dilution or concentration factors used during sample preparation.

References

Application Notes and Protocols for the Grignard Reaction with Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the Grignard reaction of ethyl 3-methylbenzoate with a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide) to synthesize the tertiary alcohol, 2-(3-methylphenyl)propan-2-ol. This reaction is a classic example of nucleophilic acyl substitution followed by nucleophilic addition, a fundamental transformation in organic synthesis for the formation of carbon-carbon bonds.

Reaction Overview

The Grignard reaction with an ester proceeds in two stages. Initially, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form a ketone intermediate (3-methylacetophenone in this case).[1][2] The newly formed ketone is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent.[1][2] Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 2-(3-methylphenyl)propan-2-ol.[1][3] Due to the two-fold addition of the Grignard reagent, a minimum of two equivalents of the Grignard reagent is required for the reaction to proceed to the tertiary alcohol.[4]

Mandatory Visualization

Signaling Pathway of the Grignard Reaction

Grignard_Reaction_Pathway Reaction Pathway of this compound with Methyl Grignard Reagent Ethyl_3-methylbenzoate This compound Tetrahedral_Intermediate_1 Tetrahedral Intermediate Ethyl_3-methylbenzoate->Tetrahedral_Intermediate_1 + 1 eq. MeMgX MeMgX Methyl Grignard Reagent (MeMgX) MeMgX->Tetrahedral_Intermediate_1 Alkoxide_Intermediate Alkoxide Intermediate MeMgX->Alkoxide_Intermediate Ketone_Intermediate 3-Methylacetophenone (Ketone Intermediate) Tetrahedral_Intermediate_1->Ketone_Intermediate - EtOMgX Ketone_Intermediate->Alkoxide_Intermediate + 1 eq. MeMgX Tertiary_Alcohol 2-(3-methylphenyl)propan-2-ol (Tertiary Alcohol) Alkoxide_Intermediate->Tertiary_Alcohol Acid_Workup Acidic Workup (e.g., aq. NH4Cl) Acid_Workup->Tertiary_Alcohol Protonation

Caption: Reaction pathway for the Grignard reaction with this compound.

Data Presentation

The following table summarizes the key reactants and the expected product of the Grignard reaction of this compound with a methyl Grignard reagent.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₁₀H₁₂O₂164.20Starting Material (Ester)
Methylmagnesium IodideCH₃MgI142.24Grignard Reagent
2-(3-methylphenyl)propan-2-olC₁₀H₁₄O150.22Product (Tertiary Alcohol)

Experimental Protocols

This protocol is adapted from established procedures for the Grignard reaction of ethyl benzoate and is expected to yield the desired product. Researchers should perform a small-scale trial to optimize conditions.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal (optional, as an initiator)

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

  • Glassware Preparation: All glassware must be scrupulously dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Reaction Setup: Place magnesium turnings (2.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube or nitrogen/argon inlet.

  • Initiation: Add a small crystal of iodine to the flask if necessary to activate the magnesium surface.

  • Reagent Addition: In the dropping funnel, prepare a solution of methyl iodide (2.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when bubbling is observed and the brownish color of iodine disappears.

  • Grignard Formation: Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with this compound

  • Ester Solution: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dry flask.

  • Addition of Ester: Transfer the ester solution to the dropping funnel and add it dropwise to the freshly prepared Grignard reagent with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the reaction if necessary.

  • Reaction Time: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting ester.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and protonate the alkoxide. This should be done carefully as it is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-(3-methylphenyl)propan-2-ol, can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Experimental Workflow

Grignard_Workflow Experimental Workflow for Grignard Synthesis of 2-(3-methylphenyl)propan-2-ol cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Grignard Reaction cluster_workup Part 3: Work-up and Purification Dry_Glassware Dry Glassware under Inert Atmosphere Add_Mg Add Mg Turnings Dry_Glassware->Add_Mg Initiate Initiate with MeI/I₂ Add_Mg->Initiate Form_Grignard Form Grignard Reagent (MeMgI) Initiate->Form_Grignard Add_Ester Add Ester to Grignard Reagent Form_Grignard->Add_Ester Prepare_Ester Prepare this compound Solution Prepare_Ester->Add_Ester React Stir at Room Temperature Add_Ester->React Quench Quench with aq. NH₄Cl React->Quench Extract Extract with Ether/EtOAc Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify Final_Product 2-(3-methylphenyl)propan-2-ol Purify->Final_Product Obtain Pure Product

Caption: Experimental workflow for the synthesis of 2-(3-methylphenyl)propan-2-ol.

References

Application Notes and Protocols: Reduction of Ethyl 3-methylbenzoate with LiAlH₄ vs. NaBH₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates and active pharmaceutical ingredients. This document provides a detailed comparison and experimental protocols for the reduction of ethyl 3-methylbenzoate to (3-methylphenyl)methanol using two common hydride reagents: the powerful lithium aluminum hydride (LiAlH₄) and the milder sodium borohydride (NaBH₄). Understanding the distinct reactivity profiles and procedural requirements of these reagents is essential for selecting the appropriate method to achieve desired synthetic outcomes with high efficiency and safety.

Comparative Analysis: LiAlH₄ vs. NaBH₄ for Ester Reduction

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids.[1][2] In contrast, sodium borohydride is a more selective and milder reagent, typically used for the reduction of aldehydes and ketones.[3][4][5] Standard conditions with NaBH₄ are generally ineffective for the reduction of esters due to the lower polarity of the B-H bond compared to the Al-H bond in LiAlH₄ and the resonance stabilization of the ester functional group.[5][6] However, the reactivity of NaBH₄ towards esters can be enhanced by using a large excess of the reagent, elevated temperatures, or with the addition of Lewis acids.[7][8]

Data Presentation

The following table summarizes the key differences in the reduction of this compound with LiAlH₄ and NaBH₄.

ParameterLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity towards Esters High, rapid reductionVery low, generally unreactive
Typical Reaction Conditions Anhydrous THF or Et₂O, 0 °C to room temp.Methanol or Ethanol, often requires elevated temperatures or additives (e.g., CaCl₂, LiCl) for ester reduction[7]
Stoichiometry ~0.5-1.0 equivalents (2-4 hydride equivalents)Large excess often required for ester reduction
Product (3-methylphenyl)methanol(3-methylphenyl)methanol (under forcing conditions)
Safety Considerations Highly reactive with water and protic solvents, pyrophoric[9][10]Reacts with protic solvents to generate H₂, but less vigorous than LiAlH₄[3]
Work-up Procedure Careful quenching with sequential addition of water and NaOH solution (e.g., Fieser work-up) to manage aluminum salt precipitation[9][11][12]Typically simpler, involving quenching with acid (e.g., HCl) or saturated ammonium chloride solution[13][14]

Experimental Protocols

Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the standard procedure for the efficient reduction of an aromatic ester to the corresponding primary alcohol using LiAlH₄.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • 15% w/v aqueous sodium hydroxide (NaOH) solution

  • Water (distilled or deionized)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, heating mantle.

  • Inert atmosphere (Nitrogen or Argon) setup.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inlet for an inert atmosphere (N₂ or Ar).

  • Under the inert atmosphere, carefully add a suspension of LiAlH₄ (e.g., 1.0 eq) in anhydrous Et₂O or THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask and cool the mixture to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous Et₂O or THF (e.g., 20 mL) and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirred suspension of LiAlH₄ at 0 °C over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Work-up (Fieser Method): Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used in the reaction).[11][12] This should produce a granular white precipitate of aluminum salts.

  • Stir the resulting mixture at room temperature for 15-30 minutes.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the mixture and stir for another 15 minutes to ensure all water is removed.

  • Filter the solid precipitate through a pad of Celite and wash the filter cake thoroughly with Et₂O or THF.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (3-methylphenyl)methanol.

  • The product can be further purified by distillation or column chromatography if necessary.

Reduction of this compound with Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂)

This protocol outlines a modified procedure to achieve the reduction of an ester using the milder NaBH₄, enhanced by the addition of a Lewis acid.[7]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous calcium chloride (CaCl₂)

  • Anhydrous Ethanol (EtOH) or a mixture of Tetrahydrofuran (THF) and Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous ethanol (e.g., 100 mL for a 10 mmol scale reaction).

  • Add anhydrous calcium chloride (e.g., 1.5 eq) to the solution and stir until it dissolves.

  • In portions, carefully add sodium borohydride (e.g., 3.0 eq) to the stirred solution at room temperature. Effervescence (hydrogen gas evolution) will be observed.

  • After the initial effervescence subsides, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Work-up: Slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas will be evolved. Continue adding acid until the pH is ~6-7.

  • Remove the bulk of the ethanol by rotary evaporation.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (3-methylphenyl)methanol.

  • Purify the product by distillation or column chromatography as needed.

Visualizations

Logical Relationship: Reactivity Comparison

G cluster_0 Reducing Agents cluster_1 Substrate cluster_2 Product LiAlH4 LiAlH4 Primary Alcohol (3-methylphenyl)methanol LiAlH4->Primary Alcohol Readily Reduces NaBH4 NaBH4 NaBH4->Primary Alcohol Reduces under forcing conditions This compound This compound

Caption: Comparative reactivity of LiAlH₄ and NaBH₄ towards an ester.

Experimental Workflow: LiAlH₄ Reduction

G A Setup Flame-Dried Glassware under Inert Atmosphere B Add LiAlH4 in Anhydrous Ether/THF Cool to 0 °C A->B C Dropwise Addition of This compound Solution B->C D React at Room Temperature C->D E Cool to 0 °C and Quench (H₂O, NaOH, H₂O) D->E F Filter Aluminum Salts E->F G Solvent Evaporation F->G H Purification of (3-methylphenyl)methanol G->H G A Dissolve Ester and CaCl₂ in Ethanol B Portionwise Addition of NaBH₄ at Room Temperature A->B C Heat to Reflux B->C D Cool and Quench with HCl C->D E Solvent Evaporation D->E F Aqueous Work-up (Extraction with EtOAc) E->F G Drying and Concentration F->G H Purification of (3-methylphenyl)methanol G->H

References

Application Note: Real-Time Monitoring of Ethyl 3-methylbenzoate Synthesis using in-situ FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the real-time, in-situ monitoring of the synthesis of ethyl 3-methylbenzoate via Fischer esterification of 3-methylbenzoic acid with ethanol, utilizing Fourier Transform Infrared (FTIR) spectroscopy. This technique provides continuous insight into the reaction kinetics by tracking the consumption of the carboxylic acid reactant and the formation of the ester product. The described protocol is designed for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, improve yield, and ensure process consistency.

Introduction

The synthesis of esters, such as this compound, is a fundamental transformation in organic chemistry, with applications in the fragrance, flavor, and pharmaceutical industries. The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for this synthesis. Traditionally, the progress of this reaction is monitored by offline techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), which involve sample quenching and preparation, leading to time delays and potential inaccuracies.

In-situ FTIR spectroscopy offers a significant advantage by providing real-time data on the concentration of reactants and products directly within the reaction vessel.[1][2] This is achieved by monitoring changes in the characteristic vibrational frequencies of functional groups. For the esterification of 3-methylbenzoic acid, the most prominent change is observed in the carbonyl (C=O) stretching region, where the C=O band of the carboxylic acid is replaced by the C=O band of the newly formed ester at a different wavenumber.[3] This allows for the continuous tracking of the reaction, enabling precise determination of the reaction endpoint and facilitating kinetic studies.

Experimental

Materials and Reagents
  • 3-Methylbenzoic acid (≥99%)

  • Ethanol (anhydrous, ≥99.5%)

  • Sulfuric acid (concentrated, 98%)

  • Toluene (anhydrous, ≥99.8%)

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.

Synthesis of this compound

The synthesis of this compound is achieved through the Fischer esterification of 3-methylbenzoic acid with ethanol, using sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product. Toluene can be used as a co-solvent to facilitate the removal of water via a Dean-Stark apparatus, further shifting the equilibrium.

FTIR Monitoring

An in-situ FTIR-ATR probe is inserted directly into the reaction mixture. The probe allows for the collection of infrared spectra at regular intervals throughout the reaction without the need for sampling. The key spectral region for monitoring this reaction is the carbonyl stretch region (approximately 1650-1800 cm⁻¹).

Protocol for In-situ FTIR Monitoring of this compound Synthesis

  • System Setup:

    • Assemble a round-bottom flask with a reflux condenser, a magnetic stirrer, and an inlet for the in-situ FTIR-ATR probe.

    • Connect the FTIR-ATR probe to the spectrometer.

    • Ensure the probe is clean and record a background spectrum in air.

  • Reaction Initiation:

    • Charge the flask with 3-methylbenzoic acid and a molar excess of ethanol.

    • Begin stirring to dissolve the acid.

    • Insert the FTIR-ATR probe into the reaction mixture, ensuring the ATR crystal is fully submerged.

    • Record a spectrum of the initial reaction mixture (t=0).

    • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Begin heating the mixture to reflux.

  • Data Acquisition:

    • Configure the FTIR software to collect spectra at regular intervals (e.g., every 2-5 minutes).

    • Monitor the changes in the IR spectrum, focusing on the carbonyl (C=O) stretching region.

  • Data Analysis:

    • Identify the characteristic C=O stretching peak for 3-methylbenzoic acid (typically around 1680-1700 cm⁻¹).

    • Identify the characteristic C=O stretching peak for this compound (typically around 1715-1730 cm⁻¹).

    • Plot the absorbance of the reactant and product peaks against time to generate reaction profiles.

    • The reaction is considered complete when the absorbance of the 3-methylbenzoic acid peak disappears or reaches a stable minimum, and the absorbance of the this compound peak reaches a stable maximum.

Quantitative Data Presentation

To quantify the reaction progress, a calibration curve can be generated by preparing standards of known concentrations of 3-methylbenzoic acid and this compound in the reaction solvent and measuring their FTIR absorbance.[4] The concentration of the reactant and product during the reaction can then be calculated using the Beer-Lambert law.

Time (min)Absorbance of 3-Methylbenzoic Acid (at ~1690 cm⁻¹)Concentration of 3-Methylbenzoic Acid (mol/L)Absorbance of this compound (at ~1720 cm⁻¹)Concentration of this compound (mol/L)
0[Initial Absorbance][Initial Concentration]00
15[Absorbance at 15 min][Calculated Concentration][Absorbance at 15 min][Calculated Concentration]
30[Absorbance at 30 min][Calculated Concentration][Absorbance at 30 min][Calculated Concentration]
60[Absorbance at 60 min][Calculated Concentration][Absorbance at 60 min][Calculated Concentration]
90[Absorbance at 90 min][Calculated Concentration][Absorbance at 90 min][Calculated Concentration]
120[Absorbance at 120 min][Calculated Concentration][Absorbance at 120 min][Calculated Concentration]

Note: The exact wavenumbers should be determined from the spectra of the pure compounds in the reaction medium.

Visualizations

experimental_workflow cluster_setup System Setup cluster_reaction Reaction cluster_monitoring Monitoring & Analysis setup_flask Assemble Reaction Flask setup_probe Connect FTIR-ATR Probe setup_flask->setup_probe background_scan Record Background Spectrum setup_probe->background_scan charge_reagents Charge 3-Methylbenzoic Acid & Ethanol background_scan->charge_reagents insert_probe Insert Probe into Mixture charge_reagents->insert_probe initial_spectrum Record Initial Spectrum (t=0) insert_probe->initial_spectrum add_catalyst Add Sulfuric Acid Catalyst initial_spectrum->add_catalyst reflux Heat to Reflux add_catalyst->reflux collect_spectra Collect Spectra at Intervals reflux->collect_spectra analyze_peaks Analyze C=O Peak Changes collect_spectra->analyze_peaks generate_profile Generate Reaction Profile analyze_peaks->generate_profile determine_endpoint Determine Reaction Endpoint generate_profile->determine_endpoint

Caption: Experimental workflow for monitoring this compound synthesis by FTIR.

logical_relationship cluster_reactants Reactants cluster_products Products acid 3-Methylbenzoic Acid (C=O stretch at ~1690 cm⁻¹) reaction Fischer Esterification (H₂SO₄ Catalyst) acid->reaction alcohol Ethanol alcohol->reaction ester This compound (C=O stretch at ~1720 cm⁻¹) water Water reaction->ester reaction->water ftir FTIR Monitoring reaction->ftir data Reaction Profile (Absorbance vs. Time) ftir->data

References

Application Notes and Protocols: The Role of Ethyl 3-Methylbenzoate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the synthetic utility of ethyl 3-methylbenzoate as a precursor for the formation of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. While not always a direct starting material, its transformation into key intermediates, such as β-ketoesters, opens pathways to a diverse range of heterocyclic systems including pyrazolones and benzothiazines.

Synthesis of Pyrazolones via a β-Ketoester Intermediate

This compound can be utilized as a foundational molecule for the synthesis of 3-(3-methylphenyl)-5-pyrazolone. This is achieved through a two-step process: a Claisen condensation to form the corresponding β-ketoester, followed by a cyclocondensation reaction with hydrazine. Pyrazolones are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Logical Workflow for Pyrazolone Synthesis

A This compound C Claisen Condensation A->C B Ethyl Acetate B->C D Ethyl 3-(3-methylphenyl)-3-oxopropanoate (β-Ketoester Intermediate) C->D Formation of β-Ketoester F Cyclocondensation D->F E Hydrazine Hydrate E->F G 3-(3-Methylphenyl)-5-pyrazolone F->G Ring Closure

Caption: Synthetic pathway from this compound to 3-(3-methylphenyl)-5-pyrazolone.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(3-methylphenyl)-3-oxopropanoate (Claisen Condensation)

This protocol is a representative procedure for a mixed Claisen condensation.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • Reaction: To the sodium ethoxide solution, add a mixture of this compound (1.0 eq) and ethyl acetate (1.2 eq) dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched by pouring it into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield ethyl 3-(3-methylphenyl)-3-oxopropanoate.

Step 2: Synthesis of 3-(3-Methylphenyl)-5-pyrazolone (Cyclocondensation)

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized ethyl 3-(3-methylphenyl)-3-oxopropanoate (1.0 eq) in glacial acetic acid.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 eq) dropwise with stirring. An exothermic reaction may be observed.

  • Heating: Heat the reaction mixture at 100-110 °C for 2-3 hours.

  • Precipitation and Filtration: Upon cooling, a solid product will precipitate. The precipitate is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: The crude pyrazolone is recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 3-(3-methylphenyl)-5-pyrazolone.

Quantitative Data
StepReactantsProductTypical Yield
1This compound, Ethyl acetate, Sodium ethoxideEthyl 3-(3-methylphenyl)-3-oxopropanoate60-75%
2Ethyl 3-(3-methylphenyl)-3-oxopropanoate, Hydrazine hydrate3-(3-Methylphenyl)-5-pyrazolone85-95%

Synthesis of Benzothiazine Derivatives and Their Subsequent Reactions

This compound can serve as a precursor to ethyl 3-methyl-4H-benzo-1,4-thiazine-2-carboxylate, a key intermediate for more complex heterocyclic systems. This is typically achieved by first synthesizing a β-ketoester like ethyl 3-methylbenzoylacetate, which is then reacted with 2-aminothiophenol. The resulting benzothiazine can then undergo further reactions, for instance with hydrazine derivatives, to yield fused heterocyclic compounds.

Proposed Synthetic Workflow

cluster_0 Intermediate Synthesis cluster_1 Benzothiazine Formation cluster_2 Further Heterocycle Synthesis A This compound B Claisen Condensation A->B C Ethyl 3-methylbenzoylacetate B->C E Cyclocondensation C->E D 2-Aminothiophenol D->E F Ethyl 3-methyl-4H-benzo- 1,4-thiazine-2-carboxylate E->F H Reaction with Hydrazides F->H G Hydrazine Derivatives G->H I Fused Heterocyclic Compounds H->I

Caption: Proposed synthetic route to fused heterocycles from this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-4H-benzo-1,4-thiazine-2-carboxylate

This protocol is based on general methods for the synthesis of benzothiazines from β-ketoesters and 2-aminothiophenol.

  • Reaction Setup: A mixture of ethyl 3-methylbenzoylacetate (1.0 eq) (synthesized via Claisen condensation from this compound) and 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) is prepared in a round-bottom flask.

  • Catalyst: An acid catalyst (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid) is added to the mixture.

  • Reaction: The mixture is heated to reflux for 6-8 hours. The reaction is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired ethyl 3-methyl-4H-benzo-1,4-thiazine-2-carboxylate.

Step 2: Reaction with Hydrazine Derivatives

The following is a generalized protocol based on the known reactivity of esters with hydrazines.

  • Hydrazide Formation: The synthesized ethyl 3-methyl-4H-benzo-1,4-thiazine-2-carboxylate (1.0 eq) is dissolved in a suitable alcohol (e.g., ethanol). Hydrazine hydrate or a substituted hydrazine (1.2 eq) is added, and the mixture is refluxed for 4-6 hours.

  • Isolation: Upon cooling, the corresponding hydrazide often precipitates out of the solution and can be collected by filtration.

  • Further Cyclization (if applicable): The formed hydrazide can then be used in subsequent reactions to form fused heterocyclic systems, such as triazolobenzothiazines or pyrazolobenzothiazines, by reacting with appropriate reagents (e.g., nitrous acid for triazoles or another dicarbonyl compound for pyrazoles).

Anticipated Quantitative Data
StepReactantsProductAnticipated Yield
1Ethyl 3-methylbenzoylacetate, 2-AminothiophenolEthyl 3-methyl-4H-benzo-1,4-thiazine-2-carboxylate50-70%
2Ethyl 3-methyl-4H-benzo-1,4-thiazine-2-carboxylate, Hydrazine hydrate3-Methyl-4H-benzo-1,4-thiazine-2-carbohydrazide70-90%

These protocols provide a framework for the utilization of this compound in the synthesis of valuable heterocyclic compounds. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products. The versatility of the intermediates derived from this compound makes it a valuable starting point for the exploration of new chemical entities in drug discovery and materials science.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Fischer esterification of 3-methylbenzoic acid with ethanol using a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] This reaction is a reversible process where the carboxylic acid and alcohol are heated in the presence of the catalyst to form the ester and water.[3][4]

Q2: How can I drive the Fischer esterification equilibrium towards the product to improve the yield?

A2: To maximize the yield of this compound, it is crucial to shift the reaction equilibrium to the right. This can be achieved by:

  • Using an excess of one reactant: Typically, ethanol is used in large excess as it can also serve as the solvent.[2][3][5]

  • Removing water as it forms: This can be done by azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene.[6]

Q3: What are the typical reaction conditions for this synthesis?

A3: The reaction is generally carried out by refluxing the mixture of 3-methylbenzoic acid, excess ethanol, and a catalytic amount of concentrated sulfuric acid.[2][5] The reaction time can vary, but a reflux period of 1 to 5 hours is common.[2][7]

Q4: What are the key steps in the work-up and purification of this compound?

A4: A standard work-up procedure involves:

  • Cooling the reaction mixture and quenching it with water.

  • Extracting the crude ester into an organic solvent like diethyl ether or dichloromethane.

  • Washing the organic layer with an aqueous sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted 3-methylbenzoic acid.[2][5][7]

  • Washing with brine (saturated NaCl solution) to remove excess water.

  • Drying the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[7][8]

  • Removing the solvent by rotary evaporation.

  • Purifying the crude product, typically by distillation, to obtain pure this compound.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Ensure the reaction is heated to reflux for a sufficient amount of time (monitor by TLC).- Use a sufficient amount of acid catalyst.- Use a large excess of ethanol.[2][3][5]
Loss of product during work-up.- Ensure the pH of the aqueous layer is basic after the sodium bicarbonate wash to confirm all the acidic components have been removed from the organic layer.[5]- Avoid vigorous shaking during extractions to prevent the formation of emulsions.
Reversible reaction equilibrium is not shifted towards the products.- Use a Dean-Stark apparatus to remove water azeotropically.[6]
Product is Contaminated with Starting Material (3-methylbenzoic acid) Incomplete reaction.- Increase the reflux time or the amount of ethanol.
Inefficient removal of unreacted acid during work-up.- Perform multiple washes with sodium bicarbonate solution.[5]- Check the pH of the aqueous layer after each wash to ensure it is basic.
Product is Discolored (Yellow or Brown) Presence of impurities from starting materials.- Use pure starting materials.
Degradation of the product at high temperatures.- If purifying by distillation, consider vacuum distillation to lower the boiling point and prevent decomposition.
Formation of an Emulsion During Extraction Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel multiple times instead of vigorous shaking.- Add a small amount of brine to help break the emulsion.
Two Spots on TLC After Reaction Presence of both product and unreacted starting material.- This is common. The lower Rf spot is likely the more polar 3-methylbenzoic acid, and the higher Rf spot is the less polar this compound.- If the starting material spot is significant, the reaction may need to run longer.
Presence of a side product.- While less common in simple Fischer esterification, side reactions can occur.[9] Isolate and characterize the second product by techniques like GC-MS to identify it.[9]

Quantitative Data Summary

ParameterValue/RangeNotesSource(s)
Reactant Molar Ratio (Ethanol:3-methylbenzoic acid) 3:1 to 10:1 (or greater when ethanol is the solvent)Using a large excess of ethanol drives the reaction forward.[5],[2]
Catalyst Loading (Conc. H₂SO₄) 2-5% (v/w) relative to 3-methylbenzoic acidSufficient catalyst is crucial for the reaction rate.[5]
Reaction Temperature Reflux temperature of ethanol (~78 °C)The reaction is typically heated to ensure a reasonable rate.[7]
Reaction Time 1 - 5 hoursReaction progress should be monitored by TLC.[2],[7]
Reported Yields 70-85%Yields can vary significantly based on reaction conditions and purification efficiency.[8]

Experimental Protocols

Detailed Protocol for Fischer Esterification of 3-methylbenzoic Acid

This protocol is a representative example for the synthesis of this compound.

  • Reaction Setup:

    • In a round-bottom flask, combine 3-methylbenzoic acid, a 5 to 10-fold molar excess of absolute ethanol, and a magnetic stir bar.

    • Carefully add concentrated sulfuric acid (approximately 2-3% of the mass of the carboxylic acid) dropwise to the mixture while stirring.

    • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Reaction Monitoring:

    • Allow the reaction to reflux for 2-4 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 3-methylbenzoic acid spot.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a separatory funnel containing deionized water.

    • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the initial reaction mixture).

    • Combine the organic layers and wash sequentially with:

      • Saturated aqueous sodium bicarbonate solution until the aqueous layer is basic (to remove unreacted 3-methylbenzoic acid and sulfuric acid). Be cautious of CO₂ evolution.[2][5]

      • Saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • Purify the resulting crude oil by distillation to obtain pure this compound.

Visualizations

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental_Workflow Reactants 1. Mix 3-Methylbenzoic Acid, Ethanol, and H₂SO₄ Reflux 2. Heat to Reflux (2-4 hours) Reactants->Reflux Workup 3. Cool and Quench with Water Reflux->Workup Extraction 4. Extract with Organic Solvent Workup->Extraction Wash_bicarb 5. Wash with NaHCO₃ (aq) Extraction->Wash_bicarb Wash_brine 6. Wash with Brine Wash_bicarb->Wash_brine Drying 7. Dry with Na₂SO₄ Wash_brine->Drying Solvent_removal 8. Solvent Removal (Rotary Evaporation) Drying->Solvent_removal Purification 9. Distillation Solvent_removal->Purification Product Pure Ethyl 3-methylbenzoate Purification->Product

Caption: General Experimental Workflow for this compound Synthesis.

Troubleshooting_Tree Start Low Yield? Check_reaction Reaction Incomplete? Start->Check_reaction Yes Final_product Improved Yield Start->Final_product No Check_workup Loss during Work-up? Check_reaction->Check_workup No Increase_time Solution: Increase Reflux Time/Catalyst Check_reaction->Increase_time Yes Use_excess Solution: Use Larger Excess of Ethanol Check_workup->Use_excess No Check_pH Solution: Check pH of Aqueous Wash is Basic Check_workup->Check_pH Yes Avoid_emulsion Solution: Gentle Extraction, Add Brine if Needed Check_workup->Avoid_emulsion Emulsion Formed? Increase_time->Final_product Use_excess->Final_product Check_pH->Final_product Avoid_emulsion->Final_product

Caption: Troubleshooting Decision Tree for Low Yield in Synthesis.

References

Technical Support Center: Ethyl 3-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method for synthesizing this compound is the Fischer esterification of 3-methylbenzoic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and strategies are often employed to drive it towards the formation of the ester product.[1][2][3]

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

The primary byproducts in the Fischer esterification synthesis of this compound are typically:

  • Water: A direct product of the esterification reaction.[4][5]

  • Unreacted 3-methylbenzoic acid: Due to the reversible nature of the Fischer esterification, some of the starting carboxylic acid may remain if the reaction does not go to completion.[4]

  • Unreacted ethanol: As ethanol is often used in excess to drive the reaction equilibrium, a significant amount will likely remain after the reaction.[6]

  • Diethyl ether: This can form as a side product from the acid-catalyzed dehydration of ethanol, particularly if the reaction temperature is not carefully controlled and exceeds 140°C.

Q3: How can I minimize the formation of byproducts?

To minimize byproducts and maximize the yield of this compound:

  • Use an excess of ethanol: This shifts the reaction equilibrium towards the product side, favoring the formation of the ester.[6]

  • Remove water as it forms: This can be achieved using a Dean-Stark apparatus or by adding a drying agent to the reaction mixture. This also helps to drive the equilibrium towards the product.[6]

  • Control the reaction temperature: Maintaining the appropriate temperature is crucial to prevent side reactions. For instance, keeping the temperature below 140°C will minimize the formation of diethyl ether.

  • Ensure complete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure all the limiting reagent has been consumed.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Data Presentation: Common Byproducts and Their Mitigation

Byproduct/IssuePotential CauseRecommended Action
Low Yield of this compound The reaction has not reached completion due to the equilibrium nature of the Fischer esterification.Use a large excess of ethanol (5-10 equivalents) or remove water as it forms using a Dean-Stark apparatus.[6]
Insufficient acid catalyst.Ensure an adequate amount of catalyst (e.g., concentrated sulfuric acid) is used.
Reaction time is too short.Monitor the reaction by TLC and continue until the starting material is consumed.[4]
Presence of Unreacted 3-methylbenzoic acid Incomplete reaction.Increase reaction time or use a more effective method to shift the equilibrium (excess ethanol or water removal).
Inefficient purification.During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid.[7]
Presence of Diethyl Ether The reaction temperature was too high, leading to the dehydration of ethanol.Carefully control the reaction temperature, keeping it below 140°C.
Product is an oil instead of a solid (if expecting solid) Presence of impurities (e.g., unreacted starting materials, byproducts) is depressing the melting point.Purify the product using column chromatography or distillation to remove impurities.

Experimental Protocols

Key Experiment: Fischer Esterification of 3-methylbenzoic acid

This protocol outlines the synthesis of this compound via Fischer esterification.

Materials:

  • 3-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylbenzoic acid and a 5 to 10-fold molar excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% by mole relative to the carboxylic acid) to the stirred mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Dilute the mixture with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted 3-methylbenzoic acid), and finally with brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for this compound and the formation of common byproducts.

Synthesis_Byproducts cluster_main_reaction Main Reaction: Fischer Esterification cluster_byproducts Common Byproducts/Impurities Reactant1 3-Methylbenzoic Acid Product This compound Reactant1->Product Byproduct2 Unreacted 3-Methylbenzoic Acid Reactant1->Byproduct2 Incomplete Reaction Reactant2 Ethanol Reactant2->Product Byproduct3 Unreacted Ethanol Reactant2->Byproduct3 Used in Excess Byproduct4 Diethyl Ether Reactant2->Byproduct4 Byproduct1 Water Product->Byproduct1 Catalyst H₂SO₄ (cat.) Catalyst->Product Catalyst->Byproduct4 Heat Heat (Reflux) Heat->Product Excess_Ethanol Excess Ethanol Excess_Ethanol->Reactant2 drives equilibrium High_Temp High Temp (>140°C) High_Temp->Byproduct4

Caption: Logical workflow of this compound synthesis and byproduct formation.

References

Technical Support Center: Fischer Esterification of Ethyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer esterification of 3-methylbenzoic acid with ethanol to produce ethyl 3-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of this compound is resulting in a low yield. What are the common causes?

Low yields in this Fischer esterification are typically due to the reversible nature of the reaction and suboptimal conditions. Key factors include:

  • Equilibrium Limitations: The reaction between 3-methylbenzoic acid and ethanol is in equilibrium with the product, this compound, and water.[1][2] To favor product formation, it is essential to shift the equilibrium to the right.

  • Presence of Water: Water is a byproduct of the reaction. Any water present in the reactants or formed during the reaction can drive the equilibrium back towards the starting materials through hydrolysis, thus reducing the ester yield.[3]

  • Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial. An inadequate amount of catalyst will lead to a slow reaction rate, preventing the reaction from reaching equilibrium within a practical timeframe.

  • Suboptimal Temperature: The reaction requires heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.[4][5]

Q2: What are the potential side reactions in the synthesis of this compound via Fischer esterification?

The two primary side reactions to be aware of are:

  • Diethyl Ether Formation: Under the acidic and heated conditions of the Fischer esterification, the excess ethanol used can undergo acid-catalyzed dehydration to form diethyl ether.[6] This is a common side reaction when using primary alcohols like ethanol.

  • Aromatic Sulfonation: If concentrated sulfuric acid is used as the catalyst, there is a possibility of electrophilic aromatic substitution on the 3-methylbenzoic acid ring, leading to the formation of sulfonic acid derivatives.[7] The methyl group is an ortho-, para-director, meaning sulfonation would likely occur at the positions ortho and para to the methyl group.

Q3: How can I increase the yield of my this compound synthesis?

Several strategies can be employed to improve the yield:

  • Use of Excess Ethanol: Employing a large excess of ethanol (often used as the solvent) can shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1][2] A four-fold molar excess of the alcohol can theoretically increase the yield to approximately 95%.[2]

  • Removal of Water: Actively removing water as it is formed will also drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a drying agent to the reaction mixture.[1]

  • Appropriate Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst is used. For substrates with basic functionalities, a stoichiometric amount of acid may be necessary.[8]

Q4: What is the recommended work-up procedure to isolate and purify this compound?

A typical work-up and purification procedure involves the following steps:

  • Cooling and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The product is then typically extracted into an organic solvent like diethyl ether or ethyl acetate.[4][9]

  • Washing: The organic layer is washed sequentially with:

    • Water to remove the excess ethanol and some of the acid catalyst.

    • A weak base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst and remove unreacted 3-methylbenzoic acid.[4][9]

    • Brine (saturated sodium chloride solution) to aid in the separation of the organic and aqueous layers.[10]

  • Drying: The organic layer is dried over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.[4][10]

  • Solvent Removal and Distillation: The drying agent is removed by filtration, and the solvent is evaporated, often using a rotary evaporator. The crude this compound can then be purified by distillation under reduced pressure.[11]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive or insufficient acid catalyst.2. Presence of significant water in starting materials.3. Reaction time is too short or temperature is too low.1. Use a fresh, concentrated acid catalyst in an appropriate amount.2. Ensure 3-methylbenzoic acid is dry and use anhydrous ethanol.[3]3. Increase reflux time and ensure the reaction mixture is reaching the boiling point of ethanol.
Product is Contaminated with Starting Material (3-Methylbenzoic Acid) Incomplete reaction or inefficient work-up.1. Extend the reflux time.2. During the work-up, ensure thorough washing with sodium bicarbonate solution to remove all unreacted carboxylic acid.[4]
Presence of a Low-Boiling Point Impurity Formation of diethyl ether as a byproduct.1. Diethyl ether is highly volatile and should be largely removed during the solvent evaporation step.2. Careful distillation of the final product will separate the higher-boiling this compound from any residual diethyl ether.
Formation of a Water-Soluble, High-Boiling Point Impurity Potential sulfonation of the aromatic ring if using sulfuric acid.1. Consider using an alternative acid catalyst like p-toluenesulfonic acid, which is less likely to cause sulfonation.2. If sulfonation is suspected, extensive washing with water during the work-up may help remove the sulfonic acid derivative.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of Fischer esterification, based on general principles.

Parameter Condition Expected Yield of this compound Rationale
Molar Ratio of Ethanol to 3-Methylbenzoic Acid 1:1~67%Equilibrium constant for most Fischer esterifications is around 4.[2]
4:1~95% (theoretical)Excess alcohol shifts the equilibrium towards the product.[2]
Large Excess (Ethanol as solvent)High (>90%)Maximizes the shift in equilibrium towards the ester.[1]
Water Removal NoneLowerThe presence of water favors the reverse reaction (hydrolysis).
With Dean-Stark ApparatusHigherContinuous removal of water drives the reaction to completion.[1]
Catalyst No Acid CatalystVery Low / No ReactionThe reaction is extremely slow without a strong acid catalyst.
Catalytic H₂SO₄ or p-TsOHHighThe catalyst protonates the carbonyl group, making it more electrophilic.

Experimental Protocols

Detailed Methodology for the Fischer Esterification of this compound

This protocol is adapted from established procedures for the Fischer esterification of benzoic acid derivatives.[3][5]

Materials:

  • 3-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylbenzoic acid and a significant excess of anhydrous ethanol (e.g., 5-10 molar equivalents). The ethanol will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the molar amount of the carboxylic acid).

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Extraction and Washing:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (vent the separatory funnel frequently to release any pressure from CO₂ evolution)

      • Brine

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude this compound by vacuum distillation.

Visualizations

Logical Relationship of Side Reactions

Side_Reactions Reactants 3-Methylbenzoic Acid + Ethanol (H+ catalyst, Heat) Main_Product This compound Reactants->Main_Product Desired Reaction Side_Product_1 Diethyl Ether Reactants->Side_Product_1 Ethanol Dehydration Side_Product_2 Sulfonated 3-Methylbenzoic Acid Reactants->Side_Product_2 Aromatic Sulfonation (with H2SO4) Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Combine Reactants (3-methylbenzoic acid, ethanol, H+) Reflux Heat to Reflux (2-4 hours) Setup->Reflux Extraction Extract with Diethyl Ether Reflux->Extraction Wash_H2O Wash with Water Extraction->Wash_H2O Wash_NaHCO3 Wash with NaHCO3 solution Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over MgSO4 Wash_Brine->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation

References

Technical Support Center: Removal of Unreacted 3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing unreacted 3-methylbenzoic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 3-methylbenzoic acid?

A1: The most common and effective methods for removing 3-methylbenzoic acid leverage its acidic nature and physical properties. These include:

  • Acid-Base Extraction: A highly effective method that uses a weak base to selectively convert the carboxylic acid into its water-soluble salt, allowing for separation from neutral or basic organic compounds.[1][2]

  • Recrystallization: This technique purifies the desired product by taking advantage of differences in solubility between the product and 3-methylbenzoic acid in a given solvent system at varying temperatures.[3][4]

  • Flash Column Chromatography: A powerful method for separating compounds with different polarities. For carboxylic acids, the mobile phase is often modified to improve separation.[5][6]

  • Distillation: Suitable if there is a significant difference in boiling points between the desired product and 3-methylbenzoic acid. Vacuum distillation is often employed to prevent thermal decomposition.[3][7]

Q2: What are the key physical properties of 3-methylbenzoic acid I should consider?

A2: Understanding the properties of 3-methylbenzoic acid is crucial for selecting the right purification method. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molar Mass 136.15 g/mol [8]Basic property for calculations.
Melting Point 108-113 °C[9][10]Important for characterization and assessing purity post-purification.
Boiling Point 263 °C[8][9]Relevant for considering distillation as a purification method.
pKa ~4.27[8][11]Critical for planning acid-base extractions. The pH of the aqueous solution must be adjusted relative to this value.
Solubility Limited in water (1 g/L); soluble in organic solvents like ethanol, ether, and acetone.[9][12]This differential solubility is the basis for both extraction and recrystallization techniques.

Q3: Why is acid-base extraction so effective for removing 3-methylbenzoic acid?

A3: Acid-base extraction is highly effective because 3-methylbenzoic acid, a carboxylic acid, readily reacts with a base (like sodium bicarbonate) to form its corresponding carboxylate salt.[13][14] This salt is ionic and therefore highly soluble in the aqueous phase, while most neutral organic compounds remain in the organic phase. This allows for a clean separation of the acid from the desired product. The process is reversible; after separation, the aqueous layer can be re-acidified to precipitate the pure 3-methylbenzoic acid if recovery is needed.[15]

Q4: Can I use a strong base like sodium hydroxide (NaOH) for the extraction?

A4: It is generally recommended to use a weak base like sodium bicarbonate (NaHCO₃).[2] A strong base like NaOH is less selective and may react with other functional groups in your desired product (e.g., esters via saponification) or deprotonate less acidic compounds, leading to co-extraction and poor separation.[2][16] Sodium bicarbonate is basic enough to deprotonate the carboxylic acid but not most other functional groups, ensuring a more selective separation.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process.

Issue 1: Poor separation during acid-base extraction.
  • Observation: The 3-methylbenzoic acid is still present in my organic layer after washing with a basic solution.

  • Potential Causes & Solutions:

    • Incorrect pH: The pH of the aqueous base must be sufficiently high to deprotonate the acid. For effective extraction, the pH should be at least 2 units above the pKa of the carboxylic acid (~4.27).[1][11]

      • Solution: Ensure you are using a base like sodium bicarbonate. Check the pH of the aqueous layer after extraction; if it is not basic enough, add more base.

    • Incomplete Extraction: A single extraction may not be sufficient to remove all the acid.

      • Solution: Perform multiple, successive extractions with fresh portions of the basic solution (e.g., 3 separate washes).[2] This is more effective than a single large-volume extraction.

    • Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap the acid and prevent clean separation.

      • Solution: Try adding a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsion formation.

Issue 2: Low yield or no crystals formed during recrystallization.
  • Observation: After dissolving the crude product and cooling the solution, very few or no crystals have formed.

  • Potential Causes & Solutions:

    • Too Much Solvent: Using an excessive amount of solvent will keep the desired compound dissolved even at low temperatures.[2]

      • Solution: Gently heat the solution to evaporate some of the solvent to the point of saturation, then allow it to cool again.

    • Solution Cooled Too Quickly: Rapid cooling can lead to the formation of an oil or very small, impure crystals.

      • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath.[1] Insulating the flask can help slow the cooling process.

    • Supersaturation: The solution may be supersaturated and require nucleation to begin crystallization.

      • Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a "seed crystal" of the pure compound to induce crystallization.[17]

Issue 3: 3-Methylbenzoic acid is co-eluting with my product during column chromatography.
  • Observation: Fractions from the column contain both the desired product and 3-methylbenzoic acid.

  • Potential Causes & Solutions:

    • Tailing on Silica Gel: Carboxylic acids can interact strongly with the polar silica gel, leading to broad peaks and "tailing," which causes poor separation.

      • Solution: Add a small amount of a volatile acid, like acetic acid or formic acid (~0.1-1%), to the eluent.[6][18] This keeps the 3-methylbenzoic acid in its protonated, less polar form, reducing its interaction with the silica and resulting in sharper peaks.

    • Incorrect Solvent System: The polarity of the eluent may not be optimal for separating your compound from the acid.

      • Solution: Systematically test different solvent systems using Thin Layer Chromatography (TLC) before running the column. The goal is to find a system where your product and the acid have significantly different Rf values.

Experimental Protocols

Protocol 1: Removal by Acid-Base Extraction

This protocol describes the removal of 3-methylbenzoic acid from a solution containing a neutral organic product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Base Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to the organic layer. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.[14]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium 3-methylbenzoate salt.[1]

  • Repeat: Repeat the base wash (steps 2-3) two more times with fresh NaHCO₃ solution to ensure complete removal of the acid.[2]

  • Water Wash: Wash the organic layer with deionized water to remove any residual base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product, now free of 3-methylbenzoic acid.

Protocol 2: Purification by Recrystallization

This protocol is for purifying a solid product contaminated with 3-methylbenzoic acid. The key is to select a solvent in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the acid has different solubility properties.

  • Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate).[17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until it boils. Continue adding small portions of the hot solvent until the solid just dissolves completely.[2][19]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering soluble impurities.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all residual solvent.

Visualized Workflows

G cluster_0 Acid-Base Extraction Workflow A Crude Mixture (Product + 3-Methylbenzoic Acid) in Organic Solvent B Add Saturated NaHCO₃(aq) Shake & Vent A->B C Separatory Funnel (Two Layers Form) B->C D Organic Layer (Purified Product) C->D Top Layer (if solvent is less dense) E Aqueous Layer (Sodium 3-Methylbenzoate) C->E Bottom Layer F Wash with H₂O D->F I Acidify with HCl(aq) E->I G Dry (Na₂SO₄) & Evaporate F->G H Final Pure Product G->H J Recovered 3-Methylbenzoic Acid I->J

Caption: Workflow for removing 3-methylbenzoic acid via acid-base extraction.

G cluster_1 Troubleshooting: Low Recrystallization Yield q_node q_node s_node s_node Start Low Crystal Yield Q1 Was minimal hot solvent used? Start->Q1 S1 Solution: Evaporate excess solvent and re-cool. Q1->S1 No Q2 Did solution cool slowly? Q1->Q2 Yes S2 Solution: Re-dissolve and cool slowly (insulate flask). Q2->S2 No Q3 Tried to induce crystallization? Q2->Q3 Yes S3 Solution: Scratch flask or add a seed crystal. Q3->S3 No End Re-evaluate solvent choice. Q3->End Yes

Caption: Decision tree for troubleshooting poor yield in recrystallization.

References

Technical Support Center: Optimizing Ethyl 3-Methylbenzoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 3-methylbenzoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 3-methylbenzoic acid with ethanol using an acid catalyst. This is a well-established and cost-effective method for producing a wide range of esters.

Q2: Which acid catalyst is most effective for this esterification, and what are the typical reaction times?

A2: Both sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are highly effective catalysts for this reaction. Comparative studies on similar esters suggest that p-TsOH may offer slightly better yields in a shorter time frame. Solid acid catalysts like modified clays are also an option, offering easier separation but potentially longer reaction times.[1]

Q3: My reaction yield is low. What are the common causes and how can I improve it?

A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction. Here are several factors to consider:

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants, reducing the yield.[2][3] Ensure all your reagents and glassware are dry. Using a Dean-Stark apparatus to remove water as it forms can significantly improve the yield.[1]

  • Incomplete Reaction: The reaction may not have reached equilibrium. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Typical reaction times can range from 1 to 10 hours, and heating to reflux is generally required.[2]

  • Insufficient Catalyst: Ensure you are using a sufficient amount of a fresh, high-quality acid catalyst.[2] For sulfuric acid, a catalytic amount is typically a few drops of concentrated acid.[4]

  • Sub-optimal Temperature: The reaction should be heated to reflux to ensure a reasonable reaction rate. The reflux temperature will depend on the boiling point of the alcohol used (in this case, ethanol).[2]

Q4: I am observing side reactions. What are they and how can I minimize them?

A4: While the esterification of 3-methylbenzoic acid is generally a clean reaction, potential side reactions can occur, especially at higher temperatures or with prolonged reaction times. These can include:

  • Ether Formation: Ethanol can dehydrate in the presence of a strong acid catalyst to form diethyl ether, especially at higher temperatures.

  • Charring/Sulfonation: With concentrated sulfuric acid, some charring or sulfonation of the aromatic ring can occur if the temperature is too high. Using a milder catalyst like p-TsOH can mitigate this.

To minimize side reactions, use the optimal catalyst concentration and reaction temperature, and monitor the reaction progress to avoid unnecessarily long reaction times.

Q5: What is the best way to purify the final product, this compound?

A5: After the reaction is complete, the workup and purification procedure typically involves:

  • Neutralization: Quench the reaction by pouring it into a saturated solution of sodium bicarbonate to neutralize the acid catalyst.[2]

  • Extraction: Extract the ester into an organic solvent like diethyl ether or dichloromethane.[2]

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[2]

  • Solvent Removal: Remove the solvent using a rotary evaporator.[2]

  • Distillation: Purify the crude ester by vacuum distillation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction is slow or not proceeding Insufficient catalystAdd a small amount of additional acid catalyst.
Low reaction temperatureEnsure the reaction is at a steady reflux.
Wet reagents or glasswareUse anhydrous ethanol and oven-dried glassware.
Low Yield Reaction has not reached equilibriumIncrease the reaction time and monitor by TLC.
Water is inhibiting the reactionUse a Dean-Stark trap to remove water azeotropically.
Loss of product during workupEnsure complete extraction and careful separation of layers.
Product is dark or contains impurities Charring from strong acid catalystUse a milder catalyst like p-TsOH or purify by distillation.
Incomplete neutralizationEnsure the product is thoroughly washed with sodium bicarbonate solution.
Difficulty isolating the product Emulsion formation during extractionAdd a small amount of brine to help break the emulsion.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the esterification of benzoic acid derivatives. While specific to related compounds, these provide a good starting point for optimizing the synthesis of this compound.

Carboxylic AcidAlcoholCatalyst (mol%)Reaction Time (h)Yield (%)Source
3-Methylbenzoic AcidEthanolp-TsOH (3%)582[1]
3-Methylbenzoic AcidEthanolH₂SO₄ (5%)678[1]
3-Methylbenzoic AcidEthanolp-TsOH (3%) with Dean-Stark588[1]
3-Methylbenzoic AcidEthanolAmberlyst-15875[1]

Experimental Protocols

Key Experiment: Fischer Esterification of 3-Methylbenzoic Acid

This protocol details the synthesis of this compound using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Materials:

  • 3-methylbenzoic acid

  • Anhydrous ethanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (for Dean-Stark trap)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, combine 3-methylbenzoic acid (1 equivalent), anhydrous ethanol (3-5 equivalents), and a catalytic amount of p-TsOH (e.g., 3 mol%). Add enough toluene to fill the arm of the Dean-Stark trap.

  • Heating: Heat the reaction mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting carboxylic acid is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • Extract the product with diethyl ether (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Fischer_Esterification_Pathway Fischer Esterification of 3-Methylbenzoic Acid 3-Methylbenzoic_Acid 3-Methylbenzoic Acid Protonated_Carbonyl Protonated Carbonyl 3-Methylbenzoic_Acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ethyl_3-methylbenzoate This compound Protonated_Ester->Ethyl_3-methylbenzoate - H+ H+ H+ Ethanol Ethanol Water H₂O

Caption: Reaction pathway for the acid-catalyzed esterification.

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup Combine Reactants (3-Methylbenzoic Acid, Ethanol, Catalyst) Reflux Heat to Reflux (with Dean-Stark Trap) Setup->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Neutralize with NaHCO₃ Monitor->Quench Extract Extract with Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Rotary Evaporation Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Final_Product Final_Product Distill->Final_Product Pure this compound

Caption: Step-by-step experimental workflow for synthesis.

References

Technical Support Center: Troubleshooting Phase Separation in Ethyl 3-methylbenzoate Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation issues during the workup of Ethyl 3-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor phase separation or emulsion formation during the workup of this compound?

A1: The primary cause is often the presence of unreacted carboxylic acid (3-methylbenzoic acid) or residual base from neutralization steps, which can act as surfactants and stabilize the interface between the organic and aqueous layers. Vigorous shaking during extraction can also contribute to the formation of a stable emulsion.

Q2: Why is a brine (saturated NaCl solution) wash recommended during the workup?

A2: A brine wash serves two main purposes. First, it increases the ionic strength of the aqueous layer, which reduces the solubility of the organic ester in the aqueous phase, thereby increasing the yield in the organic layer.[1][2] Second, it helps to break up emulsions by drawing water out of the organic layer and disrupting the stable interface between the two phases.[1][3][4]

Q3: My aqueous layer is basic after the sodium bicarbonate wash, but I still have an emulsion. What could be the issue?

A3: Even with a basic aqueous layer, some partially soluble salts of the carboxylic acid might persist at the interface, stabilizing the emulsion. Other factors like the presence of fine solid particulates or the similar densities of the organic and aqueous phases can also contribute to a persistent emulsion.

Q4: Can the choice of organic solvent affect phase separation?

A4: Yes, the choice of solvent is crucial. Solvents like diethyl ether and ethyl acetate can dissolve a significant amount of water, which can sometimes complicate phase separation.[2] Using a less polar solvent might improve separation, but you must ensure your product, this compound, is highly soluble in it.

Q5: How can I confirm that the organic layer contains my desired product, this compound?

A5: The most common method is Thin Layer Chromatography (TLC). You can spot the organic layer, your starting materials (3-methylbenzoic acid and ethanol), and a co-spot on a TLC plate and elute with an appropriate solvent system. The presence of a new spot that is not present in the starting materials indicates the formation of a new compound, presumably your ester. Further characterization by IR or NMR spectroscopy would be needed for definitive confirmation.[5]

Troubleshooting Guide for Phase Separation Issues

This guide provides a systematic approach to resolving phase separation problems during the workup of this compound.

Problem: A persistent emulsion has formed between the organic and aqueous layers.

Solution Workflow:

Troubleshooting_Workflow Troubleshooting Emulsion Formation start Persistent Emulsion Formed patience 1. Let it Stand Allow the separatory funnel to sit undisturbed for 10-20 minutes. start->patience gentle_stir 2. Gentle Mechanical Agitation Gently swirl the funnel or stir the emulsion layer with a glass rod. patience->gentle_stir If emulsion persists end Phases Separated patience->end If emulsion breaks brine 3. Add Saturated Brine (NaCl) Increases ionic strength of the aqueous phase. gentle_stir->brine If emulsion persists gentle_stir->end If emulsion breaks ph_adjust 4. pH Adjustment Ensure the aqueous layer is neutral or slightly basic. brine->ph_adjust If emulsion persists brine->end If emulsion breaks centrifuge 5. Centrifugation Physically forces the separation of the layers. ph_adjust->centrifuge If emulsion persists ph_adjust->end If emulsion breaks filtration 6. Filtration Pass the mixture through a pad of Celite® or glass wool. centrifuge->filtration If centrifugation is not possible or ineffective centrifuge->end If emulsion breaks filtration->end

Troubleshooting workflow for breaking emulsions.
Data on Emulsion Breaking Techniques

TechniqueRelative SpeedEffectiveness for Fine EmulsionsImpact on Product YieldTypical Application
Letting it Stand SlowLowHighMinor, loose emulsions
Gentle Swirling/Stirring Slow to ModerateLow to ModerateHighMinor, loose emulsions
Adding Brine (Saturated NaCl) ModerateModerateHighMost common technique for ester workups[4]
pH Adjustment ModerateModerateHighEmulsions stabilized by acidic or basic impurities
Centrifugation FastHighHighStubborn or fine emulsions[6]
Filtration (Celite®/Glass Wool) ModerateHighCan lead to some product lossEmulsions with particulate matter[7]
Heating/Cooling ModerateModerateRisk of product degradation/decompositionThermally stable products
Adding a Different Solvent ModerateModerateCan complicate solvent removalWhen other methods fail

Experimental Protocol: Fischer Esterification and Workup of this compound

This protocol is a representative procedure adapted from standard methods for Fischer esterification of benzoic acid derivatives.[5][8][9]

Materials:

  • 3-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

Part 1: Esterification

  • In a round-bottom flask, combine 3-methylbenzoic acid and an excess of anhydrous ethanol (e.g., 3-5 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.

Part 2: Workup and Phase Separation

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add diethyl ether (or ethyl acetate) to dissolve the ester and dilute the reaction mixture.

  • Add water to the separatory funnel and shake gently to mix. Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above. Remove the lower aqueous layer.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 3-methylbenzoic acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently. Continue washing until no more gas is evolved. Separate the layers.

  • Wash the organic layer with saturated sodium chloride (brine) solution to remove dissolved water and help break any minor emulsions.[10] Separate the layers.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter or decant the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.

  • Further purification can be achieved by distillation if necessary.

Workflow for the Workup Procedure:

Workup_Workflow start Reaction Mixture (Ester, excess EtOH, H2SO4, unreacted acid) add_ether Add Diethyl Ether/Ethyl Acetate start->add_ether water_wash Wash with Water (Removes bulk of acid and EtOH) add_ether->water_wash bicarb_wash Wash with sat. NaHCO3 (Neutralizes remaining acid) water_wash->bicarb_wash brine_wash Wash with Brine (Removes dissolved water) bicarb_wash->brine_wash dry Dry with MgSO4/Na2SO4 brine_wash->dry evaporate Evaporate Solvent dry->evaporate product Crude this compound evaporate->product

General workflow for the workup of this compound.

References

Preventing hydrolysis of Ethyl 3-methylbenzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-methylbenzoate

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the ester bond is cleaved by water to form 3-methylbenzoic acid and ethanol. This reaction can be catalyzed by the presence of acids or bases.[1][2] This degradation compromises the purity of the compound, potentially affecting experimental outcomes.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of hydrolysis is primarily influenced by three factors:

  • Moisture: As a reactant, the presence of water is the most critical factor.[1][3]

  • pH: The reaction is significantly faster in both acidic and basic conditions compared to a neutral pH.[1][2][4]

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[5]

Q3: What are the ideal storage conditions to prevent hydrolysis?

A3: To minimize hydrolysis, this compound should be stored in a tightly sealed container to prevent moisture ingress.[1] The environment should be cool, dry, and inert. Storing the compound in a desiccator containing a drying agent like anhydrous magnesium sulfate or molecular sieves is highly recommended.[6] For long-term storage, flushing the container with an inert gas such as argon or nitrogen can displace air and moisture.[1][6]

Q4: Can I store this compound in a standard laboratory freezer?

A4: While low temperatures slow down reaction rates, standard freezers can have high humidity, which can introduce moisture and promote hydrolysis over time, especially if the container is not perfectly sealed or is opened frequently.[6] If freezer storage is necessary, ensure the compound is in a tightly sealed vial, perhaps further enclosed in a sealed bag with a desiccant.

Q5: Are there any chemical stabilizers I can add to prevent hydrolysis?

A5: Yes, certain chemical stabilizers can be used. Carbodiimides, for instance, can react with the carboxylic acid product of hydrolysis, effectively inhibiting the degradation process.[3][7] Antioxidants may also be employed to prevent oxidation that can sometimes trigger hydrolysis.[3] However, the addition of any stabilizer should be carefully considered as it will alter the composition of your sample.

Troubleshooting Guide

This guide helps diagnose and resolve issues related to the degradation of this compound.

Problem Potential Cause Recommended Solution
Decreased Purity Over Time (presence of 3-methylbenzoic acid) Hydrolysis due to moisture exposure. Store the compound in a desiccator over a drying agent (e.g., anhydrous Na₂SO₄, MgSO₄).[6][8] Ensure containers are tightly sealed. For highly sensitive applications, store under an inert atmosphere (Argon or Nitrogen).[1][6]
Contamination with acidic or basic residues. Ensure all storage containers and handling equipment are clean and neutral. If the source material was synthesized, ensure the workup procedure effectively removed all acidic or basic catalysts.[8]
Elevated storage temperature. Store the compound in a cool, dark place. Avoid exposure to direct sunlight or heat sources.[6]
Inconsistent Experimental Results Variable purity of this compound aliquots. Implement a strict storage protocol for all batches. Regularly check the purity of the stock material using analytical methods like GC or HPLC.
Appearance of an Acidic Impurity in Analytical Data (e.g., HPLC, GC-MS) Formation of 3-methylbenzoic acid via hydrolysis. Confirm the identity of the impurity by comparing its retention time or mass spectrum with a standard of 3-methylbenzoic acid. Follow the solutions for "Decreased Purity Over Time".
Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the degradation of this compound.

G start Purity of Ethyl 3-methylbenzoate is decreasing check_storage Review Storage Conditions start->check_storage check_contam Investigate Contamination start->check_contam moisture Is the container tightly sealed & stored with a desiccant? check_storage->moisture acid_base Any acidic/basic residue possible from synthesis or handling? check_contam->acid_base temp Is storage temperature cool and stable? moisture->temp Yes solution_seal Action: Use tightly sealed containers with desiccant. Consider vacuum sealing. moisture->solution_seal No atmosphere Is an inert atmosphere required/used? temp->atmosphere Yes solution_temp Action: Store in a cool, dark, and stable environment. temp->solution_temp No solution_inert Action: Store under Argon or Nitrogen atmosphere. atmosphere->solution_inert No solution_neutralize Action: Re-purify the ester. Ensure all glassware and equipment are neutral. acid_base->solution_neutralize Yes

Caption: Troubleshooting decision tree for this compound degradation.

Quantitative Data on Ester Hydrolysis

Table 1: Rate Constants for Base-Catalyzed Hydrolysis of Ethyl Benzoate in a Methanol-Water Mixture [5]

Temperature (°C)Methanol % (v/v)Water % (v/v)Rate Constant, k (M⁻¹s⁻¹)
2030701.870
2050501.690
2070301.550
3030702.400
3050502.220
3070302.050
4030702.750
4050502.455
4070302.300

Data adapted from a study on the base-catalyzed hydrolysis of ethyl benzoate. The trend indicates that the reaction rate increases with temperature and with a higher concentration of water.[5]

Experimental Protocols & Visualizations

Hydrolysis Reaction Pathway

Hydrolysis can be catalyzed by either acid or base, as illustrated below.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis ester_acid This compound intermediate_acid Protonated Intermediate ester_acid->intermediate_acid + H₃O⁺ h3o H₃O⁺ (Acid Catalyst) h2o_acid H₂O products_acid 3-Methylbenzoic Acid + Ethanol intermediate_acid->products_acid + H₂O, - H₃O⁺ ester_base This compound intermediate_base Tetrahedral Intermediate ester_base->intermediate_base + OH⁻ oh OH⁻ (Base Catalyst) h2o_base H₂O products_base 3-Methylbenzoate Anion + Ethanol intermediate_base->products_base final_product 3-Methylbenzoic Acid products_base->final_product + H₃O⁺ (workup)

Caption: Acid and base-catalyzed hydrolysis pathways of this compound.

Protocol: Monitoring the Stability of this compound

This protocol outlines a method to quantify the stability of this compound under various storage conditions using Gas Chromatography (GC).

Objective: To determine the rate of hydrolysis of this compound under controlled conditions.

Materials:

  • This compound (high purity)

  • 3-methylbenzoic acid (for standard curve)

  • Anhydrous solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate)

  • GC vials with caps

  • Controlled environment chambers (e.g., incubators, desiccators)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Methodology:

  • Sample Preparation:

    • Prepare several aliquots of high-purity this compound in GC vials.

    • Divide the vials into different storage condition groups (e.g., Room Temp/Ambient Humidity, Room Temp/Desiccated, 40°C/75% RH, 4°C/Desiccated).

    • Prepare a stock solution of this compound and 3-methylbenzoic acid in the chosen anhydrous solvent for creating a standard curve.

  • Time-Point Analysis:

    • At specified time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage condition group.

    • Dilute the sample to a known concentration using the anhydrous solvent.

    • Analyze the sample immediately using GC-FID.

  • Gas Chromatography (GC) Analysis:

    • Column: A suitable capillary column (e.g., DB-5, HP-5).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min.

    • Detector Temperature: 280°C (FID).

    • Carrier Gas: Helium or Hydrogen.

    • Inject a standard volume (e.g., 1 µL) of the diluted sample.

  • Data Analysis:

    • Generate a standard curve for both this compound and 3-methylbenzoic acid to correlate peak area with concentration.

    • For each time point, quantify the concentration of the remaining this compound and the formed 3-methylbenzoic acid.

    • Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.

Experimental Workflow Diagram

G start Start: High-Purity This compound prep Prepare Aliquots for Different Storage Conditions (Temp, Humidity, etc.) start->prep storage Store Samples for Defined Time Intervals (T=0, 1wk, 1mo, etc.) prep->storage sampling At Each Time Point, Remove and Prepare Sample for Analysis storage->sampling analysis Analyze by GC-FID (or HPLC) sampling->analysis quant Quantify Ester and Acid Concentrations Against Standard Curve analysis->quant data Plot Concentration vs. Time Determine Degradation Rate quant->data end End: Stability Profile Determined data->end

Caption: Workflow for a typical stability study of this compound.

References

Technical Support Center: Scale-up of Ethyl 3-methylbenzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up production of Ethyl 3-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent method for industrial-scale production of this compound is the Fischer-Speier esterification.[1] This process involves the acid-catalyzed reaction of 3-methylbenzoic acid with ethanol.[2] It is a well-established, cost-effective method, though not without its challenges in a scale-up context.

Q2: Why is the Fischer esterification reaction challenging to scale up for this compound production?

A2: The primary challenge in scaling up the Fischer esterification is its reversible nature.[1][3] The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the yield of this compound.[2] At a larger scale, efficient removal of this water and managing reaction equilibrium become critical.

Q3: What are the typical acid catalysts used, and what are the considerations for their use at scale?

A3: Commonly used catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][3] While effective, these acids are corrosive and require neutralization during the work-up phase, which can generate significant aqueous waste. At an industrial scale, the handling and disposal of this corrosive and acidic waste are major considerations.

Q4: What are the key safety concerns when scaling up the production of this compound?

A4: Key safety concerns during scale-up include:

  • Handling of corrosive acids: Concentrated sulfuric acid is highly corrosive and requires appropriate personal protective equipment (PPE) and handling procedures.

  • Flammable solvents: Ethanol is flammable, and its use in large quantities requires a well-ventilated production area and adherence to fire safety protocols.

  • Reaction exotherms: While the esterification reaction is not violently exothermic, careful temperature control is necessary to prevent side reactions and ensure process safety.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes & Recommended Actions

Possible CauseRecommended Action
Incomplete Reaction (Equilibrium) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, consider the following: • Increase the excess of ethanol: Using a larger stoichiometric excess of ethanol can shift the equilibrium to favor the formation of this compound.[2] • Increase reaction time: Ensure the reaction is running for a sufficient duration to reach completion. Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Inefficient Water Removal The presence of water, a byproduct of the reaction, can inhibit the forward reaction.[2] • Utilize a Dean-Stark trap: For larger scale reactions, a Dean-Stark apparatus is effective for the continuous removal of water via azeotropic distillation with a suitable solvent like toluene.[1]
Suboptimal Reaction Temperature The reaction temperature affects the rate of reaction. • Optimize temperature: The reaction is typically conducted at the reflux temperature of the alcohol.[3] Ensure the heating is consistent and maintained at the optimal temperature to facilitate the reaction without promoting side reactions.
Catalyst Inactivity The acid catalyst may be of insufficient concentration or quality. • Verify catalyst concentration: Ensure the correct amount of catalyst is added. • Use a fresh, high-quality catalyst: Impurities in the catalyst can affect its performance.
Issue 2: Product Purity Issues

Possible Causes & Recommended Actions

Possible CauseRecommended Action
Presence of Unreacted 3-methylbenzoic Acid Incomplete reaction or inefficient purification can leave unreacted starting material. • Optimize reaction conditions: Refer to the "Low Yield" section to drive the reaction to completion. • Improve work-up: During the work-up, wash the organic layer with a sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted 3-methylbenzoic acid.[3]
Formation of By-products Side reactions can lead to impurities. A potential byproduct is diethyl ether, formed from the dehydration of ethanol at high temperatures with a strong acid catalyst. • Control reaction temperature: Avoid excessively high temperatures to minimize the formation of diethyl ether. • Optimize catalyst concentration: Use the minimum effective amount of acid catalyst.
Ineffective Purification The purification process may not be adequately separating the product from impurities. • Optimize distillation: If using distillation for purification, ensure the distillation column has sufficient theoretical plates and the reflux ratio is optimized for the separation of this compound from any close-boiling impurities.
Issue 3: Work-up and Phase Separation Problems

Possible Causes & Recommended Actions

Possible CauseRecommended Action
Poor Phase Separation During the aqueous wash steps, incomplete separation of the organic and aqueous layers can occur. • Allow for adequate settling time: In large-scale extractions, longer settling times may be necessary. • Use of brine wash: A final wash with a saturated sodium chloride (brine) solution can help to break emulsions and improve the separation of the layers by increasing the ionic strength of the aqueous phase.
Emulsion Formation Vigorous mixing during the wash steps can lead to the formation of stable emulsions. • Gentle mixing: Gently invert the separatory funnel or use a stirrer with controlled agitation speed in a reactor to avoid vigorous shaking. • Addition of brine: As mentioned above, brine can help to break emulsions.

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from 3-methylbenzoic acid and ethanol with acid catalysis, incorporating measures for efficient water removal.

Materials:

  • 3-methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (for azeotropic water removal)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reactant Charging: In a reactor equipped with a mechanical stirrer, heating mantle, and a Dean-Stark apparatus with a reflux condenser, charge 3-methylbenzoic acid and an excess of anhydrous ethanol (typically 3-5 molar equivalents). Add toluene to the reactor.

  • Catalyst Addition: Slowly and with stirring, add the acid catalyst (e.g., 1-2% w/w of the carboxylic acid).

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue the reflux until no more water is collected in the trap.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC to confirm the disappearance of the starting material.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess ethanol and toluene under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in a suitable organic solvent like diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to remove the acid catalyst and any unreacted 3-methylbenzoic acid).

      • Saturated sodium chloride (brine) solution (to aid in phase separation).

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Visualizations

experimental_workflow reactant_charging Reactant Charging (3-methylbenzoic acid, Ethanol, Toluene) catalyst_addition Catalyst Addition (H₂SO₄ or p-TsOH) reactant_charging->catalyst_addition reaction Reaction & Water Removal (Reflux with Dean-Stark Trap) catalyst_addition->reaction monitoring Reaction Monitoring (GC or TLC) reaction->monitoring workup Work-up (Quenching, Extraction, Washes) reaction->workup monitoring->reaction purification Purification (Drying, Distillation) workup->purification final_product Final Product (this compound) purification->final_product troubleshooting_tree start Low Yield or Impure Product check_reaction Check Reaction Completion (GC/TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes complete Reaction Complete incomplete->complete No check_water_removal Check Water Removal increase_time->check_water_removal increase_etoh Increase Ethanol Excess check_water_removal->increase_etoh check_workup Check Work-up Procedure complete->check_workup acid_present Acidic Impurities Present? check_workup->acid_present wash_bicarb Wash with NaHCO₃ acid_present->wash_bicarb Yes no_acid No Acidic Impurities acid_present->no_acid No check_purification Check Purification Step wash_bicarb->check_purification no_acid->check_purification optimize_distillation Optimize Distillation Conditions check_purification->optimize_distillation

References

Interpreting the mass spectrum fragmentation of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the mass spectrum fragmentation of ethyl 3-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

A1: The molecular formula for this compound is C₁₀H₁₂O₂.[1][2][3] The expected monoisotopic mass and therefore the molecular ion peak (M+) in a mass spectrum will appear at a mass-to-charge ratio (m/z) of 164.[1][2]

Q2: I am not observing the molecular ion peak, or it is very weak. What could be the reason?

A2: In Electron Ionization (EI) mass spectrometry, the high energy used can cause extensive fragmentation, sometimes leading to a weak or absent molecular ion peak.[4] This is particularly true for molecules that can easily fragment. However, for aromatic compounds like this compound, the molecular ion peak is generally expected to be reasonably abundant due to the stability of the aromatic ring.[5] If the peak is absent, consider the following:

  • Inlet Temperature: Too high of an inlet temperature can cause thermal degradation of the sample before ionization.

  • Ionization Energy: While 70 eV is standard, a slightly lower ionization energy might reduce fragmentation and enhance the molecular ion peak.

  • Sample Purity: Impurities in the sample can interfere with the ionization of the target molecule.

Q3: What are the major fragment ions I should expect to see in the mass spectrum of this compound?

A3: The fragmentation of this compound is expected to follow patterns similar to other aromatic esters. The most common fragmentation pathways involve the ester group and the aromatic ring. The primary expected fragments are:

  • m/z 119: This is the base peak and corresponds to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion, forming the stable 3-methylbenzoyl cation.

  • m/z 91: This peak arises from the loss of carbon monoxide (CO, 28 Da) from the 3-methylbenzoyl cation (m/z 119), resulting in the tolyl cation.

  • m/z 65: This fragment can be formed from the tolyl cation (m/z 91) by the loss of acetylene (C₂H₂, 26 Da).

Q4: I am seeing a peak at m/z 135. What could this correspond to?

A4: A peak at m/z 135 could result from the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion. This fragmentation pathway is less common than the loss of the ethoxy radical but is still possible.

Q5: My observed fragmentation pattern does not match the expected pattern. What should I check?

A5: If your fragmentation pattern is significantly different from the expected one, consider these possibilities:

  • Isomer Contamination: Ensure your sample is pure this compound and not contaminated with its isomers (ethyl 2-methylbenzoate or ethyl 4-methylbenzoate), which could produce similar but distinct fragmentation patterns.

  • Instrument Calibration: Verify that the mass spectrometer is properly calibrated.

  • Background Contamination: Check for background signals from column bleed (if using GC-MS) or other contaminants in the system.

  • Different Ionization Method: Confirm that you are using Electron Ionization (EI). Other ionization methods like Chemical Ionization (CI) or Electrospray Ionization (ESI) will produce different spectra with less fragmentation.[4][6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
No Signal or Very Low Intensity Sample concentration is too low.Prepare a more concentrated sample.
No sample is reaching the ion source.Check the injection system, and ensure the sample is volatile enough for the inlet conditions.
Instrument is not tuned correctly.Perform an instrument tune and calibration.
Unexpected Peaks in the Spectrum Sample is contaminated.Purify the sample. Run a blank to check for background contamination.
Air leak in the system.Check for leaks, indicated by prominent peaks at m/z 18 (H₂O), 28 (N₂), 32 (O₂), and 40 (Ar).
Column bleed (GC-MS).Condition the GC column. Use a low-bleed column.
Poor Reproducibility Inconsistent sample injection volume.Use an autosampler for precise injections.
Fluctuations in ion source temperature.Allow the instrument to stabilize before running samples.
Changes in vacuum pressure.Check the vacuum system for leaks or pump issues.

Quantitative Data Summary

The expected major ions in the electron ionization mass spectrum of this compound are summarized below. Relative intensities are estimates based on typical fragmentation patterns of aromatic esters and may vary depending on the instrument and experimental conditions.

m/zProposed Fragment IonStructureLoss from Molecular Ion (m/z 164)Probable Relative Intensity
164Molecular Ion[C₁₀H₁₂O₂]⁺•-Moderate
135[M - C₂H₅]⁺[C₈H₇O₂]⁺•CH₂CH₃ (29 Da)Low
119[M - OC₂H₅]⁺[C₈H₇O]⁺•OCH₂CH₃ (45 Da)High (Base Peak)
91[M - OC₂H₅ - CO]⁺[C₇H₇]⁺•OCH₂CH₃ + CO (73 Da)Moderate to High
65[C₅H₅]⁺[C₅H₅]⁺C₃H₂ from m/z 91 (26 Da)Moderate

Experimental Protocol: Acquiring an EI Mass Spectrum

This protocol outlines the general steps for acquiring an electron ionization (EI) mass spectrum of a liquid sample like this compound using a gas chromatograph-mass spectrometer (GC-MS) system.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Filter the sample if any particulate matter is present.

2. Instrument Setup (Typical GC-MS Parameters):

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

3. Data Acquisition:

  • Inject 1 µL of the prepared sample into the GC-MS.

  • Start the data acquisition.

  • The total run time will be determined by the GC temperature program.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern and compare it to the expected fragments and library spectra if available.

Visualization of Fragmentation Pathway

Fragmentation_Pathway M This compound (m/z 164) [C10H12O2]+• F1 [M - C2H5O]+• (m/z 119) [C8H7O]+ M->F1 - •OC2H5 F4 [M - C2H5]+ (m/z 135) [C8H7O2]+ M->F4 - •C2H5 F2 [M - C2H5O - CO]+ (m/z 91) [C7H7]+ F1->F2 - CO F3 [C5H5]+ (m/z 65) F2->F3 - C2H2

Caption: Fragmentation pathway of this compound in EI-MS.

References

Assigning peaks in the 1H NMR spectrum of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the assignment of peaks in the ¹H NMR spectrum of Ethyl 3-methylbenzoate.

Troubleshooting Guides and FAQs

Q1: I am seeing a triplet at around 1.4 ppm and a quartet at around 4.4 ppm. How do I assign these signals?

A1: These signals are characteristic of an ethyl group (-CH₂CH₃).

  • The triplet integrating to 3H at approximately 1.4 ppm corresponds to the methyl protons (-CH₃). It is split into a triplet by the adjacent two methylene protons (n+1 = 2+1 = 3).

  • The quartet integrating to 2H around 4.4 ppm is assigned to the methylene protons (-CH₂-). These protons are deshielded because they are adjacent to an oxygen atom. They are split into a quartet by the neighboring three methyl protons (n+1 = 3+1 = 4).

Q2: There is a singlet at approximately 2.4 ppm. Which protons does this correspond to?

A2: The singlet integrating to 3H at around 2.4 ppm is assigned to the methyl group attached to the aromatic ring (Ar-CH₃). It appears as a singlet because it has no adjacent protons to couple with.

Q3: I am having trouble assigning the peaks in the aromatic region (around 7.2-7.9 ppm). How can I differentiate them?

A3: The four protons on the disubstituted benzene ring are chemically non-equivalent and will appear as multiplets in the aromatic region. Based on the substitution pattern of this compound, we expect to see four signals in this region. The typical chemical shifts are influenced by the electron-withdrawing ester group and the electron-donating methyl group.

  • The protons ortho to the ester group are expected to be the most deshielded.

  • The protons ortho and para to the methyl group will be more shielded.

Detailed analysis often requires two-dimensional NMR techniques (like COSY) for unambiguous assignment, but a general assignment can be made based on expected chemical shifts and splitting patterns. The protons at positions 2 and 6 will be influenced differently than the protons at positions 4 and 5.

Q4: My chemical shifts are slightly different from the literature values. Is this a problem?

A4: Minor variations in chemical shifts (typically ±0.02 ppm) are common and can be caused by several factors, including:

  • The concentration of the sample.

  • The specific deuterated solvent used.

  • The temperature at which the spectrum was acquired.

  • Instrument calibration.

As long as the splitting patterns and integration values are correct, small deviations in chemical shifts are generally not a cause for concern.

Data Presentation

Table 1: ¹H NMR Peak Assignments for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.86Multiplet2HAromatic Protons (H-2, H-6)
~7.32Multiplet2HAromatic Protons (H-4, H-5)
4.38Quartet (q)2H-OCH₂CH₃
2.41Singlet (s)3HAr-CH₃
1.38Triplet (t)3H-OCH₂CH₃

Note: The assignments for the aromatic protons are approximate and may be interchangeable without further 2D NMR analysis.

Experimental Protocols

Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm (or the residual solvent peak to its known chemical shift).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, splitting patterns, and integration to assign the structure.

Mandatory Visualization

G cluster_0 ¹H NMR Spectrum Analysis Workflow cluster_1 Feature Analysis start Obtain ¹H NMR Spectrum process Process Spectrum (FT, Phasing, Baseline Correction) start->process calibrate Calibrate Chemical Shift (TMS at 0 ppm) process->calibrate analyze Analyze Key Features calibrate->analyze chem_shift Chemical Shift (δ) - Electronic Environment analyze->chem_shift What? integration Integration - Proton Ratio analyze->integration How many? splitting Splitting (Multiplicity) - Neighboring Protons analyze->splitting Neighbors? assign Assign Peaks to Protons chem_shift->assign integration->assign splitting->assign structure Confirm Structure of This compound assign->structure

Caption: Workflow for the assignment of peaks in a ¹H NMR spectrum.

Minimizing ether formation during Ethyl 3-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-methylbenzoate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic procedures and minimize common side reactions, particularly the formation of diethyl ether.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of diethyl ether formation during the synthesis of this compound?

A1: Diethyl ether formation is a common side reaction during the Fischer-Speier esterification of 3-methylbenzoic acid with ethanol.[1] This reaction is catalyzed by strong acids, such as sulfuric acid (H₂SO₄), which can also catalyze the dehydration of ethanol to form diethyl ether, especially at elevated temperatures.[2] The mechanism involves the protonation of one ethanol molecule, which is then attacked by a second ethanol molecule in an Sₙ2 reaction to yield diethyl ether and water.

Q2: I suspect low yield of my ester is due to ether formation. How can I modify the reaction conditions to favor esterification?

A2: To favor esterification over ether formation, you can adjust several key parameters:

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of ether formation, which typically requires higher activation energy than esterification.[2]

  • Reactant Stoichiometry: Using an excess of the carboxylic acid (3-methylbenzoic acid) or removing water as it forms can shift the equilibrium towards the ester product, according to Le Châtelier's principle.[3][4][5]

  • Choice of Catalyst: While strong acids like sulfuric acid are effective, they are also strong dehydrating agents that promote ether formation.[2] Consider using a milder acid catalyst or a solid acid catalyst.[2][6][7]

Q3: Which acid catalyst is recommended to minimize ether formation?

A3: While sulfuric acid is commonly used, alternatives like p-toluenesulfonic acid (p-TsOH) or phosphoric acid can reduce the extent of ether formation.[2] Solid acid catalysts, such as cation-exchange resins (e.g., Amberlyst 15) or zeolites, are also excellent alternatives as they can be easily separated from the reaction mixture and may offer higher selectivity for esterification.[6][7]

Q4: How does the removal of water from the reaction mixture improve the yield of this compound?

A4: Fischer esterification is a reversible reaction that produces water as a byproduct.[3][4] Removing water as it is formed shifts the equilibrium to the right, favoring the formation of the ester product.[3][4][5] This can be achieved by using a Dean-Stark apparatus, which continuously removes the water-toluene azeotrope from the reaction mixture.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound 1. Ether Formation: The reaction temperature may be too high, or the acid catalyst may be too aggressive. 2. Incomplete Reaction: The reaction may not have reached equilibrium. 3. Loss during Workup: The ester may be lost during the aqueous workup due to its slight solubility in water.1. Reduce the reflux temperature. Consider using a milder catalyst such as p-TsOH or a solid acid catalyst.[2][6][7] 2. Increase the reaction time or use a Dean-Stark apparatus to remove water and drive the reaction to completion.[8] 3. Minimize the volume of water used for washing and ensure the organic layer is thoroughly separated.
Presence of a significant amount of a low-boiling point impurity This is likely diethyl ether, which has a boiling point of 34.6 °C.Confirm the identity of the impurity using techniques like GC-MS. To avoid its formation, refer to the solutions for minimizing ether formation mentioned above.
Difficulty in separating the product from unreacted 3-methylbenzoic acid Incomplete reaction or insufficient washing during the workup.Ensure the reaction goes to completion. During the workup, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.[9]

Experimental Protocols

Protocol 1: Low-Temperature Synthesis of this compound

This protocol aims to minimize ether formation by maintaining a lower reaction temperature.

Materials:

  • 3-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve 3-methylbenzoic acid in a four-fold molar excess of absolute ethanol.[4]

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume).

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux, maintaining a temperature of 60-65°C for 4-6 hours.[9]

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Visual Diagrams

Reaction Pathway

ReactionPathway Fischer Esterification vs. Ether Formation Reactants 3-Methylbenzoic Acid + Ethanol Protonation Protonated Carboxylic Acid Reactants->Protonation + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + Ethanol Ester_Product This compound + H₂O Tetrahedral_Intermediate->Ester_Product - H⁺, - H₂O Ethanol_Side Ethanol Protonated_Ethanol Protonated Ethanol Ethanol_Side->Protonated_Ethanol + H⁺ Ether_Product Diethyl Ether + H₂O Protonated_Ethanol->Ether_Product + Ethanol - H⁺, - H₂O

Caption: Competing pathways in acid-catalyzed synthesis.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Suspected Ether Byproduct check_temp Was reaction temperature above 70°C? start->check_temp check_catalyst Was concentrated H₂SO₄ used as catalyst? check_temp->check_catalyst No action_temp Action: Lower reaction temperature to 60-65°C. check_temp->action_temp Yes check_water Was water removed during the reaction? check_catalyst->check_water No action_catalyst Action: Switch to a milder catalyst (p-TsOH or solid acid). check_catalyst->action_catalyst Yes action_water Action: Use a Dean-Stark apparatus to remove water. check_water->action_water No end_node Re-run experiment and analyze yield/purity. check_water->end_node Yes action_temp->check_catalyst action_catalyst->check_water action_water->end_node

Caption: A logical workflow for troubleshooting low ester yield.

References

Technical Support Center: Catalyst Deactivation in Large-Scale Ethyl 3-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the large-scale synthesis of ethyl 3-methylbenzoate.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation in your esterification process.

Issue 1: Gradual Decrease in Reaction Rate and Product Yield

Question: We are observing a consistent decline in the conversion of 3-methylbenzoic acid and a lower yield of this compound over several batches using the same solid acid catalyst. What are the potential causes and how can we troubleshoot this?

Answer: A gradual decrease in catalytic activity is a classic sign of catalyst deactivation. The most common causes in an esterification reaction are fouling (coking), poisoning, and thermal degradation.[1][2]

Troubleshooting Steps:

  • Investigate Fouling (Coking):

    • Cause: High molecular weight byproducts or polymers can form and deposit on the catalyst surface and within its pores, blocking active sites.[1][3] This is a common issue in organic reactions.

    • Diagnosis:

      • Visually inspect the catalyst. A change in color (e.g., darkening or yellowing) can indicate the presence of organic deposits.

      • Perform Thermogravimetric Analysis (TGA) on a sample of the spent catalyst to quantify the amount of deposited organic material.

    • Solution:

      • Regeneration: A common method for removing coke is a controlled oxidation (calcination) in a stream of air at elevated temperatures (e.g., 350-600 °C).[4] The exact temperature will depend on the thermal stability of your specific catalyst.

      • Process Optimization: Lowering the reaction temperature, if possible, can reduce the rate of byproduct formation.[3] Ensure uniform heat distribution in the reactor to avoid localized "hot spots" that can accelerate coking.

  • Assess for Catalyst Poisoning:

    • Cause: Impurities in the feedstock (3-methylbenzoic acid or ethanol) can strongly adsorb to the active sites of the catalyst, rendering them inactive.[3] Common poisons for acid catalysts include nitrogen-containing compounds, sulfur compounds, and certain metals.[1][3] Water can also act as an inhibitor by competing for active sites.[2]

    • Diagnosis:

      • Analyze your feedstock for impurities using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma (ICP) analysis for metals.

      • Temperature-Programmed Desorption (TPD) with a probe molecule like ammonia can be used to quantify the loss of acidic sites on the catalyst.

    • Solution:

      • Feedstock Purification: Implement a purification step for your reactants. For example, using activated carbon can remove organic impurities.[5]

      • Catalyst Regeneration: Some poisons can be removed by washing the catalyst with appropriate solvents or acidic/basic solutions, followed by drying and calcination.[6][7]

  • Evaluate Thermal Degradation (Sintering):

    • Cause: Exposure to high temperatures can cause the catalyst's microscopic structure to change, leading to a loss of surface area and the collapse of its porous structure.[3] This is particularly relevant for supported metal catalysts and some solid acids.

    • Diagnosis:

      • Measure the surface area and pore volume of the spent catalyst using BET (Brunauer-Emmett-Teller) analysis and compare it to the fresh catalyst specifications. A significant decrease indicates sintering.[8]

      • X-ray Diffraction (XRD) can be used to detect changes in the crystalline structure of the catalyst support or active phase.

    • Solution:

      • Strict Temperature Control: Ensure your reactor's temperature does not exceed the catalyst's recommended operating range.

      • Catalyst Selection: If high temperatures are unavoidable, consider a catalyst with higher thermal stability.

Logical Troubleshooting Workflow for Decreased Activity

G start Decreased Reaction Rate / Yield check_fouling Investigate Fouling (Coking) start->check_fouling check_poisoning Investigate Poisoning start->check_poisoning check_sintering Investigate Thermal Degradation start->check_sintering visual_inspection Visual Inspection (Color Change?) check_fouling->visual_inspection feedstock_analysis Analyze Feedstock (GC-MS, ICP) check_poisoning->feedstock_analysis bet_analysis Perform BET Analysis check_sintering->bet_analysis tga_analysis Perform TGA Analysis visual_inspection->tga_analysis Yes coke_confirmed Coking Confirmed tga_analysis->coke_confirmed regenerate_calcination Regenerate via Calcination coke_confirmed->regenerate_calcination tpd_analysis Perform NH3-TPD feedstock_analysis->tpd_analysis Impurities Found poisoning_confirmed Poisoning Confirmed tpd_analysis->poisoning_confirmed purify_feedstock Purify Feedstock poisoning_confirmed->purify_feedstock regenerate_washing Regenerate via Washing poisoning_confirmed->regenerate_washing xrd_analysis Perform XRD Analysis bet_analysis->xrd_analysis Surface Area Loss sintering_confirmed Sintering Confirmed xrd_analysis->sintering_confirmed control_temp Improve Temperature Control sintering_confirmed->control_temp end Issue Resolved regenerate_calcination->end purify_feedstock->end regenerate_washing->end control_temp->end

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Issue 2: Increased Pressure Drop Across a Fixed-Bed Reactor

Question: We are experiencing a significant increase in the pressure drop across our fixed-bed reactor during the continuous synthesis of this compound. What could be the cause?

Answer: An increased pressure drop is typically due to physical or mechanical issues that obstruct the flow path through the catalyst bed. This can be caused by fouling or catalyst attrition.

Troubleshooting Steps:

  • Investigate Fouling and Pore Blockage:

    • Cause: As mentioned previously, the formation of heavy byproducts can deposit on the catalyst particles, leading to agglomeration and blockage of the channels within the reactor bed.[9]

    • Diagnosis: This often accompanies a decrease in reaction rate. A visual inspection of the catalyst at the reactor inlet may reveal particle agglomeration.

    • Solution: Catalyst regeneration through calcination can remove the fouling agents.[4] If the problem is severe, the catalyst bed may need to be replaced.

  • Assess Mechanical Deactivation (Attrition):

    • Cause: The catalyst particles can physically break down into smaller fines due to mechanical stress from high flow rates or abrasion.[2] These fines can then clog the reactor bed.

    • Diagnosis: Check the outlet stream for the presence of catalyst fines.

    • Solution:

      • Operate within the recommended flow rate limits for your catalyst.

      • Ensure the catalyst has sufficient mechanical strength for your reactor design. You may need to consult your catalyst supplier for a more robust formulation.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in esterification reactions?

A1: The primary mechanisms are chemical, thermal, and mechanical.[10]

  • Chemical: This includes poisoning by impurities in the feedstock and fouling by carbonaceous deposits (coke).[1][3]

  • Thermal: This involves the loss of active surface area due to high temperatures, known as sintering.[3]

  • Mechanical: This is the physical breakdown of the catalyst (attrition) or crushing.[2]

Common Catalyst Deactivation Mechanisms

G cluster_chemical Chemical Deactivation cluster_thermal Thermal Deactivation cluster_mechanical Mechanical Deactivation poisoning Poisoning (e.g., S, N compounds) deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst fouling Fouling / Coking (Polymer Deposits) fouling->deactivated_catalyst sintering Sintering (Loss of Surface Area) sintering->deactivated_catalyst attrition Attrition (Fines Formation) attrition->deactivated_catalyst catalyst Active Catalyst catalyst->poisoning catalyst->fouling catalyst->sintering catalyst->attrition

Caption: Major pathways of heterogeneous catalyst deactivation.

Q2: Which type of catalyst is typically used for large-scale this compound synthesis?

A2: While homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective, large-scale industrial processes often favor heterogeneous solid acid catalysts.[11][12] These include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia.[13][14] The primary advantages of solid catalysts are ease of separation from the product mixture, reduced corrosion, and the potential for regeneration and reuse, which are crucial for cost-effective and sustainable production.[11]

Q3: How can we monitor the health of our catalyst during production?

A3: Regular monitoring is key to preempting significant downtime.

  • Process Parameters: Track the reaction rate, conversion, and selectivity over time. A consistent downward trend is a primary indicator of deactivation. Also, monitor the pressure drop in fixed-bed reactors.

  • Sample Analysis: Periodically take a small sample of the catalyst (if possible) and analyze it. A comparison of its properties (e.g., acidity, surface area) with a fresh sample can provide a direct measure of its health.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Yes, in many cases, regeneration is possible and economically advantageous. The appropriate method depends on the cause of deactivation.[6]

  • For Fouling/Coking: Controlled calcination in air is a common and effective method.[4]

  • For Poisoning: Regeneration may involve washing with solvents, acids, or bases to remove the adsorbed poisons.[7]

  • For Sintering: Sintering is generally irreversible. In this case, the catalyst must be replaced.[2]

Data Presentation

The following tables illustrate typical quantitative changes observed in a deactivated solid acid catalyst compared to a fresh sample.

Table 1: Comparison of Physical and Chemical Properties

PropertyFresh CatalystDeactivated Catalyst% ChangeAnalytical Technique
BET Surface Area (m²/g)15095-36.7%BET Analysis[8]
Total Acidity (mmol NH₃/g)0.850.55-35.3%NH₃-TPD[15]
Pore Volume (cm³/g)0.400.21-47.5%BET Analysis
Carbon Content (wt%)< 0.1%5.8%> 5000%TGA / Elemental Analysis

Table 2: Impact on Reaction Performance (Illustrative Data)

ParameterBatch 1 (Fresh Catalyst)Batch 20 (Deactivated Catalyst)
Reaction Time to 95% Conversion (hours)814
This compound Yield (%)96%82%
Selectivity (%)>99%97%

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize catalyst deactivation.

Protocol 1: BET Surface Area and Pore Volume Analysis
  • Objective: To measure the specific surface area and pore size distribution of the catalyst, which are critical indicators of thermal degradation (sintering) or pore blockage.[8]

  • Instrumentation: Nitrogen adsorption-desorption analyzer (e.g., Micromeritics ASAP series).

  • Procedure:

    • Accurately weigh approximately 100-200 mg of the catalyst sample (both fresh and spent) into a sample tube.

    • Degas the sample under vacuum at a specified temperature (e.g., 200-300 °C) for several hours to remove any adsorbed moisture and volatiles. The degassing temperature should be below the point where the catalyst structure might be altered.

    • Cool the sample and transfer it to the analysis port of the instrument.

    • Perform a nitrogen adsorption-desorption measurement at liquid nitrogen temperature (77 K).

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) equation from the adsorption data.

    • Calculate the pore volume and pore size distribution using the Barrett-Joyner-Halenda (BJH) method from the desorption data.

Protocol 2: Temperature-Programmed Desorption of Ammonia (NH₃-TPD)
  • Objective: To quantify the total number and strength of acid sites on the catalyst surface. A loss of acidity is a direct measure of deactivation by poisoning or site blockage.[15]

  • Instrumentation: A chemisorption analyzer equipped with a thermal conductivity detector (TCD) and a mass spectrometer.

  • Procedure:

    • Place about 100 mg of the catalyst in a quartz reactor.

    • Pre-treat the sample by heating it in an inert gas flow (e.g., Helium or Argon) to a high temperature (e.g., 400-500 °C) to clean the surface.

    • Cool the sample to the adsorption temperature (e.g., 100 °C).

    • Introduce a gas mixture of ammonia and an inert gas (e.g., 5% NH₃ in He) and allow the catalyst to become saturated with ammonia.

    • Switch the gas flow back to the pure inert gas to remove any physisorbed ammonia.

    • Begin the temperature-programmed desorption by heating the sample at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).

    • The TCD or mass spectrometer will detect the amount of ammonia desorbing from the catalyst as a function of temperature. The total area under the desorption peak is proportional to the total number of acid sites.

Protocol 3: Thermogravimetric Analysis (TGA)
  • Objective: To determine the amount of carbonaceous deposits (coke or foulants) on the spent catalyst.[15]

  • Instrumentation: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small, accurately weighed amount of the spent catalyst (10-20 mg) into the TGA sample pan.

    • Heat the sample in an inert atmosphere (e.g., Nitrogen) to an initial temperature (e.g., 150 °C) and hold to drive off moisture and volatiles.

    • Switch the purge gas to an oxidizing atmosphere (e.g., air).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

    • The weight loss observed during the heating ramp in air corresponds to the combustion of the organic deposits. This weight loss is used to calculate the percentage of coke on the catalyst.

Experimental Workflow for Catalyst Characterization

G cluster_analysis Characterization Techniques start Obtain Spent and Fresh Catalyst Samples tga TGA (Quantify Coking) start->tga bet BET Analysis (Measure Surface Area) start->bet tpd NH3-TPD (Measure Acidity) start->tpd xrd XRD (Check Crystal Structure) start->xrd sem SEM (Visualize Surface) start->sem data_analysis Compare Data from Spent vs. Fresh Catalyst tga->data_analysis bet->data_analysis tpd->data_analysis xrd->data_analysis sem->data_analysis root_cause Determine Root Cause of Deactivation data_analysis->root_cause

Caption: Workflow for analyzing a deactivated catalyst.

References

Green Chemistry Approaches to Ethyl 3-Methylbenzoate Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of Ethyl 3-methylbenzoate. The focus is on environmentally benign methodologies that minimize waste and utilize safer reagents.

Frequently Asked Questions (FAQs)

Q1: What are the key green chemistry principles applicable to the synthesis of this compound?

A1: The primary green chemistry approach for synthesizing this compound is the use of heterogeneous solid acid catalysts to replace traditional corrosive mineral acids like sulfuric acid.[1][2] This simplifies catalyst separation and minimizes acidic waste streams. Additionally, employing alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption.[3] The use of bio-based solvents is another area of exploration to replace petroleum-derived solvents.[4]

Q2: What are the most common challenges encountered in the green synthesis of this compound?

A2: Common challenges include:

  • Low Conversion Rates: Incomplete conversion of 3-methylbenzoic acid can be due to catalyst deactivation, insufficient reaction time, or the equilibrium nature of the Fischer esterification reaction.[5]

  • Byproduct Formation: Side reactions, such as the etherification of ethanol, can occur at elevated temperatures.

  • Difficult Product Isolation: Separating the product from unreacted starting materials and the catalyst can be challenging, especially with viscous reaction mixtures.[6]

  • Catalyst Reusability: While solid catalysts are designed for reuse, their activity can diminish over multiple cycles due to poisoning or leaching.

Q3: How can I shift the equilibrium of the Fischer esterification towards the product side in a green manner?

A3: To favor the formation of this compound, you can use a large excess of one of the reactants, typically ethanol, as it can also serve as the solvent.[7] Another effective method is the removal of water as it is formed, which can be achieved using a Dean-Stark apparatus during the reaction.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Inactive or insufficient catalyst. 2. Reaction has not reached equilibrium. 3. Water formed during the reaction is inhibiting the forward reaction.1. Increase catalyst loading or use a freshly activated catalyst. 2. Extend the reaction time or increase the reaction temperature. 3. Use a Dean-Stark trap to remove water azeotropically.
Presence of Unreacted 3-Methylbenzoic Acid in the Product 1. Incomplete reaction. 2. Inefficient purification.1. See "Low Yield" solutions. 2. During workup, wash the organic layer with a mild base (e.g., 5% sodium carbonate solution) to remove unreacted acid.[8]
Formation of Diethyl Ether as a Byproduct High reaction temperatures leading to the dehydration of ethanol.Operate at the lowest effective temperature for the esterification reaction.
Difficulty in Separating the Catalyst The solid catalyst has a very fine particle size.Allow the reaction mixture to cool completely, which may help the catalyst to settle. Centrifugation followed by decantation can be an alternative to filtration.
Product is Contaminated with Water Incomplete drying of the organic phase after aqueous workup.Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) for a sufficient amount of time before the final solvent removal.[9]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of benzoate esters using various green catalysts. While specific data for this compound is limited, these examples with methyl benzoate provide a strong starting point for experimental design.

CatalystSubstrateAlcoholTemperature (°C)Reaction TimeConversion/Yield (%)Reference
Hβ ZeoliteBenzoic AcidMethanol7010 min (Microwave)99.99% Conversion, 67% Selectivity[3]
Sulfuric AcidBenzoic AcidMethanol7010 min (Microwave)99.99% Conversion, 86% Selectivity[3]
Zr/Ti Solid AcidBenzoic AcidMethanolReflux1-5 h~91% Yield[1]
Sulfuric AcidBenzoic AcidEthanolReflux1 h-[8][10]

Experimental Protocols

Protocol 1: Microwave-Assisted Esterification using a Solid Acid Catalyst

This protocol is adapted from the synthesis of methyl benzoate and can be applied to this compound.[3]

  • Catalyst Preparation: Activate the Hβ zeolite catalyst by heating it at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

  • Reaction Setup: In a microwave-safe reaction vessel, combine 3-methylbenzoic acid, a 3 to 5-fold molar excess of absolute ethanol, and the activated Hβ zeolite catalyst (typically 5-10 wt% relative to the carboxylic acid).

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat the mixture to the desired temperature (e.g., 70-100 °C) for a short duration (e.g., 10-30 minutes) with stirring.

  • Workup: After cooling, separate the catalyst by filtration. Wash the catalyst with ethanol and combine the filtrates.

  • Purification: Remove the excess ethanol by rotary evaporation. The remaining crude product can be purified by distillation under reduced pressure.

Protocol 2: Conventional Heating with a Reusable Solid Acid Catalyst

This protocol is based on the use of a Zr/Ti solid acid catalyst for methyl benzoate synthesis.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid, a 3 to 5-fold molar excess of absolute ethanol, and the Zr/Ti solid acid catalyst.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 1-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and stored for future use.

  • Product Isolation: Combine the filtrate and washings, and remove the excess ethanol using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation.

Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of the Carbonyl Oxygen cluster_step2 Step 2: Nucleophilic Attack by Ethanol cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation 3-Methylbenzoic_Acid 3-Methylbenzoic Acid Protonated_Acid Protonated 3-Methylbenzoic Acid 3-Methylbenzoic_Acid->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate1 + Ethanol Ethanol Ethanol Tetrahedral_Intermediate2 Protonated Intermediate Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Proton Transfer Protonated_Ester Protonated Ester Tetrahedral_Intermediate2->Protonated_Ester - H2O Ethyl_3-methylbenzoate This compound Protonated_Ester->Ethyl_3-methylbenzoate - H+ H2O Water H+_out H+

Caption: Mechanism of the acid-catalyzed Fischer Esterification.

Green_Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_separation Separation & Purification Acid 3-Methylbenzoic Acid Reaction_Vessel Reaction (Microwave or Conventional Heating) Acid->Reaction_Vessel Alcohol Ethanol (excess) Alcohol->Reaction_Vessel Catalyst Solid Acid Catalyst (e.g., Zeolite, Zr/Ti oxide) Catalyst->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Catalyst_Recycle Catalyst Recycling Filtration->Catalyst_Recycle Solid Evaporation Rotary Evaporation Filtration->Evaporation Liquid Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: General workflow for the green synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 3-methylbenzoate and Ethyl 4-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced differences in reactivity between structural isomers is paramount for reaction design, optimization, and predicting product outcomes. This guide provides an objective comparison of the chemical reactivity of ethyl 3-methylbenzoate and ethyl 4-methylbenzoate, supported by theoretical principles and experimental data.

Introduction

This compound and ethyl 4-methylbenzoate are aromatic esters, constitutional isomers differing only in the position of the methyl group on the benzene ring. This seemingly minor structural variation leads to distinct electronic properties, which in turn govern their reactivity in key chemical transformations such as hydrolysis and electrophilic aromatic substitution. The primary distinction arises from the electronic effect of the methyl group relative to the electron-withdrawing ester functionality.

Chemical Structures and Properties

A foundational understanding begins with the structures of these isomers.

Structures cluster_3 This compound cluster_4 Ethyl 4-methylbenzoate img3 img3 img4 img4

Figure 1: Chemical structures of this compound and Ethyl 4-methylbenzoate.
PropertyThis compoundEthyl 4-methylbenzoate
CAS Number 120-33-294-08-6
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol
Boiling Point ~230 °C235 °C[1]
Density 1.03 g/mL at 25 °C[2]1.025 g/mL at 25 °C[1]

Reactivity Comparison: Theoretical Framework

The reactivity of these isomers is primarily influenced by the interplay of the electron-donating methyl group (-CH₃) and the electron-withdrawing ethyl ester group (-COOEt). The position of the methyl group dictates its ability to electronically influence the ester group and the aromatic ring.

The Hammett equation provides a quantitative framework for understanding these substituent effects on reaction rates and equilibria. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (ethyl benzoate).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type.

For the methyl group, the Hammett constants are:

  • σ_meta = -0.07

  • σ_para = -0.17

A negative σ value indicates an electron-donating group. The more negative the value, the stronger the electron-donating effect. Thus, the methyl group is more electron-donating from the para position than from the meta position.

Nucleophilic Acyl Substitution: Alkaline Hydrolysis (Saponification)

The alkaline hydrolysis of esters is a nucleophilic acyl substitution reaction. The rate of this reaction is sensitive to the electron density at the carbonyl carbon. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the reaction, while electron-donating groups decrease it, slowing the reaction down.

Hydrolysis_Mechanism reactant Ethyl (3 or 4)-methylbenzoate intermediate Tetrahedral Intermediate reactant->intermediate + OH⁻ (slow) product Methylbenzoate Anion + Ethanol intermediate->product (fast)

Figure 2: Generalized mechanism for the alkaline hydrolysis of ethyl methylbenzoates.

Based on the Hammett constants, the methyl group in the para position of ethyl 4-methylbenzoate donates more electron density to the ester group compared to the meta position in this compound. This increased electron density at the carbonyl carbon of the para isomer makes it less electrophilic and therefore less reactive towards nucleophilic attack by the hydroxide ion.

Prediction: this compound will undergo alkaline hydrolysis at a faster rate than ethyl 4-methylbenzoate.

Experimental Data
CompoundSubstituentRate Constant (k) at 35°C (L·mol⁻¹·min⁻¹)
Methyl benzoateH1.7
Methyl m-methylbenzoatem-CH₃0.98
Methyl p-methylbenzoatep-CH₃0.42

Source: J. Am. Chem. Soc. 1961, 83, 4214-4216[3]

As predicted, the meta-methylated ester hydrolyzes faster than the para-methylated ester, and both are slower than the unsubstituted methyl benzoate. It is expected that this compound and ethyl 4-methylbenzoate would exhibit a similar trend in their hydrolysis rates.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the substituent already on the ring directs the position of the incoming electrophile. The ester group is a deactivating, meta-directing group due to its electron-withdrawing nature.[4] Conversely, the methyl group is an activating, ortho, para-directing group.

The overall reactivity of the benzene ring towards electrophiles is a net result of these two opposing effects.

  • Ethyl 4-methylbenzoate: The electron-donating methyl group is para to the ester group. This positioning allows for resonance donation of electron density, which partially counteracts the deactivating effect of the ester group, particularly at the positions ortho to the methyl group.

  • This compound: The methyl group is meta to the ester group. Its electron-donating effect is primarily inductive and less pronounced at the positions ortho and para to itself, which are also the positions meta to the deactivating ester group.

Prediction: Ethyl 4-methylbenzoate will be more reactive towards electrophilic aromatic substitution than this compound. The incoming electrophile will preferentially substitute at the positions ortho to the activating methyl group in both isomers.

Experimental Protocols

Synthesis of this compound and Ethyl 4-methylbenzoate via Fischer Esterification

This method involves the acid-catalyzed reaction of the corresponding carboxylic acid with ethanol.

Fischer_Esterification_Workflow start Start add_reagents Combine 3- or 4-methylbenzoic acid, excess ethanol, and catalytic H₂SO₄ start->add_reagents reflux Reflux the mixture add_reagents->reflux workup Cool, quench with water, and extract with an organic solvent reflux->workup purify Wash the organic layer with NaHCO₃ and brine, then dry workup->purify isolate Remove solvent and purify by distillation purify->isolate end End isolate->end

Figure 3: Workflow for the synthesis of ethyl methylbenzoates via Fischer Esterification.

Materials:

  • 3-methylbenzoic acid or 4-methylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, combine the respective methylbenzoic acid, a 5 to 10-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (a few drops).

  • Add a boiling chip and equip the flask with a reflux condenser.

  • Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude ester by distillation to obtain the final product.

Kinetic Study of Alkaline Hydrolysis

The rate of saponification can be determined by monitoring the disappearance of the ester or the formation of the carboxylate salt over time. A common method involves quenching aliquots of the reaction mixture and titrating the remaining base.

Materials:

  • This compound or ethyl 4-methylbenzoate

  • Ethanol (or another suitable solvent)

  • Standardized sodium hydroxide solution

  • Standardized hydrochloric acid solution

  • Phenolphthalein indicator

  • Constant temperature water bath

Procedure:

  • Prepare solutions of the ester and sodium hydroxide in a suitable solvent system (e.g., 85% ethanol-water).

  • Place the solutions in a constant temperature water bath to equilibrate.

  • Initiate the reaction by mixing the ester and NaOH solutions. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standardized HCl solution.

  • Titrate the unreacted HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.

  • The rate constant (k) can be determined by plotting the appropriate function of concentration versus time (e.g., for a second-order reaction, a plot of 1/[Ester] vs. time will be linear with a slope equal to k).

Conclusion

The reactivity of this compound and ethyl 4-methylbenzoate is dictated by the electronic effects of the methyl substituent. In nucleophilic acyl substitution reactions like alkaline hydrolysis, the greater electron-donating effect of the para-methyl group in ethyl 4-methylbenzoate deactivates the carbonyl group, leading to a slower reaction rate compared to this compound. Conversely, in electrophilic aromatic substitution, the para-methyl group in ethyl 4-methylbenzoate is more effective at activating the aromatic ring, making it more reactive than the meta isomer. These predictable differences in reactivity, quantifiable through principles like the Hammett equation and verifiable through straightforward experimental protocols, are crucial for the strategic design and control of chemical reactions involving these isomers.

References

Reactivity Face-Off: Methyl 3-Methylbenzoate vs. Ethyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug development, the choice between seemingly similar ester functional groups can have significant implications for reaction kinetics and product yields. This guide provides a detailed comparison of the reactivity of methyl 3-methylbenzoate and this compound, focusing on key transformations such as hydrolysis, transesterification, and reduction. By examining the subtle interplay of steric and electronic effects, researchers can make more informed decisions in experimental design.

Executive Summary of Reactivity

The primary difference in reactivity between mthis compound and this compound stems from the steric hindrance imparted by the alkoxy group. The ethyl group is larger than the methyl group, which generally leads to slower reaction rates for the ethyl ester in reactions where the ester carbonyl is attacked by a nucleophile. This is due to the increased steric bulk hindering the approach of the incoming nucleophile.

Reaction TypeReactivity ComparisonPrimary Influencing Factor
Saponification (Base-Catalyzed Hydrolysis) Mthis compound > this compoundSteric Hindrance
Acid-Catalyzed Hydrolysis Mthis compound ≈ this compoundElectronic Effects (similar for both)
Transesterification Mthis compound > this compoundSteric Hindrance
Reduction (e.g., with LiAlH4) Mthis compound > this compoundSteric Hindrance

Comparative Reaction Mechanisms and Experimental Protocols

Saponification (Base-Catalyzed Hydrolysis)

Saponification is a classic example of a nucleophilic acyl substitution reaction. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Alkoxide cluster_step3 Step 3: Proton Transfer Ester Methyl/Ethyl 3-Methylbenzoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate slow OH- OH⁻ Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylate 3-Methylbenzoate Carboxylate_2 3-Methylbenzoate Alkoxide CH₃O⁻ / CH₃CH₂O⁻ Alcohol Methanol / Ethanol Alkoxide->Alcohol Protonation Tetrahedral_Intermediate_2->Carboxylate fast Tetrahedral_Intermediate_2->Alkoxide Carboxylic_Acid 3-Methylbenzoic Acid Carboxylate_2->Carboxylic_Acid H3O+ H₃O⁺

Figure 1. General mechanism for saponification of benzoates.

Experimental Protocol: Saponification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the ester (mthis compound or this compound) in a 1:1 mixture of ethanol and water.

  • Reagent Addition: Add 1.2 equivalents of sodium hydroxide (NaOH) to the solution.

  • Reflux: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the reaction mixture with hydrochloric acid (HCl) until the pH is acidic. The resulting precipitate (3-methylbenzoic acid) is then collected by vacuum filtration, washed with cold water, and dried.

The slightly greater steric hindrance of the ethyl group in this compound is expected to result in a slower reaction rate compared to mthis compound under identical conditions.

Transesterification

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. The general mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water.

G cluster_workflow Transesterification Workflow Start Start: Methyl/Ethyl 3-Methylbenzoate + Alcohol Catalyst Add Acid or Base Catalyst Start->Catalyst Reaction Heat/Reflux Catalyst->Reaction Equilibrium Equilibrium Shift (e.g., remove byproduct) Reaction->Equilibrium Workup Quench and Purify Equilibrium->Workup Product Product: New Ester Workup->Product

Figure 2. General workflow for a transesterification reaction.

Experimental Protocol: Acid-Catalyzed Transesterification

  • Reaction Setup: Place 1.0 equivalent of mthis compound in a round-bottom flask with a large excess of ethanol (which also serves as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Reflux: Heat the mixture to reflux. The reaction is an equilibrium process.[1] To drive the reaction to completion, the lower-boiling alcohol byproduct (methanol) can be removed by distillation.

  • Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). The desired this compound is then isolated by extraction and purified by distillation.

Due to the less sterically hindered nature of the methyl group, the transesterification of mthis compound to this compound is generally more facile than the reverse reaction.

Reduction

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[2]

G cluster_reduction Ester Reduction Logical Flow Ester Methyl/Ethyl 3-Methylbenzoate Reagent LiAlH₄ in THF Ester->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Aldehyde Intermediate Aldehyde (further reduced) Intermediate->Aldehyde Alcohol_byproduct Methanol / Ethanol Intermediate->Alcohol_byproduct Elimination Product (3-methylphenyl)methanol Aldehyde->Product

Figure 3. Logical flow of the reduction of a benzoate ester.

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.2 equivalents of LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Ester Addition: Cool the suspension in an ice bath and slowly add a solution of 1.0 equivalent of the ester (methyl or this compound) in anhydrous THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until TLC indicates the disappearance of the starting material.

  • Workup (Fieser method): Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. The resulting granular precipitate is removed by filtration, and the filtrate is dried and concentrated to yield the product alcohol, (3-methylphenyl)methanol.

Consistent with other nucleophilic attacks on the carbonyl, the less sterically hindered mthis compound is expected to react more rapidly with the hydride reagent than this compound.

Conclusion

While both mthis compound and this compound serve as valuable intermediates, the choice between them can influence reaction efficiency. For reactions involving nucleophilic attack at the ester carbonyl, such as saponification, transesterification, and reduction, mthis compound generally exhibits higher reactivity due to the smaller steric profile of the methyl group. This difference, though often subtle, can be a critical factor in optimizing synthetic routes, particularly in large-scale production and in cases where reaction times and temperatures are constrained. For transformations that do not involve direct attack at the ester carbonyl, such as electrophilic aromatic substitution on the benzene ring, the difference in reactivity between the two esters is expected to be negligible.

References

A Comparative Guide to the Stability of Methylbenzoate and Ethylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, understanding the relative stability of isomers is crucial for predicting reaction outcomes, formulation stability, and biological activity. This guide provides a comparative analysis of the thermodynamic stability of ortho-, meta-, and para-substituted isomers of methylbenzoate and ethylbenzoate. Due to a lack of comprehensive experimental data directly comparing all six isomers, this guide synthesizes available thermodynamic data for the parent compounds and closely related analogues to elucidate stability trends.

Comparative Thermodynamic Stability

The thermodynamic stability of a molecule is inversely related to its standard enthalpy of formation (ΔfH°); a more negative value indicates greater stability. The following table summarizes experimental data for the gas-phase standard enthalpy of formation for methylbenzoate, ethylbenzoate, and the isomeric ethyl hydroxybenzoates. The latter serves as a valuable analogue for understanding the influence of substituent position on the stability of ethylbenzoate derivatives.

CompoundIsomerStandard Enthalpy of Formation (Gas Phase, 298.15 K) in kJ/mol
Methylbenzoate --276.1 ± 4.0[1][2]
Ethylbenzoate -Data not explicitly found in a comparable format.
Ethyl Hydroxybenzoate *ortho--457.9 ± 5.2[3]
meta--468.9 ± 5.0[3]
para--467.5 ± 5.1[3]

Note: Data for ethyl hydroxybenzoate is presented as an experimental analogue to demonstrate the relative stability among isomers. For these substituted ethylbenzoates, the meta isomer is the most stable, followed closely by the para isomer, with the ortho isomer being the least stable. This trend is likely influenced by intramolecular hydrogen bonding in the ortho isomer and the interplay of electronic and steric effects.

Factors Influencing Isomer Stability

The relative stability of substituted benzoate isomers is determined by a combination of electronic and steric factors. The following diagram illustrates the key relationships influencing the stability of ortho, meta, and para isomers.

G Factors Influencing Isomer Stability cluster_isomers Isomer Positions Stability Overall Isomer Stability Electronic Electronic Effects Stability->Electronic Steric Steric Hindrance Stability->Steric Inductive Inductive Effect Electronic->Inductive Resonance Resonance Effect Electronic->Resonance Ortho ortho-Isomer Electronic->Ortho Meta meta-Isomer Electronic->Meta Para para-Isomer Electronic->Para Steric->Ortho Generally destabilizing due to proximity of groups

Caption: Logical diagram of factors affecting isomer stability.

Experimental Protocols for Determining Thermodynamic Stability

The quantitative data presented in this guide are typically determined through rigorous experimental techniques. The following are detailed methodologies for key experiments used to ascertain the thermodynamic stability of organic compounds like benzoate esters.

Static-Bomb Combustion Calorimetry

This technique is used to measure the standard energy of combustion, from which the standard enthalpy of formation in the liquid phase is derived.

Methodology:

  • A precisely weighed sample of the liquid ester is sealed in a container, which is then placed in a combustion bomb.

  • The bomb is filled with high-pressure oxygen (typically around 3 MPa).

  • The bomb is submerged in a known quantity of water in a calorimeter.

  • The sample is ignited, and the complete combustion reaction occurs.

  • The temperature change of the water in the calorimeter is meticulously recorded to determine the heat released during combustion.

  • The standard energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

  • This value is then used to derive the standard enthalpy of formation of the compound in its liquid state.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine enthalpies of fusion and vaporization.

Methodology:

  • A small, accurately weighed sample of the benzoate ester is placed in a hermetically sealed aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are heated at a constant rate in the DSC instrument.

  • The instrument records the difference in heat flow to the sample and reference pans.

  • An endothermic peak is observed at the boiling point of the substance, and the area under this peak is integrated to determine the enthalpy of vaporization.

  • Similarly, for solid samples, the enthalpy of fusion can be determined from the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine vaporization and sublimation enthalpies.

Methodology:

  • A small amount of the sample is placed in a tared TGA pan.

  • The pan is heated in the TGA furnace at a controlled rate under a specific atmosphere (e.g., nitrogen).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The rate of mass loss due to vaporization or sublimation is measured at different temperatures.

  • The Langmuir equation, in conjunction with the Clausius-Clapeyron equation, is used to calculate the enthalpy of vaporization or sublimation from the temperature dependence of the rate of mass loss.

The following diagram illustrates a general workflow for the experimental determination of the gas-phase enthalpy of formation.

G Experimental Workflow for Determining Gas-Phase Enthalpy of Formation start Start: Liquid Benzoate Isomer comb_cal Static-Bomb Combustion Calorimetry start->comb_cal dsc_tga DSC / TGA start->dsc_tga delta_h_comb Determine Standard Enthalpy of Combustion (liquid) comb_cal->delta_h_comb delta_h_vap Determine Standard Enthalpy of Vaporization dsc_tga->delta_h_vap delta_f_h_liq Calculate Standard Enthalpy of Formation (liquid) delta_h_comb->delta_f_h_liq delta_f_h_gas Calculate Standard Enthalpy of Formation (gas) delta_h_vap->delta_f_h_gas delta_f_h_liq->delta_f_h_gas end End: Gas-Phase Enthalpy of Formation delta_f_h_gas->end

Caption: Experimental workflow for stability determination.

References

A Comparative Guide to the Hydrolysis Rate of Ethyl 3-Methylbenzoate and Related Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrolysis rate of ethyl 3-methylbenzoate and structurally similar esters. Understanding the stability of ester-containing compounds is paramount in drug development, as esterase activity in the body can significantly impact the pharmacokinetics and efficacy of a therapeutic agent. This document presents available experimental data on the hydrolysis rates of relevant esters and details the methodologies for their determination.

Comparative Hydrolysis Rate Data

CompoundHydrolysis t1/2 (min.) - AlkalineHydrolysis t1/2 (min.) - Rat PlasmaHydrolysis t1/2 (min.) - Rat Liver Microsomes
Methyl Benzoate143615
Ethyl Benzoate141712
n-Propyl Benzoate1910N.D.
n-Butyl Benzoate2110N.D.
Phenyl Benzoate11710
Benzyl Benzoate161213
Ethyl 2-bromobenzoate1510N.D.
Ethyl 3-bromobenzoate 25 11 12
Ethyl 4-bromobenzoate121210
N.D.: Not Determined
Data sourced from a study on the comparative chemical and biological hydrolytic stability of homologous esters and isosteres.[1]

The data indicates that the position of the substituent on the benzene ring influences the rate of hydrolysis. For instance, ethyl 3-bromobenzoate exhibits a longer half-life under alkaline conditions compared to its ortho- and para-substituted counterparts, suggesting greater stability.[1] This suggests that this compound would likely also have a distinct hydrolysis rate influenced by the electronic and steric effects of the methyl group at the meta-position.

Experimental Protocol: Determination of Ester Hydrolysis Rate Constant

The rate of ester hydrolysis can be determined through various methods, most commonly involving titration to monitor the progress of the reaction. Both acid-catalyzed and base-catalyzed hydrolysis can be investigated.

Acid-Catalyzed Hydrolysis

This procedure follows the reaction by titrating the carboxylic acid produced over time.

Materials:

  • Ester (e.g., this compound)

  • Standardized hydrochloric acid (HCl) solution (e.g., 1 N)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N or 1 N)

  • Phenolphthalein indicator

  • Ice-cold distilled water

  • Conical flasks, pipettes, burette, stopwatch, magnetic stirrer

Procedure:

  • Prepare a reaction mixture by adding a known volume of the ester to a known volume of the standardized HCl solution in a conical flask, starting the stopwatch simultaneously.[2]

  • Immediately withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and transfer it to a conical flask containing ice-cold water to quench the reaction.[2][3]

  • Titrate the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the appearance of a permanent pink color. This initial titration volume corresponds to V₀.[2]

  • At regular time intervals (e.g., every 15 minutes), withdraw another aliquot of the reaction mixture, quench it with ice-cold water, and titrate with the NaOH solution. These titration volumes are recorded as Vₜ.[2]

  • To determine the titration volume at infinite time (V∞), either allow the reaction to proceed to completion (which may take a long time) or heat a sealed sample of the reaction mixture in a water bath to drive the reaction to completion before titrating.[3]

  • The rate constant (k) can then be calculated using the pseudo-first-order rate equation: k = (2.303/t) * log((V∞ - V₀) / (V∞ - Vₜ))[2]

Base-Catalyzed (Saponification) Hydrolysis

This method monitors the consumption of the base (e.g., NaOH) over time.

Materials:

  • Ester (e.g., this compound)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 N)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.05 N)

  • Phenolphthalein indicator

  • Thermostatic water bath

Procedure:

  • Place a known volume of the standardized NaOH solution in a reaction vessel within a thermostatic water bath set to the desired temperature.[4]

  • At time zero, add a known volume of the ester to the NaOH solution and mix thoroughly.[4]

  • At regular time intervals, withdraw an aliquot of the reaction mixture and add it to a conical flask containing a known volume of the standardized HCl solution to stop the reaction.[4]

  • Titrate the excess HCl in the flask with the standardized NaOH solution using phenolphthalein as an indicator.[4]

  • The concentration of unreacted NaOH at each time point can be calculated, and from this, the second-order rate constant can be determined by plotting the appropriate function of concentration against time.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the rate constant of ester hydrolysis via titration.

G cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_ester Prepare Ester Solution mix Mix Ester & Catalyst (Start Timer) prep_ester->mix prep_acid_base Prepare & Standardize Acid/Base Solutions prep_acid_base->mix sample Withdraw Aliquots at Time Intervals mix->sample t = 0, t1, t2... quench Quench Reaction (e.g., with ice water) sample->quench titrate Titrate Sample quench->titrate record Record Titration Volume titrate->record calculate Calculate Rate Constant (k) record->calculate

References

A Comparative Guide to GC-MS Fragmentation of Benzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of methyl, ethyl, and propyl benzoate isomers. Understanding these patterns is crucial for the unambiguous identification of these structurally similar compounds in complex matrices, a common challenge in metabolomics, environmental analysis, and quality control in the pharmaceutical and fragrance industries. The supporting data and protocols herein provide a framework for analytical method development and structural elucidation.

Introduction to Benzoate Ester Fragmentation

Under electron ionization (EI) conditions, alkyl benzoate esters undergo predictable fragmentation pathways primarily dictated by the stability of the resulting ions. The most common cleavage occurs at the ester functional group. The charge is typically retained by the aromatic portion, leading to the formation of a stable benzoyl cation. The nature of the alkyl group, however, introduces subtle but significant differences in the mass spectra, allowing for the differentiation of isomers.

Key fragmentation pathways include:

  • α-Cleavage: The most dominant pathway involves the cleavage of the C-O bond between the carbonyl carbon and the alkoxy group, resulting in the loss of an alkoxy radical (•OR) and the formation of the highly stable benzoyl cation at m/z 105. This ion is often the base peak in the spectra of alkyl benzoates.

  • Secondary Fragmentation: The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77.

  • McLafferty Rearrangement: For alkyl chains of three or more carbons with a γ-hydrogen (i.e., n-propyl benzoate), a rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a benzoic acid radical cation at m/z 122. This peak is a diagnostic marker for straight-chain esters.

  • Alkyl Group Fragmentation: The alkyl portion of the ester can also fragment, although these ions are typically less abundant than the aromatic fragments.

Quantitative Data Comparison

The following table summarizes the key mass spectral data for methyl, ethyl, and two propyl benzoate isomers obtained under standard 70 eV EI conditions. The relative abundance of the molecular ion and major fragment ions provides a quantitative basis for comparison.

PropertyMethyl BenzoateEthyl Benzoaten-Propyl BenzoateIsopropyl Benzoate
Molecular Formula C₈H₈O₂C₉H₁₀O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 136.15 g/mol 150.17 g/mol 164.20 g/mol 164.20 g/mol
m/z [M]⁺• 136 (37%)150 (28%)164 (5%)164 (17%)
m/z 122 -122 (15%)122 (28%)-
m/z 105 (Base Peak) 105 (100%) 105 (100%) 105 (100%) 105 (100%)
m/z 77 77 (47%)77 (65%)77 (45%)77 (46%)
m/z 51 51 (18%)51 (30%)51 (19%)51 (23%)

Data compiled from the NIST Mass Spectrometry Data Center and MassBank.[1][2][3][4][5] Relative abundances are approximate and can vary slightly between instruments.

Observations:

  • The benzoyl cation (m/z 105) is the base peak for all four isomers, confirming it as the most stable fragment.[2][3][4]

  • The phenyl cation (m/z 77) is a major fragment in all spectra.[2][3][4]

  • A key differentiator for n-propyl benzoate is the presence of a significant peak at m/z 122 , resulting from the McLafferty rearrangement.[3] This peak is absent in the spectrum of its branched isomer, isopropyl benzoate.

  • Ethyl benzoate also shows a peak at m/z 122 due to a similar rearrangement involving the loss of ethene.[1]

Visualizing Experimental and Fragmentation Pathways

To better illustrate the analytical process and the underlying chemical transformations, the following diagrams are provided.

GCMS_Workflow cluster_MS Mass Spectrometer Injector Sample Injection Column GC Column (Separation of Isomers) Injector->Column IonSource EI Ion Source (70 eV) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector m/z Separation DataSystem Data System (Spectrum Generation) Detector->DataSystem

Caption: General workflow for the GC-MS analysis of benzoate isomers.

Fragmentation_Pathways M Alkyl Benzoate [M]⁺• Benzoyl Benzoyl Cation m/z 105 M->Benzoyl - •OR (α-Cleavage) McLafferty Benzoic Acid Cation m/z 122 M->McLafferty - Alkene (McLafferty Rearrangement) Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO

Caption: Primary EI fragmentation pathways for alkyl benzoate esters.

Experimental Protocols

This section details a standard operating procedure for the analysis of benzoate isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain reproducible electron ionization (EI) mass spectra of benzoate isomers for identification and comparison.

1. Materials and Reagents:

  • Analytes: Methyl benzoate, Ethyl benzoate, n-Propyl benzoate, Isopropyl benzoate (≥99% purity).

  • Solvent: High-purity dichloromethane or ethyl acetate (GC-MS grade).

  • Carrier Gas: Helium (99.999% purity).

  • Autosampler vials with inserts.

2. Instrumentation:

  • A gas chromatograph equipped with a capillary column coupled to a mass spectrometer with an EI source (e.g., an Agilent GC-MS system or equivalent).

3. Sample Preparation:

  • Prepare individual 1000 µg/mL stock solutions of each benzoate isomer in the chosen solvent.

  • Create a working solution by diluting the stock solutions to a final concentration of approximately 10 µg/mL.

  • Transfer the final solution to an autosampler vial for analysis.

4. GC-MS Instrument Parameters:

ParameterSetting
Injector
Inlet Temperature250 °C
Injection Volume1 µL
ModeSplit (50:1 ratio)
GC Oven
Initial Temp60 °C, hold for 2 minutes
Ramp Rate10 °C/min to 280 °C
Final Hold5 minutes at 280 °C
Column
TypeHP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spec
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-350
Solvent Delay3 minutes
Acquisition ModeFull Scan

5. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) to confirm the chromatographic separation of the isomers.

  • Extract the mass spectrum for each chromatographic peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectra with a reference library (e.g., NIST) and with the data presented in this guide to confirm isomer identity. Pay close attention to the presence or absence of diagnostic ions like m/z 122.

References

A Comparative Analysis of Catalysts for the Synthesis of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of ethyl 3-methylbenzoate, an important intermediate in the pharmaceutical and fine chemical industries, is typically achieved through the Fischer esterification of 3-methylbenzoic acid with ethanol. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of various catalysts, supported by experimental data from analogous esterification reactions, to assist researchers in making informed decisions for the synthesis of this compound.

The primary types of catalysts employed for esterification reactions can be broadly categorized as homogeneous and heterogeneous.[1][2][3] Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are soluble in the reaction medium, often leading to high catalytic activity under mild conditions.[4][5] However, their separation from the product mixture can be challenging, often leading to corrosion and waste generation issues.[4][5] In contrast, heterogeneous catalysts are in a different phase from the reactants, typically a solid in a liquid reaction mixture.[1][2][3] This characteristic facilitates easy separation and potential for reuse, aligning with the principles of green chemistry.[5][6] Examples of heterogeneous catalysts include ion-exchange resins, zeolites, and various solid acids.[4][5][7]

Catalyst Performance Comparison
CatalystCatalyst TypeCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
Deep Eutectic Solvent (p-TSA & BTEAC)Homogeneous10 wt%75Not Specified88.4-High[4]
Ionic Liquid (1-Butyl-3-methylimidazolium chloride)Homogeneous10 wt%75Not Specified19.6 (at 65°C)--[4]
Sulfuric Acid (H₂SO₄)HomogeneousNot Specified851.5-Lower than EG-[8]
Expandable Graphite (EG)Heterogeneous8 wt%851.5-80.1-[8]
Amberlyst 15Heterogeneous (Ion Exchange Resin)10 wt%75Not Specified7.8 (at 65°C)--[4]
SO₄²⁻/Ti₃AlC₂Heterogeneous (Ceramic)Not Specified1203480.4->99[9]
Zr/Ti Solid AcidHeterogeneousNot Specified12024-~85 (for methyl p-methylbenzoate)-[5]
Phosphoric Acid Modified Montmorillonite K10 (PMK)Heterogeneous10 wt%Reflux5HighHigh-[10]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using homogeneous and heterogeneous catalysts, based on methodologies described for similar esterification reactions.

Homogeneous Catalysis (e.g., using p-Toluenesulfonic Acid)

Materials:

  • 3-methylbenzoic acid

  • Anhydrous ethanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water, optional)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine 3-methylbenzoic acid, a molar excess of anhydrous ethanol (e.g., 3-5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-5 mol%).

  • If using an azeotropic agent, add toluene to the flask.

  • Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature.

  • If a solid catalyst is not used, neutralize the acidic catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure.

Heterogeneous Catalysis (e.g., using a Solid Acid Catalyst)

Materials:

  • 3-methylbenzoic acid

  • Anhydrous ethanol

  • Solid acid catalyst (e.g., Amberlyst 15, Zr/Ti solid acid)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate

Procedure:

  • Activate the solid acid catalyst according to the manufacturer's instructions, which may involve heating to remove adsorbed water.

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methylbenzoic acid, a molar excess of anhydrous ethanol, and the solid acid catalyst (e.g., 5-15 wt% of the reactants).

  • Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration. The recovered catalyst can often be washed, dried, and reused.[5]

  • The filtrate, containing the this compound product, can be concentrated under reduced pressure.

  • Further purification can be achieved by distillation under reduced pressure.

Visualizations

The following diagrams illustrate the general experimental workflow and a logical comparison of the catalyst types.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 3-methylbenzoic acid + Ethanol flask Round-bottom Flask reactants->flask catalyst Catalyst (Homogeneous or Heterogeneous) catalyst->flask reflux Heating to Reflux with Stirring flask->reflux monitor Monitoring (TLC/GC) reflux->monitor cooling Cooling monitor->cooling separation Catalyst Separation (Filtration for Heterogeneous) cooling->separation neutralization Neutralization (for Homogeneous) cooling->neutralization extraction Extraction separation->extraction neutralization->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration purification Distillation concentration->purification final_product final_product purification->final_product This compound G cluster_homo Homogeneous Catalysts cluster_hetero Heterogeneous Catalysts catalysts Catalyst Types for Esterification homo_cat e.g., H₂SO₄, p-TSA, Ionic Liquids catalysts->homo_cat hetero_cat e.g., Ion Exchange Resins, Zeolites, Solid Acids catalysts->hetero_cat homo_pros Pros: - High activity - Mild conditions homo_cat->homo_pros homo_cons Cons: - Difficult separation - Corrosive - Waste generation homo_cat->homo_cons hetero_pros Pros: - Easy separation - Reusable - Less corrosive hetero_cat->hetero_pros hetero_cons Cons: - Lower activity (sometimes) - May require higher temperatures hetero_cat->hetero_cons

References

Comparative Guide to HPLC Method Validation for Ethyl 3-Methylbenzoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the quantification of ethyl 3-methylbenzoate. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection and validation of a suitable analytical method. The methodologies and validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Data Presentation: Comparison of HPLC Method Performance

While specific validated methods for this compound are not extensively published, the following tables summarize typical performance data for HPLC methods used for the quantification of similar esters, such as parabens and other benzoates.[5][6][7][8] These tables provide a baseline for expected performance when validating a method for this compound.

Table 1: Comparison of Chromatographic Conditions for Ester Quantification

ParameterMethod A (Isocratic)Method B (Gradient)
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)A: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 230 nmUV at 230 nm
Column Temp. 30 °C35 °C
Injection Vol. 10 µL5 µL
Run Time 10 min15 min

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod A (Isocratic)Method B (Gradient)ICH Acceptance Criteria
Linearity (R²) > 0.999> 0.999≥ 0.995[3]
Range (µg/mL) 1 - 1000.5 - 12080-120% of test concentration[3]
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (%RSD)
   Repeatability< 1.0%< 0.8%≤ 2%[1]
   Intermediate Precision< 1.5%< 1.2%≤ 2%
LOD (µg/mL) 0.30.15Reportable
LOQ (µg/mL) 1.00.5Reportable
Specificity No interference from placebo or degradantsNo interference from placebo or degradantsMethod is specific

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are based on established practices for HPLC method validation.

1. Linearity

  • Objective: To demonstrate a proportional relationship between the concentration of this compound and the detector response.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • From the stock solution, prepare a series of at least five calibration standards across the desired concentration range (e.g., 50% to 150% of the expected sample concentration).

    • Inject each calibration standard in triplicate.

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

2. Accuracy

  • Objective: To assess the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percent recovery for each replicate.

    • The mean percent recovery and its standard deviation should be within the acceptance criteria.

3. Precision

  • Objective: To evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (%RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for this set of measurements and compare it with the repeatability results.

4. Specificity (Forced Degradation Studies)

  • Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[2]

  • Procedure:

    • Subject this compound samples to various stress conditions to induce degradation (typically 5-20%).[9]

    • Acid Hydrolysis: Reflux with 0.1 N HCl at 60°C for 30 minutes.

    • Base Hydrolysis: Reflux with 0.1 N NaOH at 60°C for 30 minutes.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[10]

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for 24 hours.

    • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.[10]

    • Analyze the stressed samples using the HPLC method.

    • Assess the peak purity of the this compound peak in the presence of any degradation products to ensure there is no co-elution.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC method validation process and the signaling pathway for forced degradation studies.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Selection Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters MD_Selection->MD_Optimization MV_Protocol Develop Validation Protocol MD_Optimization->MV_Protocol MV_Specificity Specificity (Forced Degradation) MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOQ_LOD LOQ & LOD MV_Precision->MV_LOQ_LOD MV_Robustness Robustness MV_LOQ_LOD->MV_Robustness MV_Report Generate Validation Report MV_Robustness->MV_Report Final_Method Final_Method MV_Report->Final_Method Final Validated Method

Caption: Workflow for HPLC Method Validation.

Forced_Degradation_Pathway cluster_Stress Stress Conditions cluster_Analysis Analysis Stress_Acid Acid Hydrolysis HPLC_Analysis HPLC Analysis of Stressed Samples Stress_Acid->HPLC_Analysis Stress_Base Base Hydrolysis Stress_Base->HPLC_Analysis Stress_Oxidation Oxidation Stress_Oxidation->HPLC_Analysis Stress_Thermal Thermal Stress_Thermal->HPLC_Analysis Stress_Photo Photolytic Stress_Photo->HPLC_Analysis Analyte This compound (Drug Substance) Analyte->Stress_Acid Analyte->Stress_Base Analyte->Stress_Oxidation Analyte->Stress_Thermal Analyte->Stress_Photo Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Degradation_Products Identification of Degradation Products Peak_Purity->Degradation_Products

Caption: Forced Degradation Study Workflow.

References

Comparative Cross-Reactivity Analysis of Ethyl 3-methylbenzoate Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to assess the cross-reactivity of Ethyl 3-methylbenzoate derivatives. Understanding the potential for off-target binding is a critical aspect of drug development, influencing both efficacy and safety profiles. This document outlines key experimental protocols and data presentation formats to facilitate such comparative studies.

Introduction to Cross-Reactivity Studies

This compound and its derivatives represent a class of small molecules with potential therapeutic applications. Cross-reactivity, the binding of a compound to targets other than the intended one, is a significant concern in drug development. It can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, rigorous assessment of cross-reactivity is essential for lead candidate selection and optimization.

Quantitative Cross-Reactivity Data

Due to the proprietary nature of early-stage drug discovery, publicly available cross-reactivity data for specific this compound derivatives is scarce. The following table presents a hypothetical dataset to illustrate how such comparative data can be structured. This data would typically be generated from assays such as competitive ELISA or radioligand binding assays.

Table 1: Illustrative Cross-Reactivity Profile of this compound Derivatives

Compound IDDerivative SubstitutionPrimary Target IC50 (nM)Off-Target A % Inhibition @ 1µMOff-Target B % Inhibition @ 1µMOff-Target C % Inhibition @ 1µM
EMB-001H (Parent Compound)501552
EMB-0024-Chloro2545103
EMB-0034-Methoxy75521
EMB-0042-Fluoro402084
EMB-0054-Trifluoromethyl1560125

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

A standard method for determining the cross-reactivity of small molecules (haptens) like this compound derivatives is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to measure the relative affinity of test compounds for a specific antibody or receptor.

Materials:

  • High-binding 96-well microtiter plates

  • Target-specific antibody (primary antibody)

  • Antigen conjugate (e.g., this compound derivative conjugated to a carrier protein like BSA)

  • Test compounds (this compound derivatives)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a microtiter plate with 100 µL of the antigen conjugate solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • In a separate plate or tubes, prepare serial dilutions of the test compounds (this compound derivatives) and the parent compound (as a reference standard).

    • Add a fixed concentration of the primary antibody to each dilution.

    • Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the compounds in solution.

  • Incubation in Coated Plate: Transfer 100 µL of the antibody-compound mixtures to the corresponding wells of the antigen-coated plate. Incubate for 1-2 hours at room temperature. During this step, any unbound primary antibody will bind to the antigen coated on the plate.

  • Washing: Repeat the washing step as in step 2 to remove unbound antibodies and compounds.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the concentration of the test compound.

Visualizing Experimental and Logical Workflows

Diagrams are crucial for representing complex biological and experimental processes. The following have been generated using the Graphviz DOT language.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection coat Coat Plate with Antigen wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 transfer Transfer to Coated Plate wash2->transfer mix Mix Antibody with Test Compound incubate_mix Incubate mix->incubate_mix incubate_mix->transfer incubate_plate Incubate transfer->incubate_plate wash3 Wash incubate_plate->wash3 sec_ab Add Secondary Antibody wash3->sec_ab wash4 Wash sec_ab->wash4 substrate Add Substrate wash4->substrate read Read Absorbance substrate->read

Competitive ELISA Workflow for Cross-Reactivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Small Molecule Ligand (e.g., EMB Derivative) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor g_protein G-Protein (αβγ) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates creb CREB pka->creb phosphorylates nucleus Nucleus creb->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates

A Comparative Guide to the Performance of Ethyl 3-Methylbenzoate and Its Isomers as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate starting materials and intermediates is a critical factor that dictates the efficiency, yield, and purity of the final product. Among the vast array of available building blocks, substituted benzoates play a pivotal role as versatile intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. This guide provides a comprehensive comparison of the performance of ethyl 3-methylbenzoate against its structural isomers, ethyl 2-methylbenzoate and ethyl 4-methylbenzoate, in common organic transformations. By examining their reactivity, steric and electronic effects, and performance in key reactions, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical properties of these isomers is essential for their effective use in the laboratory. The position of the methyl group on the benzene ring subtly influences properties such as boiling point and density, which are critical for reaction setup and product purification.

PropertyEthyl 2-methylbenzoate (ortho)This compound (meta)Ethyl 4-methylbenzoate (para)
CAS Number 87-24-1[1]120-33-2[2]94-08-6[3]
Molecular Formula C₁₀H₁₂O₂[1]C₁₀H₁₂O₂[2]C₁₀H₁₂O₂[4]
Molecular Weight ( g/mol ) 164.20[1][5]164.20[6]164.20[4]
Boiling Point (°C) 220-221[7]~110 (at 20 mmHg)[8]235[3][9]
Density (g/mL at 25°C) 1.032[7]1.03[2]1.025[4]
Refractive Index (n20/D) 1.5070[7]1.5055-1.5075[8]1.508[4]

Understanding Reactivity: Steric and Electronic Effects

The position of the methyl group on the aromatic ring significantly influences the reactivity of the ester functionality through a combination of steric and electronic effects.

Ethyl 2-methylbenzoate (ortho-isomer): The proximity of the methyl group to the ester functionality introduces significant steric hindrance . This "ortho effect" can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down reaction rates for reactions such as hydrolysis, Grignard reactions, and reductions. The steric bulk can force the ester group out of the plane of the benzene ring, which can disrupt resonance stabilization.

This compound (meta-isomer): The methyl group in the meta position exerts a weak electron-donating inductive effect (+I) . This effect slightly increases the electron density at the carbonyl carbon, making it marginally less electrophilic compared to unsubstituted ethyl benzoate. Steric hindrance is not a significant factor in this isomer.

Ethyl 4-methylbenzoate (para-isomer): The methyl group in the para position also exhibits an electron-donating inductive effect (+I) and a weak hyperconjugation effect . These effects increase the electron density on the benzene ring and, to a lesser extent, on the carbonyl carbon. Similar to the meta isomer, steric hindrance is minimal.

G cluster_ortho Ethyl 2-methylbenzoate cluster_meta This compound cluster_para Ethyl 4-methylbenzoate ortho Ortho Isomer ortho_steric Significant Steric Hindrance ortho->ortho_steric causes ortho_reactivity Decreased Reactivity ortho_steric->ortho_reactivity leads to meta Meta Isomer meta_electronic Weak +I Effect meta->meta_electronic exhibits meta_reactivity Slightly Decreased Reactivity meta_electronic->meta_reactivity leads to para Para Isomer para_electronic Weak +I & Hyperconjugation para->para_electronic exhibits para_reactivity Slightly Decreased Reactivity para_electronic->para_reactivity leads to

Steric and Electronic Effects of Methyl Group Position

Performance in Key Synthetic Transformations

The following sections provide a comparative overview of the performance of the three isomers in common synthetic reactions, supported by available data and established chemical principles.

Alkaline Hydrolysis

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation. The rate of this reaction is sensitive to both electronic and steric effects.

IsomerRelative Rate of HydrolysisKey Influencing Factor(s)
Ethyl 2-methylbenzoate SlowestSignificant steric hindrance from the ortho-methyl group shields the carbonyl carbon from nucleophilic attack by the hydroxide ion.
This compound ModerateThe electron-donating methyl group slightly deactivates the carbonyl group towards nucleophilic attack.
Ethyl 4-methylbenzoate ModerateSimilar to the meta-isomer, the electron-donating effect of the methyl group slightly reduces the rate of hydrolysis compared to unsubstituted ethyl benzoate.

Experimental Protocol: Alkaline Hydrolysis of Ethyl Benzoate (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoate (1.0 equivalent) in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2.0 equivalents).

  • Heating: Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the disappearance of the ester by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the benzoic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Grignard Reaction for the Synthesis of Tertiary Alcohols

The reaction of esters with Grignard reagents is a powerful method for the synthesis of tertiary alcohols. This reaction is highly sensitive to steric hindrance.

IsomerExpected YieldKey Influencing Factor(s)
Ethyl 2-methylbenzoate Low to ModerateThe ortho-methyl group sterically hinders the approach of the Grignard reagent to the carbonyl carbon, potentially leading to lower yields or requiring more forcing reaction conditions.
This compound HighMinimal steric hindrance allows for efficient nucleophilic attack by the Grignard reagent.
Ethyl 4-methylbenzoate HighSimilar to the meta-isomer, the absence of significant steric hindrance allows the reaction to proceed efficiently.

Experimental Protocol: Grignard Reaction with Ethyl Benzoate (General Procedure)

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the Grignard reagent by adding an alkyl or aryl halide (e.g., bromobenzene) to magnesium turnings in anhydrous diethyl ether or THF.

  • Reaction with Ester: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of the ethyl methylbenzoate isomer (1.0 equivalent) in the same anhydrous solvent.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography or distillation.

G cluster_yield Expected Yield start Start: Ethyl Methylbenzoate Isomer grignard 1. Grignard Reagent (e.g., PhMgBr) 2. H₃O⁺ start->grignard product Tertiary Alcohol grignard->product ortho_yield Ortho: Low-Moderate meta_yield Meta: High para_yield Para: High

Grignard Reaction Workflow and Expected Yields
Reduction to Benzyl Alcohols

The reduction of esters to primary alcohols is a common transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

IsomerExpected Reaction RateKey Influencing Factor(s)
Ethyl 2-methylbenzoate SlowerSteric hindrance around the carbonyl group can slow down the rate of hydride delivery from the reducing agent.
This compound FasterThe reaction is expected to proceed at a rate comparable to or slightly slower than unsubstituted ethyl benzoate due to the weak deactivating effect of the methyl group.
Ethyl 4-methylbenzoate FasterSimilar to the meta-isomer, the reaction should proceed efficiently with minimal steric hindrance.

Experimental Protocol: Reduction of Ethyl Benzoate with LiAlH₄ (General Procedure)

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, excess) in an anhydrous solvent like diethyl ether or THF.

  • Addition of Ester: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of the ethyl methylbenzoate isomer in the same anhydrous solvent.

  • Reaction Progression: Allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

  • Quenching: Carefully quench the excess LiAlH₄ by the sequential and slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting solid aluminum salts and wash them with the reaction solvent. Dry the filtrate over an anhydrous salt, and concentrate under reduced pressure to obtain the corresponding benzyl alcohol.

Conclusion

The choice between this compound and its ortho and para isomers as synthetic intermediates is a nuanced decision that depends on the specific requirements of the desired transformation.

  • This compound and ethyl 4-methylbenzoate generally exhibit similar reactivity, with their performance being primarily influenced by the weak electron-donating nature of the methyl group. They are suitable for a wide range of reactions where steric hindrance is a concern.

  • Ethyl 2-methylbenzoate , due to the significant steric hindrance imposed by the ortho-methyl group, often displays attenuated reactivity. While this can be a disadvantage in terms of reaction rates and yields, it can also be exploited to achieve selectivity in certain synthetic contexts where a less reactive ester is desired.

Researchers and drug development professionals should carefully consider these steric and electronic factors when designing synthetic routes. The provided experimental protocols offer a general framework for utilizing these versatile intermediates, which can be further optimized to achieve the desired outcomes in their specific research and development projects.

References

A Researcher's Guide to Chiral Separation of Substituted Ethyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the efficient chiral separation of substituted ethyl benzoate derivatives is a critical task. The enantiomers of these compounds can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification essential for the development of safe and effective pharmaceuticals. This guide provides an objective comparison of high-performance liquid chromatography (HPLC) methods for the chiral resolution of these derivatives, with a focus on polysaccharide-based chiral stationary phases (CSPs). Supporting experimental data and detailed protocols are provided to aid in method development and optimization.

Comparative Performance of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including substituted ethyl benzoate derivatives.[1] The primary mechanism of separation on these phases involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[1][2]

The following tables summarize the quantitative data for the chiral separation of ethyl mandelate and other related substituted ethyl esters. Ethyl mandelate serves as a primary example due to the availability of detailed experimental data.

Table 1: Chiral Separation of Ethyl Mandelate

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)k'₁k'₂Selectivity (α)Resolution (Rₛ)Reference
CHIRALPAK® IHn-hexane / 2-propanol (90 / 10, v/v)1.0251.702.401.415.59[3]
Chiralcel® ODn-hexane / isopropanol / TFA (90:10:0.1, v/v/v)1.025--->1.5[1]

k'₁ and k'₂ are the capacity factors for the first and second eluting enantiomers, respectively. α = k'₂ / k'₁; Rₛ is the resolution between the two enantiomers. A resolution value greater than 1.5 indicates baseline separation.

Table 2: Chiral Separation of Other Substituted Ethyl Esters

CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rₛ)Reference
Ethyl (S)-2-arylpropionates (general)Varies (Polysaccharide-based)Typically n-hexane/alcohol mixtures--High enantioselectivity reported[4]
Ibuprofen ethyl esterEst24 Variant (Biocatalyst)---(S)-ibuprofen (74.5% eeₛ)[4]
Ketoprofen ethyl esterEst24 Variant (Biocatalyst)---(S)-ketoprofen (95% eeₛ)[4]

Note: The data in Table 2 is for structurally related compounds and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful chiral separations. The following are representative protocols for the chiral HPLC separation of substituted ethyl benzoate derivatives.

Protocol 1: Chiral Separation of Ethyl Mandelate

This protocol details the enantioseparation of ethyl mandelate using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • CHIRALPAK® IH column (250 mm x 4.6 mm, 5 µm particle size).

  • Racemic ethyl mandelate.

  • HPLC-grade n-hexane and 2-propanol.

2. Chromatographic Conditions:

  • Mobile Phase: n-hexane / 2-propanol (90 / 10, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic ethyl mandelate at a concentration of 1 mg/mL in the mobile phase.[3]

  • Ensure the sample is fully dissolved, using vortexing or brief sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Before sample analysis, inject the racemic standard solution five times.

  • The relative standard deviation (RSD) for retention times and peak areas should be less than 2%.

  • The resolution (Rₛ) between the two enantiomer peaks should be greater than 1.5 for baseline separation.[3]

Protocol 2: General Method for Chiral Separation of Arylpropionic Acid Ethyl Esters

This protocol provides a general starting point for the chiral separation of arylpropionic acid ethyl esters, which are structurally similar to some substituted ethyl benzoates.

1. Instrumentation and Materials:

  • HPLC system as described in Protocol 1.

  • Polysaccharide-based chiral column (e.g., Chiralpak AD, Chiralcel OD).

  • Racemic arylpropionic acid ethyl ester.

  • HPLC-grade n-hexane, ethanol, or isopropanol.

  • Acidic or basic additives (e.g., trifluoroacetic acid (TFA) or diethylamine (DEA)) may be required.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). A common starting point is a 90:10 (v/v) ratio. For acidic compounds, an acidic additive like 0.1% TFA may be beneficial. For basic compounds, a basic additive like 0.1% DEA may be necessary.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for chiral separation method development and the logical relationships in selecting a chiral stationary phase.

G cluster_0 Method Development Workflow A Define Analyte (Substituted Ethyl Benzoate Derivative) B Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) A->B C Select Mobile Phase (e.g., n-hexane/alcohol) B->C D Optimize Chromatographic Conditions (Flow rate, Temperature, Additives) C->D E System Suitability Testing D->E F Sample Analysis and Data Acquisition E->F G cluster_1 CSP Selection Logic Start Start: Chiral Separation Required Screen Screen Polysaccharide CSPs (Cellulose & Amylose derivatives) Start->Screen Evaluate Evaluate Resolution (Rs) Screen->Evaluate Optimize Optimize Mobile Phase Evaluate->Optimize 0.5 < Rs < 1.5 Success Baseline Separation Achieved (Rs > 1.5) Evaluate->Success Rs >= 1.5 TryOther Try Alternative CSPs (e.g., Cyclodextrin, Protein-based) Evaluate->TryOther Rs < 0.5 Optimize->Evaluate TryOther->Screen Fail Separation Not Achieved TryOther->Fail

References

A Comparative Study of the Biological Activities of Methyl and Ethyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of methyl benzoate and ethyl benzoate, focusing on their performance in various experimental assays. The information presented is intended to support research and development efforts in the fields of pharmacology, toxicology, and pesticide development.

Data Summary: A Comparative Overview

The following table summarizes the key biological activities of methyl and ethyl benzoates based on available experimental data.

Biological ActivityMethyl BenzoateEthyl BenzoateComparative Finding
Cytotoxicity Less cytotoxic to human cell lines (HEK293, CACO2, SH-SY5Y).[1]More cytotoxic than methyl benzoate to human cell lines (HEK293, SH-SY5Y).[1]Methyl benzoate exhibits lower cytotoxicity in the studied human cell lines.[1]
Insecticidal Activity Effective against a range of insect pests including Drosophila suzukii, Halyomorpha halys, and Bemisia tabaci.[1]Also possesses insecticidal properties.[1]Methyl benzoate has been shown to be more effective than ethyl benzoate against certain insect pests.
Antimicrobial Activity Exhibits activity against bacteria such as S. aureus and P. aeruginosa, and fungi like Candida albicans.Limited direct comparative data available. Generally used in fragrances and flavorings.[2][3]Direct comparative studies are limited, but methyl benzoate has demonstrated antimicrobial properties.
Antioxidant Activity Possesses antioxidant properties.Limited direct comparative data available.Direct comparative studies are lacking, but methyl benzoate has shown antioxidant potential.

In-Depth Analysis of Biological Activities

Cytotoxicity

A significant aspect of evaluating the biological activity of any compound is its effect on cell viability. In a comparative study, methyl benzoate was found to be less cytotoxic to cultured human cells, including kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells, when compared to ethyl benzoate.[1] The half-maximal lethal concentration (LC50) values indicated that higher concentrations of methyl benzoate were required to induce cell death compared to ethyl benzoate, suggesting a better safety profile for methyl benzoate in these in vitro models.[1]

Insecticidal Activity

Both methyl and ethyl benzoate have been investigated for their potential as "green" pesticides due to their natural origins.[1] Methyl benzoate has demonstrated significant toxicity against a variety of insect pests.[1] While ethyl benzoate also shows insecticidal effects, some studies suggest that methyl benzoate is a more potent insecticide against specific species.[4]

Antimicrobial Activity
Antioxidant Activity

Studies on methyl benzoate and its derivatives have indicated antioxidant potential. The ability of these compounds to scavenge free radicals is a key aspect of this activity. However, direct comparative experimental data on the antioxidant capacity of methyl benzoate versus ethyl benzoate is limited.

Experimental Protocols

Cytotoxicity Assay: MTT Assay

This protocol outlines a common method for assessing the cytotoxicity of methyl and ethyl benzoates.

  • Cell Seeding: Plate human cell lines (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of methyl benzoate and ethyl benzoate in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that inhibits 50% of cell growth (IC50) is determined.

Insecticidal Bioassay: Topical Application

This protocol describes a method for evaluating the contact toxicity of methyl and ethyl benzoates against insects.

  • Insect Rearing: Rear the target insect species under controlled laboratory conditions.

  • Compound Preparation: Prepare different concentrations of methyl benzoate and ethyl benzoate in a suitable solvent (e.g., acetone).

  • Topical Application: Apply a small, defined volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each insect using a micro-applicator. A control group is treated with the solvent alone.

  • Observation: Place the treated insects in clean containers with food and water.

  • Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the lethal dose required to kill 50% of the test population (LD50).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways affected by methyl and ethyl benzoates are not extensively elucidated in the scientific literature. However, some insights into their potential modes of action can be drawn.

Antimicrobial Mechanism of Benzoate Esters

The antimicrobial activity of benzoate esters is generally understood to involve the disruption of microbial cell integrity and function.

Antimicrobial_Mechanism cluster_extracellular Extracellular Environment cluster_cell Microbial Cell Benzoate_Ester Benzoate Ester Cell_Membrane Cell Membrane Benzoate_Ester->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Hydrolysis Proton_Accumulation Proton (H+) Accumulation Cytoplasm->Proton_Accumulation Dissociation Energy_Depletion ATP Depletion Proton_Accumulation->Energy_Depletion Inhibition of Glycolysis Cell_Death Cell Death Energy_Depletion->Cell_Death

Caption: General antimicrobial action of benzoate esters.

Cellular Signaling in Eukaryotic Cells

The effects of methyl and ethyl benzoates on specific signaling pathways in human or other eukaryotic cells are not well-defined. One study observed that exposure to these benzoates led to differential expression of genes involved in the cell cycle, protein quality control, and neurotransmission, suggesting a potential interaction with these cellular processes.[1] However, the direct targets and the cascade of signaling events remain to be fully investigated.

Experimental Workflow Visualization

Cytotoxicity_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Culture Human Cell Lines Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of Methyl & Ethyl Benzoates Treatment Treat Cells with Test Compounds Compound_Prep->Treatment Seeding->Treatment Incubation_24_48 Incubate for 24-48 hours Treatment->Incubation_24_48 MTT_Addition Add MTT Reagent Incubation_24_48->MTT_Addition Incubation_4 Incubate for 4 hours MTT_Addition->Incubation_4 Solubilization Add DMSO to Dissolve Formazan Incubation_4->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Calculation Calculate Cell Viability and IC50 Values Measurement->Calculation

Caption: Workflow for the MTT cytotoxicity assay.

References

A Comparative Benchmarking Guide to the Synthesis of Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for Ethyl 3-methylbenzoate, benchmarking traditional laboratory and industrial processes against emerging, more sustainable alternatives. The performance of each method is evaluated based on quantitative data, and detailed experimental protocols are provided for key synthetic routes.

At a Glance: Comparison of Synthesis Methods

The selection of a synthetic route for this compound is a critical decision influenced by factors such as yield, reaction time, environmental impact, and scalability. Below is a summary of the key performance indicators for the discussed methods.

Synthesis MethodCatalystCatalyst LoadingReaction Time (h)Temperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Fischer Esterification Sulfuric Acid (H₂SO₄)5 mol%6Reflux~78Low catalyst cost, well-established.Corrosive, significant acidic waste.
p-Toluenesulfonic Acid (p-TsOH)3 mol%5Reflux~82Higher yield and shorter reaction time than H₂SO₄.Higher catalyst cost than H₂SO₄.
Amberlyst-15-8Reflux~75Catalyst is recyclable.Longer reaction time and lower yield compared to homogeneous catalysts.
Phase Transfer Catalysis Benzyltriethylammonium Chloride1-5 mol%150-70>95High yield, short reaction time, no acidic waste, potential for continuous process.Requires pressurized reactor, handling of gaseous reagents.
Solid Acid Catalysis Zr/Ti Mixed Oxide-24120High (exact % for ethyl ester not specified)Reusable catalyst, environmentally friendly.Longer reaction time, catalyst preparation required.
Modified Montmorillonite K1010 wt%5RefluxHigh (exact % for ethyl ester not specified)Inexpensive and readily available catalyst, solvent-free conditions.Catalyst preparation required.

Delving Deeper: Experimental Protocols

Detailed methodologies for the primary synthesis routes are provided below, offering a practical basis for laboratory-scale preparation and evaluation.

Fischer Esterification of 3-Methylbenzoic Acid

This classical method involves the direct esterification of 3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.

a) Using Sulfuric Acid or p-Toluenesulfonic Acid

Materials:

  • 3-Methylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid or p-Toluenesulfonic acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-methylbenzoic acid (1 equivalent), anhydrous ethanol (5-10 equivalents), and the acid catalyst (H₂SO₄: 5 mol% or p-TsOH: 3 mol%).

  • Heat the mixture to reflux and maintain for the time indicated in the comparison table (5-6 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Phase Transfer Catalysis (Adapted from Ethyl Benzoate Synthesis)

This modern industrial method offers high yields and avoids the use of strong acids by reacting the sodium salt of the carboxylic acid with an ethylating agent in a biphasic system with a phase transfer catalyst.

Materials:

  • Sodium 3-methylbenzoate (prepared from 3-methylbenzoic acid and sodium hydroxide)

  • Ethyl chloride (gaseous)

  • Toluene

  • Phase transfer catalyst (e.g., Benzyltriethylammonium chloride)

  • Pressurized reaction vessel

Procedure:

  • Charge a pressure-rated reactor with sodium 3-methylbenzoate, toluene, and the phase transfer catalyst (1-5 mol%).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the mixture to 50-70°C with vigorous stirring.

  • Introduce ethyl chloride gas into the reactor, maintaining a pressure of 0.4-0.6 MPa.

  • Monitor the reaction progress by observing the pressure drop. Once the pressure stabilizes, maintain the reaction conditions for an additional hour to ensure completion.

  • Cool the reactor to room temperature and vent the excess pressure.

  • Filter the reaction mixture to remove the sodium chloride byproduct and the catalyst.

  • Recover the toluene solvent by distillation.

  • Purify the resulting this compound by vacuum distillation.[1]

Solid Acid Catalysis (General Protocol)

This environmentally friendly approach utilizes a heterogeneous catalyst that can be easily separated and reused.

Materials:

  • 3-Methylbenzoic acid

  • Anhydrous ethanol

  • Solid acid catalyst (e.g., Zr/Ti mixed oxide, modified Montmorillonite K10)

  • Solvent (if not solvent-free, e.g., toluene)

  • Round-bottom flask with reflux condenser and Dean-Stark trap (optional)

Procedure:

  • In a round-bottom flask, combine 3-methylbenzoic acid, an excess of ethanol, and the solid acid catalyst. For some catalysts, the reaction can be run under solvent-free conditions.[2][3]

  • Heat the mixture to reflux with vigorous stirring. The use of a Dean-Stark trap to remove the water formed during the reaction can drive the equilibrium towards the product and increase the yield.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and separate the solid catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.

  • Remove the excess ethanol and solvent (if used) from the filtrate by rotary evaporation.

  • The work-up of the crude product is simplified as no neutralization step is required. Purify by vacuum distillation.[2][3][4][5]

Product Purification and Analysis

Independent of the synthetic method, the final product requires purification and its identity and purity must be confirmed.

  • Purification: Vacuum distillation is the standard method for purifying this compound.

  • Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique to confirm the identity of the product and assess its purity. The sample is injected into a gas chromatograph, which separates the components of the mixture. The mass spectrometer then provides a mass spectrum of each component, which can be compared to a library of known spectra for identification.[6][7][8][9]

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantitative analysis to determine the purity of the final product. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.[10][11][12][13]

Visualizing the Synthetic Pathways

To better understand the workflow and the relationships between the different synthetic approaches, the following diagrams are provided.

Synthesis_Workflow Reactants Reactants (3-Methylbenzoic Acid + Ethanol or Sodium 3-methylbenzoate + Ethyl Chloride) Reaction Esterification Reaction (Catalyst, Heat, Time) Reactants->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Analysis Product Analysis (GC-MS, HPLC, NMR) Purification->Analysis Final_Product This compound Analysis->Final_Product Synthesis_Comparison cluster_fischer Fischer Esterification cluster_ptc Phase Transfer Catalysis cluster_solid_acid Solid Acid Catalysis F_Reactants 3-Methylbenzoic Acid + Ethanol F_Catalyst Strong Acid Catalyst (H₂SO₄, p-TsOH) F_Reactants->F_Catalyst F_Reaction Reflux F_Catalyst->F_Reaction F_Workup Neutralization + Extraction F_Reaction->F_Workup F_Product This compound F_Workup->F_Product PTC_Reactants Sodium 3-methylbenzoate + Ethyl Chloride PTC_Catalyst PTC Catalyst (e.g., Quaternary Ammonium Salt) PTC_Reactants->PTC_Catalyst PTC_Reaction Pressurized Reaction PTC_Catalyst->PTC_Reaction PTC_Workup Filtration PTC_Reaction->PTC_Workup PTC_Product This compound PTC_Workup->PTC_Product SA_Reactants 3-Methylbenzoic Acid + Ethanol SA_Catalyst Solid Acid Catalyst (e.g., Zr/Ti oxide) SA_Reactants->SA_Catalyst SA_Reaction Reflux SA_Catalyst->SA_Reaction SA_Workup Catalyst Filtration SA_Reaction->SA_Workup SA_Product This compound SA_Workup->SA_Product

References

A Comparative Guide to In-situ Reaction Monitoring of Ethyl 3-methylbenzoate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of small molecules like Ethyl 3-methylbenzoate, the ability to monitor reaction progress in real-time is crucial for optimizing yield, minimizing impurities, and ensuring process safety and scalability. This guide provides an objective comparison of three prominent in-situ reaction monitoring techniques: Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Online High-Performance Liquid Chromatography (HPLC). The information presented is supported by representative experimental data and detailed methodologies to aid in the selection of the most suitable technique for your specific research and development needs.

Comparison of In-situ Monitoring Techniques

The selection of an appropriate in-situ monitoring technique depends on several factors, including the chemical nature of the reactants and products, the reaction conditions, and the specific information required (e.g., kinetic data, impurity profiling). The following table summarizes the key performance characteristics of in-situ FTIR, Raman, and Online HPLC for monitoring the formation of this compound.

FeatureIn-situ FTIR SpectroscopyIn-situ Raman SpectroscopyOnline HPLC
Principle Vibrational spectroscopy based on the absorption of infrared radiation by specific molecular bonds.Vibrational spectroscopy based on the inelastic scattering of monochromatic light.Chromatographic separation of reaction components followed by detection.
Primary Measurement Changes in concentration of functional groups (e.g., C=O stretch of the ester and carboxylic acid).Changes in concentration of molecules based on their characteristic Raman shifts.Quantitative concentration of individual components (reactants, product, intermediates, byproducts).
Time Resolution Typically seconds to a minute per spectrum.Typically seconds to a few minutes per spectrum.5-15 minutes per sample, including sampling, dilution, and analysis.[1]
Sensitivity Good for many organic functional groups. Can be limited by strong solvent absorption (e.g., water).[1]Less interference from polar solvents like water.[1] May have lower sensitivity for some functional groups compared to FTIR. Fluorescence from impurities can be a challenge.[2]High sensitivity and specificity, capable of detecting trace impurities.[1]
Selectivity Good for distinguishing functional groups, but spectral overlap can occur in complex mixtures.High chemical specificity, providing a unique "fingerprint" for each molecule. Good for resolving structurally similar compounds.Excellent selectivity through chromatographic separation. Can resolve isomers and impurities.
Quantitative Analysis Yes, requires calibration. The Beer-Lambert law relates absorbance to concentration.Yes, requires calibration. Raman signal intensity is proportional to concentration.Yes, provides accurate quantitative data with proper calibration using internal or external standards.
Ease of Implementation Relatively straightforward with immersible probes.Requires careful optical alignment. Fiber-optic probes simplify implementation.More complex setup involving an automated sampling system, dilution, and the HPLC instrument.[1]
Information Provided Reaction kinetics, endpoint determination, identification of major reaction components.Reaction kinetics, endpoint determination, identification of reactants and products, potential for polymorph analysis.Detailed kinetic profiles, quantification of all major and minor components, impurity profiling, and reaction yield.[1]

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of in-situ reaction monitoring. The following sections provide representative methodologies for each technique as applied to the Fischer esterification of 3-methylbenzoic acid with ethanol to form this compound.

In-situ FTIR Spectroscopy

Objective: To monitor the consumption of 3-methylbenzoic acid and the formation of this compound by tracking the changes in their respective carbonyl (C=O) stretching frequencies.

Methodology:

  • A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a temperature probe, a magnetic stirrer, and an in-situ FTIR probe (e.g., a diamond ATR probe).

  • The flask is charged with 3-methylbenzoic acid (1.0 eq), ethanol (10 eq), and a catalytic amount of sulfuric acid (e.g., 5 mol%).

  • The reaction mixture is heated to reflux (approximately 78-80 °C) with vigorous stirring.

  • FTIR spectra are collected every 2 minutes over the course of the reaction (e.g., 4-6 hours).

  • The reaction progress is monitored by observing the decrease in the intensity of the carboxylic acid carbonyl peak (typically around 1700-1720 cm⁻¹) and the simultaneous increase in the intensity of the ester carbonyl peak (typically around 1730-1750 cm⁻¹).

  • For quantitative analysis, a calibration model is built by correlating the FTIR absorbance of known concentrations of 3-methylbenzoic acid and this compound in the reaction matrix.

Raman Spectroscopy

Objective: To quantitatively track the concentrations of 3-methylbenzoic acid and this compound throughout the esterification reaction.

Methodology:

  • A reaction vessel is set up as described for the in-situ FTIR experiment, with a Raman probe immersed in the reaction mixture.

  • The reaction is initiated by adding sulfuric acid to a mixture of 3-methylbenzoic acid and ethanol at the desired temperature (e.g., 78 °C).

  • Raman spectra are acquired continuously with an integration time of 30 seconds and a laser power appropriate for the sample to avoid degradation.

  • The concentration of the reactants and product is determined by monitoring the intensity of their characteristic Raman peaks. For example, specific aromatic ring breathing modes or carbonyl stretches can be used for quantification.[3]

  • A calibration model is developed by recording the Raman spectra of standard solutions of 3-methylbenzoic acid and this compound in ethanol. This allows for the conversion of Raman signal intensity to concentration.

Online HPLC

Objective: To obtain precise concentration profiles of all reaction components, including the starting materials, product, and any potential impurities.

Methodology:

  • The esterification reaction is carried out in a temperature-controlled reactor.

  • An automated sampling system is connected to the reactor, which periodically withdraws a small aliquot of the reaction mixture.

  • The withdrawn sample is immediately quenched (e.g., with a cold, basic solution) and diluted to a suitable concentration for HPLC analysis.[1]

  • The diluted sample is automatically injected into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • A gradient elution method is typically used to separate 3-methylbenzoic acid, ethanol, this compound, and any byproducts.

  • The concentration of each component is determined by comparing its peak area to a pre-established calibration curve. This provides a detailed reaction profile over time.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each in-situ monitoring technique, from the reaction vessel to the final data output.

FTIR_Workflow cluster_reaction Reaction cluster_monitoring In-situ Monitoring cluster_analysis Data Analysis ReactionVessel Reaction Vessel (3-methylbenzoic acid + ethanol) FTIR_Probe FTIR Probe (ATR) ReactionVessel->FTIR_Probe Measures Spectrometer FTIR Spectrometer FTIR_Probe->Spectrometer Transmits Signal DataAcquisition Data Acquisition (Absorbance vs. Wavenumber) Spectrometer->DataAcquisition Generates Spectrum ConcentrationProfile Concentration Profile (Concentration vs. Time) DataAcquisition->ConcentrationProfile Calibration Model

Caption: Workflow for In-situ FTIR Monitoring.

Raman_Workflow cluster_reaction Reaction cluster_monitoring In-situ Monitoring cluster_analysis Data Analysis ReactionVessel Reaction Vessel (3-methylbenzoic acid + ethanol) Raman_Probe Raman Probe ReactionVessel->Raman_Probe Excites & Collects Spectrometer Raman Spectrometer Raman_Probe->Spectrometer Transmits Signal DataAcquisition Data Acquisition (Intensity vs. Raman Shift) Spectrometer->DataAcquisition Generates Spectrum ConcentrationProfile Concentration Profile (Concentration vs. Time) DataAcquisition->ConcentrationProfile Calibration Model

Caption: Workflow for In-situ Raman Spectroscopy Monitoring.

HPLC_Workflow cluster_reaction Reaction cluster_sampling Online Sampling cluster_analysis Analysis ReactionVessel Reaction Vessel (3-methylbenzoic acid + ethanol) Sampling Automated Sampling ReactionVessel->Sampling Withdraws Aliquot QuenchDilute Quenching & Dilution Sampling->QuenchDilute Prepares Sample HPLC HPLC System QuenchDilute->HPLC Injects DataAnalysis Data Analysis (Concentration vs. Time) HPLC->DataAnalysis Generates Chromatogram & Quantifies

Caption: Workflow for Online HPLC Monitoring.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-methylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Ethyl 3-methylbenzoate, a combustible liquid, requires careful handling and adherence to established disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal as hazardous waste. Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Procedure

The disposal of this compound, as with most laboratory chemicals, is governed by institutional and national regulations. The following procedure outlines the general steps for its proper disposal:

Step 1: Waste Identification and Classification

  • Identify: Clearly identify the waste as "Waste this compound." If it is mixed with other solvents, list all components and their approximate percentages.

  • Classify: Based on its properties, this compound is classified as a combustible liquid. It is crucial to determine if it is considered a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or local regulations. In most cases, it will be managed as hazardous waste.

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible container with a secure, tight-fitting lid. Glass or polyethylene containers are generally suitable. The original product container, if in good condition, is an excellent choice. Do not use food-grade containers like milk jugs.[1]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "Waste this compound" (avoid abbreviations)

    • The accumulation start date (the date the first waste is added to the container)

    • The name of the principal investigator or generator

    • The laboratory room number and building

    • A clear indication of the hazards (e.g., "Combustible")

Step 3: Waste Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][3] The SAA must be at or near the point of generation and under the control of the operator.

  • Segregation: Store the container with compatible chemicals. Do not store with strong oxidizing agents, acids, or bases.

  • Closure: Keep the waste container closed at all times except when adding waste.[2][4]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]

Step 4: Arranging for Disposal

  • Request Pickup: Once the container is full or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. This is typically done through an online system.[6]

  • Do Not Transport: Do not transport the hazardous waste yourself outside of the laboratory. Trained EHS personnel will collect the waste from your designated SAA.

Quantitative Waste Accumulation Limits

Laboratories are subject to regulations regarding the maximum amount of hazardous waste that can be accumulated and the time it can be stored. These limits depend on the generator status of the facility, which is determined by the total amount of hazardous waste produced per month.

Generator StatusMonthly Hazardous Waste GenerationAccumulation Quantity LimitAccumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)No time limit, but waste must be sent to an authorized facility.[7]
Small Quantity Generator (SQG) > 100 kg to < 1,000 kg≤ 6,000 kg (13,200 lbs)≤ 180 days (or ≤ 270 days if the disposal facility is over 200 miles away).[7][8]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No quantity limit≤ 90 days.[7][8]

Note: 1 quart of acutely hazardous waste is the limit for SQGs and LQGs.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this compound waste. Researchers should consult their institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Step 1 & 2: Preparation cluster_accumulate Step 3: Accumulation cluster_disposal Step 4: Disposal node_identify Identify & Classify Waste (this compound) node_container Select Compatible Container (e.g., Glass Bottle) node_identify->node_container node_label Affix 'Hazardous Waste' Label (Complete all fields) node_container->node_label node_store Store in Satellite Accumulation Area (SAA) (Segregated & Secondary Containment) node_label->node_store node_add Add Waste as Generated (Keep container closed when not in use) node_store->node_add node_full Container Full or Time Limit Reached? node_add->node_full node_full->node_add No node_request Submit Online Waste Pickup Request to EHS node_full->node_request Yes node_pickup EHS Collects Waste for Proper Disposal node_request->node_pickup

Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ethyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 3-methylbenzoate

This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for the handling of this compound in a laboratory setting. It is designed for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation [1].

  • Serious Eye Irritation [1].

  • May Cause Respiratory Irritation [1].

It is a combustible liquid, and its vapors may form explosive mixtures with air upon intense heating.

Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Appearance Colorless liquid[1]
CAS Number 120-33-2[1]
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Boiling Point 110 °C at 27 hPa[1]
Flash Point 101 °C (214 °F) - closed cup[1][2]
Density 1.03 g/cm³ at 25 °C[1]
Refractive Index 1.50600 @ 20.00 °C[2]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors[1].

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location[3][4].

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

PPE CategorySpecification
Eye/Face Protection Wear tight-sealing safety goggles or a face shield. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1][3].
Skin Protection Handle with chemical-resistant gloves (e.g., Butyl, Nitrile) and wear a lab coat. For larger quantities or splash risk, impervious clothing may be required[1][5].
Respiratory Protection Generally not required with adequate engineering controls. For nuisance exposures or if vapors are generated, use an approved respirator with OV/AG (US) or ABEK (EU) cartridges[1].
Handling Procedures
  • Preparation : Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.

  • Dispensing : Ground all equipment when transferring the substance to prevent static discharge[6]. Avoid breathing vapors, mist, or gas[1].

  • Post-Handling : Wash hands and any exposed skin thoroughly after handling[1][4]. Change contaminated clothing promptly.

Storage Requirements
  • Store in a cool, dry, and well-ventilated place[1].

  • Keep the container tightly closed to prevent moisture absorption[1][7].

  • Store away from heat, sparks, open flames, and other ignition sources[3][6].

  • Keep separated from incompatible materials such as strong oxidizing agents and strong bases[3][7].

Emergency and Disposal Plans

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[1][3][7].
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help[1][4][7].
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1][4].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention[1][6][7].
Accidental Release Measures (Spills)
  • Evacuate : Evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite[3][5]. Do not use combustible materials like sawdust.

  • Collect : Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal[5][7].

  • Clean : Clean the spill area thoroughly.

  • Prevent Entry : Do not allow the product to enter drains or surface water[3].

Disposal Plan
  • Dispose of this compound and its container in accordance with all applicable local, regional, and national regulations[1].

  • Do not mix with other waste. Leave chemicals in their original containers.

  • Handle uncleaned containers as you would the product itself.

Safe Handling Workflow

The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory environment.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase a Risk Assessment (Review SDS) b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Select & Inspect PPE b->c d Safe Dispensing (Use Fume Hood) c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Remove & Store PPE f->g h Wash Hands Thoroughly g->h i Segregate Waste h->i j Label & Store Waste Container i->j k Dispose via Approved Vendor j->k

Caption: Workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.